molecular formula C16H17N3O3S B562921 5-O-Desmethyl Omeprazole-d3 CAS No. 1189679-99-9

5-O-Desmethyl Omeprazole-d3

Cat. No.: B562921
CAS No.: 1189679-99-9
M. Wt: 334.408
InChI Key: TWXDTVZNDQKCOS-HPRDVNIFSA-N
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Description

5-O-Desmethyl Omeprazole-d3, also known as this compound, is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 334.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXDTVZNDQKCOS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Critical Role of 5-O-Desmethyl Omeprazole-d3 in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 5-O-Desmethyl Omeprazole-d3, a key analytical tool in modern drug metabolism and pharmacokinetic (DMPK) studies. Moving beyond a simple product description, we will explore the scientific rationale for its use, its structural relationship to the parent drug omeprazole, and its practical application in high-precision analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Analytical Imperative in Omeprazole Research

Omeprazole, the first-in-class proton pump inhibitor (PPI), fundamentally changed the management of acid-related gastrointestinal disorders.[1] It functions by irreversibly inhibiting the gastric H+/K+ ATPase, the final step in stomach acid secretion.[1][2] However, the clinical efficacy and safety of omeprazole are deeply intertwined with its complex metabolic profile.

The drug is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][4][5] Two isoforms are central to its biotransformation:

  • CYP2C19: This is the principal enzyme responsible for metabolizing omeprazole into its major, inactive metabolite, 5-hydroxyomeprazole.[1][3][5][6]

  • CYP3A4: This enzyme primarily catalyzes the formation of another metabolite, omeprazole sulfone.[3][5][7]

A crucial aspect of omeprazole pharmacology is the significant genetic polymorphism of the CYP2C19 gene.[1] This leads to wide inter-individual variations in enzyme activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[4][8] These variations directly impact the systemic exposure to omeprazole, affecting both its therapeutic efficacy and potential for drug-drug interactions.[4][8]

Accurately quantifying omeprazole and its metabolites, such as 5-O-Desmethyl Omeprazole, in biological matrices like plasma and urine is therefore paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding the implications of pharmacogenetic differences.[3][9][10][11][12] This necessitates analytical methods of the highest precision and accuracy, a need fulfilled by the use of stable isotope-labeled internal standards.

This compound: Structure and Function

This compound is the stable isotope-labeled form of 5-O-Desmethyl Omeprazole, a metabolite of omeprazole.[13][14][15] The "-d3" designation indicates that three hydrogen atoms on the methoxy group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[13][14]

Property5-O-Desmethyl OmeprazoleThis compound
Molecular Formula C₁₆H₁₇N₃O₃SC₁₆H₁₄D₃N₃O₃S
Molecular Weight ~331.39 g/mol ~334.41 g/mol
CAS Number 151602-49-21189679-99-9
Synonyms 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol2-[[(4-Methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol

Data sourced from various chemical suppliers and databases.[13][14][15][16]

The primary and indispensable role of this compound is to serve as an internal standard (IS) in quantitative bioanalysis.[17][18]

The Causality Behind Using a Deuterated Internal Standard

In LC-MS/MS analysis, quantification relies on comparing the instrument's response to the analyte of interest against a calibration curve. However, the entire analytical process—from sample collection to final detection—is subject to potential variability. This can arise from:

  • Sample Preparation: Inconsistent recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[17][19]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (plasma, urine, etc.) can enhance or suppress the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[17][18][20]

  • Instrumental Variability: Minor fluctuations in injection volume, ionization efficiency, or detector response over time can introduce errors.[17][18][20]

A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating these issues.[21] Because it is chemically almost identical to the unlabeled analyte, it exhibits nearly the same behavior during extraction, chromatography, and ionization.[17][18] However, due to its slightly higher mass (from the deuterium atoms), the mass spectrometer can distinguish it from the native analyte.

By adding a known quantity of the SIL-IS to every sample, standard, and quality control at the very beginning of the sample preparation process, it experiences the same procedural losses and matrix effects as the analyte.[20] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable and accurate even if the absolute signals fluctuate, thereby correcting for analytical variability and ensuring robust, reproducible, and trustworthy data.[18][19][21]

Omeprazole's Metabolic Landscape

To appreciate the application of this compound, one must understand the metabolic pathway of its parent drug. Omeprazole undergoes extensive biotransformation leading to several key metabolites.

Omeprazole_Metabolism parent Omeprazole (Racemic Mixture) met_desmethyl 5-O-Desmethylomeprazole (Analyte of Interest) parent->met_desmethyl O-Demethylation (via CYP2C19 for S-isomer) cyp2c19 CYP2C19 (Polymorphic) parent->cyp2c19 Hydroxylation cyp3a4 CYP3A4 parent->cyp3a4 Sulfoxidation met_hydroxy 5-Hydroxyomeprazole (Major Metabolite) met_sulfone Omeprazole Sulfone cyp2c19->met_hydroxy cyp3a4->met_sulfone

Caption: Metabolic pathways of Omeprazole.

The primary routes of metabolism are hydroxylation and sulfoxidation, mediated by CYP2C19 and CYP3A4, respectively.[1][5] S-omeprazole (esomeprazole) is converted primarily to 5-O-desmethylomeprazole via CYP2C19.[6][9] The formation of these various metabolites is crucial for phenotyping studies related to CYP2C19 activity.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

This section outlines a representative, self-validating protocol for the quantification of an omeprazole metabolite (e.g., 5-O-Desmethyl Omeprazole) in human plasma. The inclusion of this compound is central to the method's integrity.

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of omeprazole and its metabolites in human plasma, suitable for pharmacokinetic studies.[12]

Materials and Reagents
  • Analytes: Omeprazole, 5-Hydroxyomeprazole, 5-O-Desmethyl Omeprazole

  • Internal Standard: this compound

  • Solvents: HPLC-grade Acetonitrile, Methanol, Water

  • Additives: Formic Acid

  • Biological Matrix: Blank human plasma

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Aliquot Plasma (e.g., 100 µL) p2 2. Spike with Internal Standard (this compound) p1->p2 p3 3. Protein Precipitation (e.g., add 300 µL Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Transfer Supernatant p4->p5 p6 6. Evaporate & Reconstitute (in Mobile Phase) p5->p6 a1 7. Inject into HPLC System p6->a1 a2 8. Chromatographic Separation (e.g., C18 Column) a1->a2 a3 9. Ionization (Electrospray - ESI+) a2->a3 a4 10. Mass Spectrometry (MRM Detection) a3->a4 d1 11. Peak Integration a4->d1 d2 12. Calculate Analyte/IS Ratio d1->d2 d3 13. Quantify using Calibration Curve d2->d3

Caption: Bioanalytical workflow for metabolite quantification.

Step-by-Step Methodology
  • Preparation of Standards: Prepare stock solutions of analytes and the internal standard (this compound) in methanol. Serially dilute the analyte stock to create calibration curve standards and quality control (QC) samples in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. This early addition is critical for the IS to track the analyte through the entire process.[20]

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a new tube or well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Conditions (Illustrative):

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from each other and from matrix interferences.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

      • 5-O-Desmethyl Omeprazole: m/z 332.1 → m/z 198.1

      • This compound: m/z 335.1 → m/z 201.1 (Note: These transitions are illustrative and must be optimized experimentally).

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: Ensuring Data Integrity in Pharmaceutical Research

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • PubMed. (n.d.). Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH.
  • NCBI. (2016, March 8). Omeprazole Therapy and CYP2C19 Genotype.
  • ClinPGx. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics.
  • NCBI. (2012, October 1). Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries.
  • Wikipedia. (n.d.). AstraZeneca.
  • NIH. (n.d.). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions.
  • ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation....
  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
  • Taylor & Francis Online. (n.d.). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices.
  • PubMed. (2007, August 15). Analytical methodologies for the determination of omeprazole: an overview.
  • NIH. (n.d.). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice.
  • Basicmedical Key. (2016, July 22). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors.
  • PubMed. (n.d.). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography.
  • Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview.
  • BenchChem. (n.d.). The Discovery and Metabolic Journey of Omeprazole: An In-depth Technical Guide.
  • PubChem. (n.d.). 5-o-Desmethylomeprazole.
  • LGC Standards. (n.d.). Buy Online CAS Number 1189679-99-9 - TRC - this compound.
  • Pharmaffiliates. (n.d.). Chemical Name : this compound.
  • LGC Standards. (n.d.). 5-O-Desmethyl Omeprazole.
  • BenchChem. (n.d.). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.
  • Essay Example. (2024, January 22). Omeprazole: Pharmacokinetics and Pharmacodynamics.

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An In-Depth Technical Guide to 5-O-Desmethyl Omeprazole-d3: Structure, Properties, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision. This guide provides a detailed technical overview of 5-O-Desmethyl Omeprazole-d3, a deuterated analog of a primary metabolite of the widely prescribed proton pump inhibitor, omeprazole.

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] The O-demethylation of the methoxy group on the benzimidazole ring is a key metabolic pathway, leading to the formation of 5-O-Desmethyl Omeprazole.[1] The deuterated form, this compound, serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart in biological matrices. Its utility is particularly significant in pharmacokinetic studies where understanding the metabolic fate of omeprazole is crucial.[3] This guide will delve into the chemical structure, physicochemical properties, and a detailed experimental protocol for the application of this compound in bioanalytical methodologies.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of an internal standard are foundational to its performance. This compound is structurally identical to its endogenous counterpart, with the critical exception of three deuterium atoms replacing the hydrogen atoms on the methoxy group. This substitution provides the necessary mass shift for mass spectrometric detection without significantly altering its chemical behavior.

IUPAC Name: 2-[[(4-Methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-ol[4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₆H₁₄D₃N₃O₃S[4]
Molecular Weight 334.41 g/mol [4]
Appearance Light-Yellow Solid[4]
Storage Temperature -20°C[5]
Solubility Soluble in DMSO, Methanol[6]
XlogP (Computed) 1.9[7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the deuterated pyridine precursor followed by coupling with the benzimidazole moiety and subsequent oxidation. A generalized synthetic approach is outlined below:

G start Deuterated Pyridine Precursor Synthesis step1 Coupling with Benzimidazole Moiety start->step1 Key Intermediate step2 Oxidation to Sulfoxide step1->step2 Sulfide Intermediate end This compound step2->end Final Product G sample Plasma Sample Collection spike Spike with this compound (IS) sample->spike protein_precip Protein Precipitation (e.g., with Acetonitrile) spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer and Evaporation centrifuge->supernatant reconstitute Reconstitution in Mobile Phase supernatant->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-O-Desmethyl Omeprazole-d3, an essential isotopically labeled internal standard for pharmacokinetic and metabolic studies of Omeprazole. This document delves into the strategic rationale behind the synthetic pathway, offering detailed, step-by-step protocols for the preparation of a key deuterated intermediate and its subsequent conversion to the final product. Furthermore, it outlines the critical analytical techniques employed for structural verification and purity assessment, ensuring the reliability of this standard in regulated bioanalytical assays. This guide is intended for researchers, scientists, and professionals in drug development and metabolism who require a thorough understanding of the preparation and validation of such critical analytical reagents.

Introduction: The Significance of Isotopically Labeled Metabolites

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, to form several metabolites, including 5-O-Desmethyl Omeprazole.[1] The quantitative analysis of these metabolites in biological matrices is crucial for understanding the drug's pharmacokinetic profile, assessing drug-drug interactions, and elucidating inter-individual metabolic variations.

To achieve accurate and precise quantification in complex biological samples using mass spectrometry-based methods, a stable isotope-labeled internal standard is indispensable. This compound, where three hydrogen atoms on the 4-methoxy group of the pyridine ring are replaced with deuterium, serves as an ideal internal standard. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its increased mass allows for clear differentiation in the mass spectrometer. This guide provides a detailed methodology for the de novo synthesis and rigorous characterization of this vital analytical tool.

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that hinges on the preparation of a key deuterated intermediate, 2-chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride. This intermediate is then coupled with 5-hydroxy-2-mercaptobenzimidazole, followed by a controlled oxidation to yield the final sulfoxide product.

The strategic incorporation of the deuterium label is planned at an early stage, utilizing a deuterated methylating agent to introduce the trideuteromethoxy group onto the pyridine ring. This approach ensures high isotopic enrichment and avoids potentially challenging and less selective H/D exchange reactions on the final molecule.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of Deuterated Pyridine Intermediate cluster_1 Part 2: Synthesis of Benzimidazole Moiety cluster_2 Part 3: Coupling and Oxidation A 3,5-Dimethyl-4-nitropyridine-1-oxide B 3,5-Dimethyl-4-(methoxy-d3)-pyridine-1-oxide A->B Methoxylation (NaOD, CD3OD) C 2-Hydroxymethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine B->C Rearrangement & Hydrolysis (Acetic Anhydride, H2O) D 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine HCl C->D Chlorination (SOCl2) Coupling D->Coupling E 4-Hydroxy-2-nitroaniline F 5-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione E->F Cyclization (Potassium Ethyl Xanthate) F->Coupling G This compound Sulfide H This compound G->H Oxidation (m-CPBA) Coupling->G Nucleophilic Substitution (NaOH)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride (Key Intermediate)

This procedure is adapted from established methods for the synthesis of the non-deuterated analogue.[2][3] The critical step is the use of deuterated methanol (CD3OD) to introduce the labeled methoxy group.

Step 1: Synthesis of 3,5-Dimethyl-4-(methoxy-d3)-pyridine-1-oxide

  • To a solution of deuterated methanol (CD3OD), add sodium metal portion-wise at 0°C to generate sodium deuteromethoxide (NaOCD3).

  • Add 3,5-Dimethyl-4-nitropyridine-1-oxide to the solution of sodium deuteromethoxide.

  • Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 3,5-Dimethyl-4-(methoxy-d3)-pyridine-1-oxide.

Step 2: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine

  • Treat 3,5-Dimethyl-4-(methoxy-d3)-pyridine-1-oxide with acetic anhydride and heat the mixture. This will induce a rearrangement to form the acetate ester of the desired product.

  • After the rearrangement is complete (monitored by TLC), cool the reaction mixture and carefully add water to hydrolyze the acetate ester.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Hydroxymethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride

  • Dissolve 2-Hydroxymethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine in a suitable solvent such as dichloromethane.[4]

  • Cool the solution in an ice bath and add thionyl chloride dropwise with stirring.[4]

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting solid is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride.

Synthesis of 5-Hydroxy-2-mercaptobenzimidazole

This intermediate is synthesized from 4-hydroxy-2-nitroaniline through reductive cyclization.

  • Dissolve 4-hydroxy-2-nitroaniline in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., sodium dithionite) and a source of the thiocarbonyl group (e.g., potassium ethyl xanthate).

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Cool the mixture and acidify to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 5-Hydroxy-2-mercaptobenzimidazole.

Synthesis of this compound

Step 1: Coupling to form this compound Sulfide

  • In a reaction vessel, dissolve 5-Hydroxy-2-mercaptobenzimidazole in an aqueous solution of sodium hydroxide to form the sodium salt.

  • To this solution, add a solution of 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride in a suitable solvent (e.g., methanol).

  • Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC).

  • The product, this compound Sulfide, will precipitate from the reaction mixture.

  • Filter the solid, wash with water, and dry.

Step 2: Oxidation to this compound

  • Suspend the this compound Sulfide in a suitable solvent (e.g., dichloromethane).

  • Cool the suspension in an ice bath and add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise. The amount of oxidizing agent must be carefully controlled to avoid over-oxidation to the sulfone.

  • Monitor the reaction closely by TLC.

  • Once the reaction is complete, quench any excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution).

  • Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Diagram of the Characterization Workflow

Characterization_Workflow Start Synthesized This compound NMR NMR Spectroscopy (1H, 13C, 2H) Start->NMR Structural Elucidation & Isotopic Enrichment MS Mass Spectrometry (HRMS, MS/MS) Start->MS Molecular Weight Confirmation & Fragmentation Pattern HPLC HPLC Analysis Start->HPLC Purity Assessment Final Certified Internal Standard NMR->Final MS->Final HPLC->Final

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. A key indicator of successful synthesis will be the absence of the singlet corresponding to the methoxy protons (O-CH₃) which is present in the non-deuterated analogue. The signals for the aromatic and other aliphatic protons should be consistent with the expected structure.

  • ¹³C NMR: The carbon NMR spectrum will show all the expected carbon signals. The signal for the deuterated methoxy carbon (O-CD₃) will be a multiplet due to coupling with deuterium and will have a significantly lower intensity compared to other carbons.

  • ²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium label, showing a signal at the chemical shift corresponding to the methoxy group.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The measured mass should correspond to the calculated exact mass of the deuterated compound (C₁₆H₁₄D₃N₃O₃S). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which should be consistent with the structure and can be compared to the fragmentation of the non-deuterated standard to confirm that the deuterium label is retained in specific fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound. A suitable reversed-phase method should be developed to separate the final product from any starting materials, intermediates, or byproducts (such as the corresponding sulfone). The purity is typically assessed by measuring the peak area percentage at an appropriate UV wavelength.

Table 1: Expected Analytical Data for this compound
Technique Parameter Expected Result
HRMS [M+H]⁺Calculated: 335.1256, Observed: Within 5 ppm
¹H NMR O-CH₃ signalAbsent
Aromatic & other signalsConsistent with the structure of 5-O-Desmethyl Omeprazole
¹³C NMR O-CD₃ signalLow-intensity multiplet
HPLC Chemical Purity≥ 98%
Isotopic Purity (Determined by MS)≥ 98% D₃

Conclusion

The synthesis and characterization of this compound require a meticulous multi-step approach with careful control over reaction conditions, particularly during the oxidation step. The methodologies outlined in this guide provide a robust framework for the preparation of this high-purity, isotopically labeled internal standard. Rigorous characterization using a combination of NMR, MS, and HPLC is essential to validate the structure, purity, and isotopic enrichment, thereby ensuring its suitability for use in demanding bioanalytical applications. This well-characterized internal standard is a critical component for the accurate and reliable quantification of omeprazole's metabolite, contributing to a deeper understanding of its pharmacology.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites.
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  • Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.
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An In-Depth Technical Guide to the Bioanalytical Application and Mechanistic Context of 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 5-O-Desmethyl Omeprazole-d3, moving beyond a simplistic view of its "mechanism of action" to elucidate its critical role as a bioanalytical tool. We first establish the pharmacological and metabolic landscape of its parent compound, omeprazole, a widely used proton pump inhibitor. The guide details omeprazole's mechanism of inhibiting the gastric H+/K+ ATPase and its complex metabolism, which is dominated by the polymorphic cytochrome P450 enzyme, CYP2C19. Subsequently, we explore the fundamental principles of the deuterium kinetic isotope effect (KIE), the physicochemical phenomenon that underpins the utility of deuterated molecules in pharmaceutical science. The core of this document clarifies that the primary function of this compound is not as a therapeutic agent but as a high-fidelity stable isotope-labeled internal standard (SIL-IS) for mass spectrometric quantification. A detailed, field-proven Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of omeprazole and its metabolites is provided, complete with workflow diagrams and data tables. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted role of deuterated compounds in modern pharmacology and bioanalysis.

Part 1: The Pharmacological Context: Omeprazole's Mechanism and Metabolism

Mechanism of Action of Omeprazole

Omeprazole is a cornerstone therapeutic for acid-related gastrointestinal disorders.[1] Its efficacy stems from its targeted action as a proton pump inhibitor (PPI).[1][2] Omeprazole is a prodrug that, in the acidic environment of the gastric parietal cell's secretory canaliculi, undergoes a molecular rearrangement to its active form, a sulfenamide. This active moiety then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme system, commonly known as the "proton pump."[2][3] This irreversible inhibition is the final step in gastric acid secretion, leading to a potent and sustained reduction in stomach acidity.[2]

The Central Role of Cytochrome P450 in Omeprazole Metabolism

Upon absorption, omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][2][4] Two main isoforms are responsible for its biotransformation:

  • CYP2C19: This is the principal metabolic pathway, responsible for the 5-hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole.[2][3][4] CYP2C19 also mediates the formation of 5-O-desmethyl omeprazole.[2][5]

  • CYP3A4: This enzyme serves as a minor pathway, catalyzing the formation of omeprazole sulfone.[4][6][7]

Crucially, the gene encoding CYP2C19 is highly polymorphic, leading to distinct patient phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers.[2][3][8] This genetic variability is a key determinant of omeprazole's plasma exposure and clinical efficacy. Poor metabolizers exhibit significantly higher plasma concentrations from standard doses, often leading to enhanced therapeutic outcomes, whereas ultrarapid metabolizers may clear the drug too quickly, potentially resulting in treatment failure.[2][3][8][9] Accurate quantification of omeprazole and its metabolites is therefore essential for pharmacokinetic and pharmacogenomic studies.

G cluster_0 Omeprazole Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (Major) Desmethylomeprazole 5-O-Desmethyl Omeprazole Omeprazole->Desmethylomeprazole CYP2C19 Sulfone Omeprazole Sulfone Omeprazole->Sulfone CYP3A4 (Minor)

Fig 1. Primary metabolic pathways of Omeprazole.

Part 2: The Deuterium Kinetic Isotope Effect: A Tool for Modulating Pharmacokinetics

Fundamental Principles

A deuterated drug is a molecule where one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[10][11] While chemically similar, deuterium has an additional neutron, nearly doubling its mass.[11] This mass difference gives rise to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[10] Consequently, significantly more energy is required to break a C-D bond.[10]

Impact on Drug Metabolism

Many metabolic reactions, particularly those mediated by the CYP450 system, involve the cleavage of C-H bonds as a rate-limiting step.[10] By strategically placing deuterium at a site of metabolic attack, the rate of that metabolic reaction can be substantially slowed. This has several important pharmacokinetic consequences:

  • Reduced Metabolic Rate: The drug is broken down more slowly.[11]

  • Increased Half-Life and Exposure: The drug remains in the systemic circulation for a longer duration, increasing its half-life and Area Under the Curve (AUC).[10][11]

  • Altered Metabolite Profile: The formation of specific, and potentially toxic, metabolites can be reduced.[10]

  • Improved Therapeutic Profile: These modifications can lead to less frequent dosing, improved patient compliance, and a more consistent therapeutic effect.

G cluster_0 Kinetic Isotope Effect (KIE) Parent_CH Drug with C-H bond Enzyme CYP450 Enzyme Parent_CH->Enzyme Fast Cleavage Parent_CD Drug with C-D bond Parent_CD->Enzyme Slow Cleavage Metabolite Metabolite Enzyme->Metabolite High Rate Enzyme->Metabolite Low Rate

Fig 2. The KIE slows enzymatic cleavage of C-D bonds.

Part 3: this compound: A Critical Tool in Bioanalysis

Redefining the "Mechanism of Action"

The "mechanism of action" for this compound is not pharmacological; it is analytical.[12][13][14] It serves as a Stable Isotope-Labeled Internal Standard (SIL-IS), which is the gold standard for quantitative bioanalysis using mass spectrometry.

The rationale is rooted in providing the most accurate measurement possible. When analyzing a biological sample (e.g., plasma), the analyte of interest (5-O-Desmethyl Omeprazole) is subject to variability during sample preparation and ionization in the mass spectrometer. A SIL-IS is the ideal internal standard because:

  • Chemical and Physical Homology: It is chemically identical to the analyte, ensuring it behaves the same way during extraction and chromatography.

  • Mass Distinguishability: The three extra neutrons from the deuterium atoms make it 3 Daltons heavier. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure both the analyte and the standard simultaneously.

  • Correction for Variability: Any loss of analyte during sample processing or any suppression of the signal during ionization will be mirrored by the SIL-IS. By calculating the ratio of the analyte's signal to the known concentration of the SIL-IS, these variations are canceled out, yielding a highly accurate and precise quantification.

Experimental Protocol: Quantification of Omeprazole and Metabolites in Human Plasma via LC-MS/MS

This protocol describes a robust and sensitive method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and 5-O-desmethyl omeprazole in human plasma. The choice of a SIL-IS like this compound is critical for ensuring the accuracy and regulatory compliance of the assay.[15][16]

Methodology:

  • Sample Preparation (Protein Precipitation & Extraction):

    • Causality: This step removes large protein molecules that would otherwise interfere with the analysis and damage the LC column.

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working internal standard solution (containing this compound and other relevant SIL-IS).

    • Add 400 µL of acetonitrile (ice-cold) to precipitate proteins.

    • Vortex for 2 minutes to ensure thorough mixing and precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Causality: This step separates the analytes from each other and from other matrix components before they enter the mass spectrometer, ensuring specificity.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Causality: This provides highly selective and sensitive detection. The first quadrupole (Q1) selects the parent ion, the collision cell (Q2) fragments it, and the third quadrupole (Q3) selects a specific fragment ion for detection.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Omeprazole: m/z 346.1 → 197.9

      • 5-Hydroxyomeprazole: m/z 362.1 → 214.0

      • 5-O-Desmethyl Omeprazole: m/z 332.1 → 214.0

      • This compound (IS): m/z 335.1 → 217.0

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of calibration standards. The concentration of the analyte in unknown samples is then interpolated from this curve.

G cluster_workflow Bioanalytical Workflow A Plasma Sample Collection B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation of Supernatant D->E F Reconstitution in Mobile Phase E->F G Injection into LC-MS/MS F->G H Chromatographic Separation (LC) G->H I Ionization & Fragmentation (MS/MS) H->I J Peak Integration & Ratio Calculation I->J K Quantification via Calibration Curve J->K

Fig 3. Standard workflow for LC-MS/MS bioanalysis.

Part 4: Data Presentation and Synthesis

Illustrative Pharmacokinetic Data

The table below presents hypothetical data to illustrate how deuteration could favorably alter the pharmacokinetic profile of a parent drug by leveraging the kinetic isotope effect.

ParameterParent Drug (e.g., Omeprazole)Hypothetical Deuterated DrugRationale for Change
Tmax (hr) 1.51.8Absorption rate is generally unaffected.
Cmax (ng/mL) 550750Slower first-pass metabolism can increase peak concentration.
Half-life (t½) (hr) 1.22.5Primary Effect: Reduced metabolic clearance prolongs half-life.
AUC (ng·hr/mL) 12002800Primary Effect: Slower clearance leads to greater total drug exposure.
Metabolite Formation HighLowDeuteration at the metabolic site directly inhibits metabolite formation.
Typical Bioanalytical Method Performance

A validated LC-MS/MS method using a SIL-IS like this compound must meet stringent performance criteria as outlined by regulatory agencies.

ParameterTypical Acceptance CriteriaJustification
Linearity (r²) ≥ 0.995Ensures a proportional response across the concentration range.
Lower Limit of Quantification (LLOQ) S/N > 10; Accuracy ±20%; Precision ≤20%Defines the lowest concentration that can be reliably measured.
Accuracy (% Bias) Within ±15% of nominal (except LLOQ)Ensures the measured value is close to the true value.
Precision (%CV) ≤15% (except LLOQ)Ensures repeatability of the measurement.
Matrix Effect CV ≤15%Confirms that components in the plasma do not interfere with ionization.
Recovery Consistent and preciseEnsures the extraction process is efficient and reproducible.

Conclusion

This compound exemplifies the sophisticated application of stable isotopes in pharmaceutical science. While its parent compound, omeprazole, acts pharmacologically by inhibiting the gastric proton pump, the deuterated metabolite's "mechanism of action" is purely analytical. Its value lies in the kinetic isotope effect, which makes it an ideal internal standard for stable isotope dilution analysis. By mimicking the analyte's behavior during sample processing and analysis while remaining distinguishable by mass, it enables highly accurate and precise quantification. This capability is indispensable for pharmacokinetic studies, therapeutic drug monitoring, and understanding the clinical impact of metabolic variations, such as those governed by CYP2C19 polymorphism. This guide underscores the necessity of looking beyond the primary pharmacology of a drug to appreciate the critical role of its labeled analogues in the rigorous scientific evaluation that underpins modern drug development.

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A Technical Guide to the Strategic Application of Deuterium Labeling in the Study of Omeprazole Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omeprazole, a cornerstone in the treatment of acid-related disorders, undergoes complex and variable metabolism, primarily mediated by the polymorphic CYP2C19 and CYP3A4 enzymes. This variability presents a significant challenge in drug development and clinical pharmacology. This technical guide serves as an in-depth resource on the use of deuterium-labeled omeprazole as a sophisticated tool to investigate its metabolic fate. We will explore the foundational principles of omeprazole metabolism and the kinetic isotope effect, detail the synthesis of labeled compounds, and provide validated, step-by-step analytical protocols for metabolite identification and quantification. By explaining the causality behind experimental choices, this guide empowers researchers to design and execute robust studies, leading to a deeper understanding of omeprazole's pharmacokinetics and the potential for developing improved therapeutic agents.

Introduction: The Nexus of Omeprazole Metabolism and Isotopic Labeling

First introduced in 1989, omeprazole revolutionized the management of gastrointestinal acid-related conditions by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump).[1][2] Its clinical success, however, is modulated by its extensive hepatic metabolism, which dictates systemic exposure and, consequently, therapeutic efficacy.[2][3]

The Metabolic Challenge: CYP Polymorphism and Pharmacokinetic Variability

Omeprazole is almost completely cleared by the liver, with two cytochrome P450 isoforms playing dominant roles: CYP2C19 and CYP3A4.[1][4] CYP2C19 is the principal enzyme for the formation of the main metabolite, 5-hydroxyomeprazole, while CYP3A4 primarily catalyzes the formation of omeprazole sulfone.[5][6] Crucially, the gene encoding CYP2C19 is highly polymorphic, leading to distinct patient populations classified as poor, intermediate, extensive, or ultrarapid metabolizers.[1][2][4] This genetic variation can result in several-fold differences in omeprazole plasma concentrations, impacting both efficacy and potential drug-drug interactions.[1][7]

Deuterium Labeling: A Strategic Tool in Modern Drug Development

Deuterium labeling, the selective replacement of hydrogen (¹H) with its stable heavy isotope deuterium (²H or D), has emerged as a powerful strategy in drug discovery.[8][9] This subtle modification, which doubles the atomic mass at the site of substitution, can significantly slow the rate of metabolic reactions involving the cleavage of that specific carbon-hydrogen bond.[10] This phenomenon, known as the Kinetic Isotope Effect (KIE), allows researchers to "harden" metabolically vulnerable positions on a molecule, thereby altering its pharmacokinetic profile.[8][9] Furthermore, deuterium-labeled compounds serve as invaluable tracers in absorption, distribution, metabolism, and excretion (ADME) studies, enabling precise tracking and quantification of a drug and its metabolites.[11]

Part 1: Foundational Principles

Section 1.1: The Metabolic Landscape of Omeprazole

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is stereoselective.[2][5] The (R)-enantiomer is metabolized more rapidly by CYP2C19 than the (S)-enantiomer (esomeprazole), which contributes to the higher systemic exposure observed with esomeprazole.[2][12][13]

  • Primary Metabolic Pathways:

    • 5-Hydroxylation: Catalyzed predominantly by CYP2C19, this reaction occurs on the benzimidazole ring and is the major metabolic pathway.[2][5]

    • Sulfoxidation: Catalyzed mainly by CYP3A4, this pathway forms omeprazole sulfone.[5][6]

  • Key Metabolites:

    • 5-Hydroxyomeprazole: The primary, pharmacologically inactive metabolite.[2][3]

    • Omeprazole Sulfone: Another inactive metabolite found in plasma.[3][14]

    • 5'-O-Desmethylomeprazole: A minor metabolite.[5]

These metabolites are subsequently conjugated and excreted, primarily in the urine.[3]

Omeprazole_Metabolism parent Omeprazole (Racemic Mixture) met1 5-Hydroxyomeprazole (Inactive) parent->met1 CYP2C19 (Major Pathway, Stereoselective) met2 Omeprazole Sulfone (Inactive) parent->met2 CYP3A4 (Stereoselective) met3 5'-O-Desmethylomeprazole (Minor, Inactive) parent->met3 CYP2C19

Caption: Primary metabolic pathways of omeprazole.

Section 1.2: The Kinetic Isotope Effect (KIE) in Drug Metabolism

The utility of deuterium labeling is rooted in the KIE. A carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.

  • Mechanism: When C-H bond cleavage is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium will slow down that reaction.[8][10] This effect can decrease the rate of metabolism by 6 to 10 times at the labeled site.[10]

  • Strategic Application: This principle allows medicinal chemists to strategically "harden" known metabolic "soft spots" on a drug molecule.[8][9] By retarding metabolism at a primary site, the drug's half-life can be extended, and its overall metabolic profile can be shifted.[15][16]

  • Expected Outcomes:

    • Increased plasma half-life and exposure (AUC) of the parent drug.

    • Reduced formation of specific metabolites.

    • Potential redirection of metabolism towards alternative pathways.[15]

    • Decreased formation of potentially toxic or reactive metabolites.[8][10]

KIE_Principle a Parent Drug b Metabolite a->b Fast Metabolism (CYP-mediated C-H cleavage) c Parent Drug-D d Metabolite-D c->d Slow Metabolism (Higher activation energy for C-D cleavage)

Caption: The Kinetic Isotope Effect slows metabolism.

Part 2: Synthesis and Characterization

Section 2.1: Synthesis of Deuterium-Labeled Omeprazole

The strategic placement of deuterium labels is critical. For omeprazole, a common approach involves labeling the methoxy group on the benzimidazole ring to produce D3-omeprazole, as this site is susceptible to demethylation.[17]

  • Rationale for Labeling Position: Targeting a known site of metabolism allows for direct investigation of that pathway's contribution to overall clearance. Labeling the methoxy group can probe the role of O-demethylation.

  • Synthetic Strategies: The synthesis of labeled compounds can be achieved through various methods.[18]

    • Use of Labeled Precursors: Incorporating a deuterated building block, such as D3-iodomethane, early in the synthesis is a common and reliable strategy.

    • Hydrogen-Isotope Exchange: Post-synthetic exchange reactions can introduce deuterium directly into the final molecule, often using a metal catalyst and a deuterium source like D₂O or D₂ gas.[19]

Example Protocol: Conceptual Synthesis of D3-Omeprazole

This protocol is a conceptual illustration based on general synthetic principles for omeprazole and its analogues.

  • Preparation of Labeled Intermediate: React 5-hydroxy-2-mercaptobenzimidazole with a deuterated methylating agent, such as D3-methyl iodide, under basic conditions to form 5-(methoxy-d3)-2-mercaptobenzimidazole.

  • Coupling Reaction: Couple the product from Step 1 with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine to form the sulfide intermediate.

  • Oxidation: Carefully oxidize the resulting sulfide intermediate using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent (e.g., dichloromethane) to yield the final sulfoxide product, D3-omeprazole.

  • Purification and Characterization: The final compound must be rigorously purified, typically by column chromatography or recrystallization. Its identity and isotopic purity are confirmed using:

    • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

    • Mass Spectrometry (MS): To confirm the correct mass increase corresponding to the number of incorporated deuterium atoms.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the exact location of the deuterium labels by observing the disappearance of specific proton signals.

Section 2.2: Characterization of Labeled vs. Unlabeled Metabolites

High-resolution mass spectrometry is the cornerstone for identifying labeled metabolites. The key is the predictable mass shift.

CompoundUnlabeled Mass [M+H]⁺D3-Labeled Mass [M+H]⁺Mass Shift
Omeprazole346.12349.14+3
5-Hydroxyomeprazole362.12365.14+3
Omeprazole Sulfone362.12365.14+3
5'-O-Desmethylomeprazole332.11332.11 or 335.130 or +3 ¹
¹ The mass shift depends on which methoxy group is lost. If the unlabeled pyridine methoxy group is lost, the mass shift is +3. If the labeled benzimidazole methoxy-d3 group is lost, the mass shift is 0.

Part 3: Application in Metabolite Profiling and Quantification

Section 3.1: Experimental Design for Metabolite Identification

The "isotope pattern" or "isotope ratio-monitoring" approach is a powerful, self-validating system for unequivocally identifying drug-related metabolites in complex biological matrices like plasma or tissue homogenates.[17][20][21]

  • Causality of Experimental Choice: Biological matrices contain thousands of endogenous compounds, creating significant background noise in mass spectrometry. By administering a 1:1 mixture of the labeled (D3-omeprazole) and unlabeled drug, every true metabolite will appear in the mass spectrum as a characteristic doublet of peaks separated by 3 Da (the mass of the label).[17] This signature is absent in endogenous signals, allowing for confident identification of even trace-level metabolites.

  • Workflow:

    • Dose an animal model or in vitro system with a 1:1 molar ratio of omeprazole and D3-omeprazole.

    • Collect biological samples (plasma, urine, feces, tissue) at various time points.

    • Process samples (e.g., protein precipitation, extraction).

    • Analyze extracts using high-resolution LC-MS.

    • Scan the data for ion pairs with the expected mass difference (3 Da) and co-eluting chromatographic peaks.

    • Confirm the structure of identified metabolites using tandem MS (MS/MS).

Metabolite_ID_Workflow cluster_0 In Vivo / In Vitro System cluster_1 Sample Processing & Analysis cluster_2 Data Interrogation dose Dose 1:1 Mixture (Omeprazole + D3-Omeprazole) sample Collect Biological Samples (Plasma, Urine, etc.) dose->sample extract Sample Extraction sample->extract lcms LC-MS Analysis extract->lcms search Search for Co-eluting Ion Doublets (Δm/z = 3) lcms->search msms MS/MS Fragmentation for Structural Confirmation search->msms

Caption: Metabolite identification workflow.

Section 3.2: High-Fidelity Quantification using LC-MS/MS

For quantitative analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[6][22][23] A stable isotope-labeled (SIL) analogue of the analyte is the ideal internal standard (IS), as it co-elutes and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy.[24]

Protocol: LC-MS/MS Quantification of Omeprazole and Metabolites in Plasma

This protocol is a representative method and must be validated in the end-user's laboratory.[6][24][25][26]

  • Preparation of Standards:

    • Prepare stock solutions of omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and a suitable SIL internal standard (e.g., D3-omeprazole or another labeled analogue) in an appropriate organic solvent (e.g., methanol).[26]

    • Create a series of calibration standards and quality control (QC) samples by spiking known amounts of the analytes into blank control plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution. Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).[25][27]

    • Mobile Phase A: 10 mM Ammonium Formate in Water.[26]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from ~20% to 95% B over several minutes to resolve the analytes from each other and from matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Optimized precursor → product ion transitions for each analyte and the internal standard are required. (e.g., for omeprazole: m/z 346.2 → m/z 198.0).[26]

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Quantify the unknown samples using the regression equation from the calibration curve.[28]

MethodSensitivitySelectivityThroughputPrimary Use Case
HPLC-UV ModerateLower (interference from co-eluting compounds)ModerateFormulation analysis, early-stage studies
LC-MS/MS Very HighVery High (based on mass-to-charge ratio)HighDefinitive quantification in biological matrices
Table Reference: [6][22][29]

Part 4: Advanced Insights and Future Directions

Section 4.1: Interpreting the Data: Causality and Implications
  • Probing CYP2C19 Polymorphism: By comparing the metabolic profiles of deuterated and unlabeled omeprazole in systems with known CYP2C19 genotypes (e.g., human liver microsomes from genotyped donors), one can precisely quantify the contribution of this pathway to overall clearance and how this is affected by genetic variants.[7]

  • Uncovering Novel Pathways: The isotope pattern approach can reveal previously unknown metabolites, as demonstrated in a study that identified seventeen metabolites of omeprazole in mouse brain and plasma, some of which were matrix- or administration-route-specific.[17][21] This provides a more complete picture of the drug's disposition.

  • Assessing DDI Risk: Omeprazole's metabolites may contribute to drug-drug interactions (DDIs) by inhibiting CYP enzymes.[14] Using labeled standards allows for accurate quantification of these metabolites, which is crucial for building predictive models that assess DDI risk more accurately than considering the parent drug alone.[14]

Section 4.2: Future Perspectives
  • Deuterated Drugs as New Chemical Entities (NCEs): The strategic deuteration of omeprazole or its analogues could lead to the development of a new generation of proton pump inhibitors with improved pharmacokinetic profiles.[9] A deuterated drug could offer less inter-individual variability, a longer half-life allowing for lower or less frequent dosing, and an improved safety profile by reducing the formation of certain metabolites.[9][16]

  • Expanding Therapeutic Applications: Recent research has suggested potential anti-inflammatory and neuroprotective effects of omeprazole.[17] Deuterium labeling can be a key tool in these investigations, helping to understand the distribution and metabolism of omeprazole in the central nervous system and other tissues, and to identify which chemical species (parent drug or metabolite) is responsible for these off-target effects.[17]

Conclusion: Synthesizing Knowledge for Practical Application

Deuterium labeling is far more than an academic exercise; it is a field-proven, versatile, and powerful technique for drug development professionals. When applied to a drug like omeprazole, with its complex and polymorphic metabolism, it provides unparalleled clarity. By enabling the definitive identification of metabolites, facilitating highly accurate quantification, and offering a direct method to probe the kinetic consequences of metabolic pathways, this approach transforms ambiguity into precise data. The insights gained from studying deuterium-labeled omeprazole metabolites can directly inform the design of safer, more effective drugs and advance the practice of personalized medicine.

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  • Lee, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. ResearchGate. Available at: [Link]

  • Kumar, G. R., et al. (2011). bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. Available at: [Link]

  • El-Kimary, E. I., et al. (2022). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Taylor & Francis Online. Available at: [Link]

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An In-Depth Technical Guide to 5-O-Desmethyl Omeprazole-d3: Properties, Synthesis, and Application in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Desmethyl Omeprazole-d3 is the deuterium-labeled form of 5-O-Desmethyl Omeprazole, a primary metabolite of the widely prescribed proton pump inhibitor, Omeprazole. The strategic incorporation of deuterium isotopes into the methoxy group of this metabolite creates a stable, heavier analog that is instrumental in modern bioanalytical techniques. Its identical physicochemical properties and chromatographic behavior to the endogenous (unlabeled) metabolite, but distinct mass-to-charge ratio (m/z), make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. This technical guide provides a comprehensive overview of this compound, including its CAS number, physicochemical properties, a proposed synthetic pathway, and a detailed protocol for its application in bioanalytical method development for pharmacokinetic and drug metabolism studies of Omeprazole.

Physicochemical Properties and Identification

The accurate identification and characterization of a reference standard are paramount for its effective use in quantitative analysis. The key identifiers and physicochemical properties of 5-O-Desmethyl Omeprazole and its deuterated analog are summarized below.

PropertyValue (5-O-Desmethyl Omeprazole)Value (this compound)Source
CAS Number 151602-49-21189679-99-9 [1][2]
Molecular Formula C₁₆H₁₇N₃O₃SC₁₆H₁₄D₃N₃O₃S[1]
Molecular Weight 331.39 g/mol 334.41 g/mol [1]
Appearance Light Beige to Light Yellow SolidLight-Yellow Solid[2]
Solubility Soluble in Dimethylformamide, Dimethyl Sulfoxide, Ethanol, MethanolExpected to be similar to the unlabeled compound
Storage 2-8°C Refrigerator2-8°C Refrigerator[2]

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main isoforms involved are CYP2C19 and CYP3A4. These enzymes catalyze the transformation of Omeprazole into several metabolites, with 5-hydroxyomeprazole and 5-O-desmethylomeprazole being among the most significant. The metabolic fate of Omeprazole underscores the importance of accurately quantifying its metabolites to understand its pharmacokinetic profile and potential drug-drug interactions.

Omeprazole_Metabolism Omeprazole Omeprazole Metabolite1 5-Hydroxyomeprazole Omeprazole->Metabolite1 CYP2C19 (major) Metabolite2 5-O-Desmethyl Omeprazole Omeprazole->Metabolite2 CYP2C19 Metabolite3 Omeprazole Sulfone Omeprazole->Metabolite3 CYP3A4

Caption: Metabolic pathway of Omeprazole.

Proposed Synthesis of this compound

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Start 5-Hydroxy-2-mercaptobenzimidazole Intermediate1 Coupling with 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine hydrochloride Start->Intermediate1 Intermediate2 5-Hydroxyomeprazole Sulfide Intermediate1->Intermediate2 Intermediate3 Oxidation Intermediate2->Intermediate3 Intermediate4 5-O-Desmethyl Omeprazole Intermediate3->Intermediate4 Deuteromethylation Deuteromethylation with CD3I or (CD3)2SO4 Intermediate4->Deuteromethylation FinalProduct This compound Deuteromethylation->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Note: This proposed synthesis should be validated and optimized by qualified chemists. The introduction of the deuterated methyl group is a critical step that may require specific reaction conditions to achieve high isotopic purity.[2][3]

Application as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard in the quantification of Omeprazole and its metabolites in biological matrices, such as plasma and urine, using LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocol: Quantification of Omeprazole and Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of Omeprazole, 5-hydroxyomeprazole, and 5-O-desmethylomeprazole in human plasma.

1. Materials and Reagents:

  • Omeprazole, 5-hydroxyomeprazole, and 5-O-desmethylomeprazole reference standards

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Omeprazole, 5-hydroxyomeprazole, 5-O-desmethylomeprazole, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

5. MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.1198.1
5-Hydroxyomeprazole362.1214.1
5-O-Desmethyl Omeprazole332.1198.1
This compound (IS) 335.1 201.1

Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.

Analytical_Workflow cluster_workflow Bioanalytical Workflow Sample Plasma Sample (100 µL) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Experimental workflow for the bioanalysis of Omeprazole and its metabolites.

Conclusion

This compound, with its confirmed CAS number 1189679-99-9 , is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable quantification of Omeprazole and its metabolites in complex biological matrices. This technical guide offers a comprehensive resource, from fundamental properties to a detailed analytical protocol, to support the scientific community in advancing the understanding of Omeprazole's pharmacology.

References

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An In-Depth Technical Guide to 5-O-Desmethyl Omeprazole-d3: Properties and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Metabolites in Pharmacokinetic Analysis

In the landscape of modern drug development and clinical pharmacology, the precise quantification of a drug and its metabolites in biological matrices is paramount. This process, central to understanding pharmacokinetics (PK), relies heavily on the use of internal standards in analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and ensuring accuracy. 5-O-Desmethyl Omeprazole-d3, a stable isotope-labeled version of a primary omeprazole metabolite, serves this critical function.

Omeprazole is a widely prescribed proton pump inhibitor that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system.[1] Key metabolic pathways include hydroxylation and demethylation.[2] 5-O-Desmethyl Omeprazole is one such metabolite. Its deuterated analog, this compound, provides a mass shift of +3 Da, allowing it to be distinguished from the endogenous metabolite by a mass spectrometer, while retaining nearly identical physicochemical properties and chromatographic behavior. This guide offers a comprehensive overview of the physical and chemical properties of this compound and provides a detailed framework for its application as an internal standard in bioanalytical assays.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of a reference standard are critical for its proper handling, storage, and application in analytical methods.

PropertyValueSource(s)
Chemical Name 2-[[(4-Methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-olN/A
Molecular Formula C₁₆H₁₄D₃N₃O₃SN/A
Molecular Weight 334.41 g/mol N/A
CAS Number 1189679-99-9N/A
Unlabeled CAS No. 151602-49-2[3]
Appearance Light-yellow or light beige solidN/A
Melting Point 238-240°CN/A
Unlabeled Melting Point >188°C (with decomposition)[]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol[]
pKa (inferred) Similar to Omeprazole (pKa1 ≈ 7.1 for the pyridine nitrogen; pKa2 ≈ 14.7 for the benzimidazole nitrogen)[5]

The deuteration at the methoxy group has a negligible effect on the compound's polarity and overall chemical structure, ensuring that its chromatographic retention time and extraction efficiency are virtually identical to the unlabeled analyte. The pKa values of the parent compound, omeprazole, are approximately 7.1 and 14.7, corresponding to the protonation of the pyridine ring and the deprotonation of the benzimidazole N-H group, respectively.[5] It is scientifically reasonable to assume that the pKa values for 5-O-Desmethyl Omeprazole are very similar, as the demethylation occurs at a position that does not significantly influence the acidity or basicity of these functional groups.

Chemical Structure and Stability

The structural integrity of an internal standard is crucial for reliable quantification. Like its parent compound, this compound is a substituted benzimidazole, a class of compounds known for its susceptibility to degradation in acidic environments.

Chemical Structure

Caption: Chemical structure of this compound.

Stability Considerations

The stability of omeprazole and its metabolites is critically dependent on pH. In acidic conditions (pH < 4), omeprazole rapidly degrades to form a reactive sulfenamide intermediate, which is responsible for its pharmacological activity but undesirable during bioanalysis.[6] The degradation half-life at pH values below 5 is less than 10 minutes.[6] Conversely, in neutral to alkaline solutions (pH > 7), the molecule is significantly more stable.[6]

For practical laboratory use, the following precautions are essential:

  • Storage: this compound should be stored as a solid at -20°C, protected from light and moisture.

  • Solution Preparation: Stock solutions should be prepared in a high-purity organic solvent such as methanol or acetonitrile. For aqueous dilutions and in biological matrices, the pH should be maintained above 7.0 to prevent degradation. The use of basic buffers (e.g., ammonium bicarbonate or ammonium formate at pH > 8) in the final sample extract is highly recommended.

  • Sample Handling: Biological samples (plasma, serum) containing this compound should be processed promptly or stored at -80°C. During sample preparation, exposure to acidic conditions must be minimized.

Forced degradation studies on omeprazole have identified several degradation products, including sulfenamide and benzimidazole sulfide derivatives, which are formed under acidic, oxidative, and photolytic stress.[7][8][9] A well-designed stability-indicating analytical method must be able to resolve the parent analyte and its deuterated internal standard from these potential degradants.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are often proprietary, the general synthetic strategy can be inferred from the known synthesis of omeprazole and the principles of isotopic labeling. The synthesis of omeprazole itself involves the coupling of a substituted pyridine moiety with a benzimidazole thioether, followed by oxidation of the sulfur atom to a sulfoxide.[10]

A plausible synthetic route for this compound would likely involve:

  • Synthesis of the Deuterated Pyridine Intermediate: The key step is the introduction of the trideuteromethyl group. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to alkylate the corresponding hydroxypyridine precursor.

  • Coupling Reaction: The deuterated pyridine intermediate is then coupled with the appropriate 5-hydroxy-benzimidazole-2-thiol.

  • Oxidation: The resulting thioether is selectively oxidized to the sulfoxide using a suitable oxidizing agent, yielding this compound.

The purification of the final product is typically achieved by chromatographic techniques to ensure high purity, which is essential for its use as a quantitative internal standard.

Application in Bioanalysis: A Protocol Framework

This compound is an ideal internal standard for the quantification of 5-O-Desmethyl Omeprazole in biological matrices. The following section outlines a detailed, step-by-step protocol for its use in an LC-MS/MS assay for the analysis of omeprazole and its metabolites in human plasma.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Spike with 5-O-Desmethyl Omeprazole-d3 (IS) plasma->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chroma Chromatographic Separation (Reversed-Phase C18) inject->chroma ms Mass Spectrometric Detection (ESI+, MRM Mode) chroma->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: A typical bioanalytical workflow using this compound.

Detailed Protocol

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a stock solution of 1 mg/mL. Store at -20°C.

  • Working Solution (e.g., 100 ng/mL): Prepare a working solution by diluting the stock solution with a 50:50 mixture of acetonitrile and water. This concentration may need to be optimized based on the expected analyte concentration range.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

These conditions are a starting point and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions are determined by collision-induced dissociation (CID). Based on the known fragmentation of omeprazole, the following transitions are proposed:[11][12]

      • 5-O-Desmethyl Omeprazole (Analyte): Precursor [M+H]⁺ m/z 332.1 → Product m/z 198.1 (and/or other qualifying ions).

      • This compound (IS): Precursor [M+H]⁺ m/z 335.1 → Product m/z 198.1 (or a corresponding deuterated fragment if applicable, though the primary fragment is often from the non-deuterated part of the molecule).

    • The collision energy and other source parameters must be optimized for maximum signal intensity. The key is that the internal standard shares a common, stable fragment ion with the analyte.[13]

4. Calibration and Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in the calibration standards.

  • The concentration of the analyte in unknown samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its corresponding non-labeled metabolite in complex biological matrices. Its physical and chemical properties are nearly identical to the analyte of interest, ensuring that it faithfully tracks the analyte through extraction and analysis, thereby compensating for any potential sample-to-sample variability. A thorough understanding of its stability, particularly its sensitivity to acidic conditions, is crucial for its effective use. The provided analytical framework, based on established LC-MS/MS methodologies for omeprazole, offers a robust starting point for the development and validation of high-quality bioanalytical assays essential for advancing pharmaceutical research and development.

References

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An In-Depth Technical Guide to 5-O-Desmethyl Omeprazole-d3 as a Metabolite of Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omeprazole, a cornerstone proton pump inhibitor (PPI), undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. A key, albeit lesser-known, biotransformation product is 5-O-Desmethyl Omeprazole. Understanding the formation and clearance of this metabolite is crucial for a complete pharmacokinetic profile of the parent drug. This guide delves into the metabolic pathway leading to 5-O-Desmethyl Omeprazole, with a specific focus on the indispensable role of its deuterated stable isotope-labeled analog, 5-O-Desmethyl Omeprazole-d3, in modern bioanalytical quantification. We will explore the causality behind advanced experimental designs, provide validated protocols, and contextualize their application within the drug development landscape, adhering to the highest standards of scientific integrity.

The Metabolic Fate of Omeprazole: A Focus on Demethylation

Omeprazole is administered as a racemic mixture of R- and S-enantiomers, both of which are substrates for hepatic CYP enzymes, most notably CYP2C19 and CYP3A4.[1][2][3] While hydroxylation to 5-hydroxyomeprazole by CYP2C19 and sulfoxidation by CYP3A4 are the dominant metabolic routes, O-demethylation represents another important pathway.[3][4]

Specifically, the S-enantiomer of omeprazole (esomeprazole) is preferentially metabolized via 5-O-demethylation, a reaction also catalyzed by CYP2C19.[5][6] This process yields the metabolite 5-O-Desmethyl Omeprazole. The genetic polymorphism of CYP2C19 significantly influences the rate of omeprazole metabolism, leading to wide inter-individual variations in drug exposure and clinical efficacy.[7][8][9] Individuals classified as "poor metabolizers" due to non-functional CYP2C19 alleles exhibit higher plasma concentrations of the parent drug because of reduced clearance through pathways like hydroxylation and demethylation.[2][8]

Omeprazole_Metabolism Omeprazole (S)-Omeprazole (Esomeprazole) Metabolite1 5-O-Desmethyl Omeprazole Omeprazole->Metabolite1  5-O-Demethylation (Primary for S-isomer) Metabolite2 5-Hydroxyomeprazole Omeprazole->Metabolite2 5-Hydroxylation Enzyme CYP2C19 Enzyme->Omeprazole

Caption: Metabolic conversion of (S)-Omeprazole by CYP2C19.

The Gold Standard: Role of this compound in Bioanalysis

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is fundamental to pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for this purpose due to its high sensitivity and selectivity.[10][11]

The Causality of Using a Deuterated Internal Standard:

The accuracy of LC-MS/MS quantification hinges on accounting for variability during sample processing and analysis.[12] Matrix effects—the suppression or enhancement of analyte ionization by co-eluting components from the biological sample (e.g., plasma, urine)—are a primary source of error.[13]

To correct for these variations, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound.[12][14] Here’s why:

  • Physicochemical Equivalence: A deuterated standard is chemically identical to the analyte, differing only in mass due to the replacement of hydrogen atoms with deuterium.[12] This ensures it has the same extraction recovery, chromatographic retention time, and ionization response as the analyte.[12][15]

  • Co-elution and Matrix Effect Compensation: Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix effects.[12][13] By calculating the peak area ratio of the analyte to the IS, any signal suppression or enhancement is effectively normalized, leading to highly accurate and precise data.[13]

  • Regulatory Expectation: Global regulatory bodies, including the FDA and EMA, strongly recommend or require the use of a SIL-IS for robust bioanalytical method validation, as harmonized under the ICH M10 guideline.[14][16][17]

The "d3" designation in this compound indicates the incorporation of three deuterium atoms. This mass increase of +3 Da is sufficient to distinguish it from the unlabeled metabolite in the mass spectrometer without significantly altering its chromatographic behavior.[12]

A Validated Bioanalytical Protocol for Quantification

This section provides a representative LC-MS/MS protocol for the simultaneous quantification of Omeprazole and 5-O-Desmethyl Omeprazole in human plasma. This protocol is designed to be a self-validating system, incorporating elements required by regulatory guidelines.[18][19]

Workflow Overview:

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (Calibrator, QC, or Unknown) B Add Internal Standard (this compound) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Inject Supernatant onto LC System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Area Ratio (Analyte/IS) H->I J Quantify Concentration via Calibration Curve I->J

Caption: Standard workflow for bioanalytical sample quantification.

Step-by-Step Methodology

1. Preparation of Standards and Internal Standard Solution:

  • Prepare primary stock solutions of Omeprazole, 5-O-Desmethyl Omeprazole, and this compound (IS) in a suitable organic solvent (e.g., Methanol) at 1 mg/mL.

  • Create a series of working standard solutions by serially diluting the analyte stocks to prepare calibration curve (CC) standards.

  • Prepare a working internal standard solution (e.g., 100 ng/mL in 50:50 Acetonitrile:Water). The concentration is chosen to yield a robust detector response.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of human plasma (blank, CC, quality control [QC], or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the working internal standard solution to each tube. The IS must be added before precipitation to control for extraction variability.

  • Vortex mix for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Rationale: The following conditions are typical for separating and detecting these compounds. A C18 column is used for reversed-phase chromatography, suitable for these moderately polar analytes. A gradient elution ensures efficient separation from endogenous matrix components and separation of the analytes themselves. Positive electrospray ionization (ESI+) is effective for these nitrogen-containing compounds.

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Omeprazole Q1: 346.1 -> Q3: 198.1
5-O-Desmethyl Omeprazole Q1: 332.1 -> Q3: 184.1

| This compound (IS) | Q1: 335.1 -> Q3: 187.1 |

4. Method Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[16][18] This involves assessing:

    • Selectivity & Specificity: Analyzing at least six different batches of blank plasma to ensure no endogenous interference at the retention times of the analytes and IS.[10][20]
    • Calibration Curve: A linear regression of the analyte/IS peak area ratio versus concentration, typically over 8 non-zero concentrations.
    • Accuracy & Precision: Analyzing QC samples at low, medium, and high concentrations on multiple days.
    • Matrix Effect: Assessing the ion suppression/enhancement from different sources of plasma.
    • Stability: Evaluating analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[14]

Applications in Drug Development

The accurate quantification of 5-O-Desmethyl Omeprazole using its deuterated internal standard is critical in several areas of drug development:

  • Pharmacokinetic (PK) Characterization: Establishing a complete PK profile requires understanding the formation and elimination of major and relevant minor metabolites. This data informs dosing regimens and predicts drug accumulation.[21]

  • Pharmacogenomic Studies: By quantifying both parent drug and CYP2C19-specific metabolites like 5-O-Desmethyl Omeprazole, researchers can directly assess the in-vivo impact of CYP2C19 genotype on drug metabolism.[7]

  • Drug-Drug Interaction (DDI) Studies: This method can be used to determine if co-administered drugs inhibit or induce CYP2C19, which would be evident by altered ratios of the parent drug to its metabolites.

Conclusion

5-O-Desmethyl Omeprazole is a relevant metabolite in the clinical pharmacology of Omeprazole, particularly for the S-enantiomer. The ability to accurately quantify this metabolite is paramount for a comprehensive understanding of the drug's disposition. The use of a stable isotope-labeled internal standard, this compound, is not merely a technical convenience but a scientific necessity. It represents the gold standard in bioanalysis, ensuring the generation of robust, reliable, and regulatory-compliant data that is essential for advancing drug development programs and supporting clinical research.[14]

References

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ono, S., et al. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. PubMed. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioAgilytix. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Shirai, N., et al. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH. PubMed. [Link]

  • Sandle, T. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

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  • Chang, M., et al. Absolute bioavailability and metabolism of omeprazole in relation to CYP2C19 genotypes following single intravenous and oral administrations. PubMed. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. [Link]

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  • van de Merbel, N. C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

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  • ResearchGate. Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... [Link]

  • Kim, H., et al. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. [Link]

  • Kumar, G. R., et al. BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Äbelö, A., et al. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. PubMed. [Link]

  • ResearchGate. Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. [Link]

Sources

The Compass of Discovery: A Technical Guide to Labeled Metabolites of Omeprazole in Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Illuminating the Metabolic Maze

In the landscape of pharmaceutical research and development, understanding the metabolic fate of a drug is not merely an academic exercise; it is a cornerstone of ensuring its safety and efficacy. Omeprazole, a cornerstone of treatment for acid-related gastrointestinal disorders, presents a fascinating case study in complex hepatic metabolism. This technical guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of the synthesis, application, and analysis of isotopically labeled metabolites of omeprazole. Herein, we eschew rigid templates, instead allowing the science to dictate the narrative, providing not just protocols, but the causal reasoning that underpins them. Our journey will be grounded in scientific integrity, with each step validated by authoritative sources, ensuring this document serves as a reliable compass in the intricate world of drug metabolism.

The Metabolic Landscape of Omeprazole: A Tale of Two Enzymes

Omeprazole, a racemic mixture of (R)- and (S)-enantiomers, undergoes extensive metabolism in the liver, primarily orchestrated by two key cytochrome P450 (CYP) enzymes: CYP2C19 and CYP3A4.[1][2] The metabolic pathways are stereoselective, with CYP2C19 preferentially metabolizing the (R)-enantiomer.[3] This enzymatic interplay gives rise to two major, pharmacologically inactive metabolites:

  • 5-hydroxyomeprazole: Formed via hydroxylation of the benzimidazole ring, this is the principal metabolic route, predominantly catalyzed by CYP2C19.[1][3]

  • Omeprazole sulfone: Resulting from the sulfoxidation of the sulfinyl group, this pathway is mainly driven by CYP3A4.[1][3]

The genetic polymorphism of CYP2C19 introduces significant inter-individual variability in omeprazole metabolism, underscoring the importance of precise analytical methods to quantify both the parent drug and its metabolites.[2]

Omeprazole_Metabolism Omeprazole Omeprazole (Racemic Mixture) Metabolism Hepatic Metabolism Omeprazole->Metabolism Hydroxyomeprazole 5-Hydroxyomeprazole Metabolism->Hydroxyomeprazole CYP2C19 (Major) Omeprazole_Sulfone Omeprazole Sulfone Metabolism->Omeprazole_Sulfone CYP3A4 (Major)

Caption: Metabolic pathways of omeprazole.

Synthesis of Labeled Omeprazole Metabolites: The Art of Isotopic Incorporation

The synthesis of isotopically labeled metabolites is a critical step in modern drug metabolism and pharmacokinetic (DMPK) studies. The introduction of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), provides a powerful tool for tracing and quantifying metabolites in complex biological matrices without the need for radioactive labels.

Synthesis of Deuterium-Labeled 5-Hydroxyomeprazole (d₃-5-Hydroxyomeprazole)

The key would be to start with a deuterated precursor for the pyridine moiety. For instance, a deuterated analogue of a key intermediate could be synthesized and then carried through the established reaction sequence. This would involve reactions such as chlorination, nucleophilic substitution, and oxidation to yield the final deuterated metabolite.

Synthesis of Carbon-13 and Deuterium-Labeled Omeprazole Sulfone (¹³C, d₃-Omeprazole Sulfone)

A more explicitly detailed synthesis is available for omeprazole sulfone N-oxide-¹³C,d₃, which can be adapted for the synthesis of ¹³C, d₃-omeprazole sulfone.[5][6] The general strategy involves:

  • Isotopic Labeling of Precursors: The synthesis commences with precursors that have been strategically labeled with ¹³C and deuterium. The incorporation of these isotopes is achieved through specific synthetic routes that allow for their selective introduction.[5]

  • Assembly of the Core Structure: The labeled precursors are then used to construct the omeprazole thioether backbone.

  • Oxidation: The crucial step is the oxidation of the thioether to the corresponding sulfone. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane.[7][8]

  • Purification: The final labeled metabolite is purified using chromatographic techniques, such as column chromatography, to ensure high purity.[7]

Table 1: Key Synthetic Steps for Labeled Omeprazole Metabolites

Labeled MetaboliteKey Synthetic StrategyStarting Materials (Hypothetical Labeled)Key Reagents
d₃-5-HydroxyomeprazoleAdaptation of existing synthesis of unlabeled compound.[4]Deuterated pyridine precursorm-CPBA, various solvents
¹³C, d₃-Omeprazole SulfoneMulti-step synthesis with labeled precursors.[5][6][7]¹³C and deuterium-labeled benzimidazole and pyridine precursorsm-CPBA, dichloromethane

In Vitro Metabolism Studies: Unraveling Enzymatic Kinetics with Labeled Probes

In vitro metabolism studies using human liver microsomes (HLMs) are indispensable for characterizing the metabolic pathways of a drug candidate and identifying the enzymes involved. The use of labeled metabolites as standards allows for precise quantification and kinetic analysis.

Experimental Protocol: In Vitro Metabolism of Labeled Omeprazole in Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of 5-hydroxyomeprazole and omeprazole sulfone formation from a labeled omeprazole substrate.

Materials:

  • Labeled Omeprazole (e.g., ¹³C-Omeprazole)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Labeled internal standard (e.g., d₃-5-hydroxyomeprazole, d₃-omeprazole sulfone)

  • Acetonitrile (ice-cold) for reaction termination

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing HLMs (e.g., 0.2 mg/mL).

  • Pre-incubation: Pre-incubate the HLM suspension with a range of labeled omeprazole concentrations (e.g., 0.1 to 100 µM) for approximately 5-10 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the labeled internal standards.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of labeled 5-hydroxyomeprazole and omeprazole sulfone using a validated LC-MS/MS method.

Data Analysis:

  • Determine the rate of metabolite formation at each substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Labeled_Omeprazole Labeled_Omeprazole Preincubation Pre-incubation (37°C) Labeled_Omeprazole->Preincubation HLM HLM HLM->Preincubation Buffer Buffer Buffer->Preincubation Reaction_Initiation Add NADPH Regenerating System Preincubation->Reaction_Initiation Incubation Incubation (37°C) Reaction_Initiation->Incubation Termination Reaction Termination (Acetonitrile + IS) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Kinetic Analysis (Km, Vmax) LCMS->Data_Analysis

Caption: In vitro metabolism workflow.

In Vivo Pharmacokinetic Studies: Tracing the Metabolic Fate in a Living System

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism. The use of stable isotope-labeled compounds allows for the differentiation of the administered drug and its metabolites from endogenous compounds.

Experimental Protocol: In Vivo Pharmacokinetic Study of Labeled Omeprazole in Rats

This protocol provides a general framework for a pharmacokinetic study in rats using a deuterium-labeled omeprazole.

Materials:

  • Deuterium-labeled Omeprazole (e.g., d₃-Omeprazole) formulated for oral (PO) and intravenous (IV) administration.

  • Sprague-Dawley rats (or other appropriate strain).

  • Cannulated rats for serial blood sampling (optional but recommended).

  • Labeled internal standards for bioanalysis.

  • LC-MS/MS system.

Procedure:

  • Dosing: Administer a single dose of d₃-Omeprazole to rats via the desired route (e.g., 10 mg/kg PO or 2 mg/kg IV).[9][10]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.[11]

  • Plasma Preparation: Separate plasma by centrifugation and store at -80°C until analysis.

  • Urine and Feces Collection: House animals in metabolic cages to collect urine and feces over a specified period (e.g., 24 or 48 hours).

  • Sample Preparation: Extract d₃-Omeprazole and its labeled metabolites from plasma, urine, and feces using a suitable method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Add labeled internal standards prior to extraction.

  • LC-MS/MS Analysis: Quantify the concentrations of d₃-Omeprazole and its labeled metabolites in the prepared samples using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as:

    • Maximum plasma concentration (Cₘₐₓ)

    • Time to reach maximum plasma concentration (Tₘₐₓ)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Elimination half-life (t₁/₂)

  • Determine the extent of metabolism and the routes of excretion.

Table 2: Typical Pharmacokinetic Parameters for Omeprazole in Rats

ParameterRouteValue (Example)Reference
CₘₐₓIV (20 mg/kg)~5 µg/mL[9]
AUCIV (20 mg/kg)~300 µg*min/mL[9]
CLIV (20 mg/kg)~65 mL/min/kg[9]
t₁/₂IV (20 mg/kg)~30 min[9]

Regulatory Landscape: Authoritative Grounding for Your Research

Adherence to regulatory guidelines is paramount in drug development. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidance on drug interaction and metabolism studies.

  • FDA Guidance: The FDA's "M12 Drug Interaction Studies" guidance, finalized in August 2024, provides harmonized recommendations for designing and conducting in vitro and clinical drug-drug interaction studies.[12] This guidance emphasizes a systematic, risk-based approach to evaluating the interaction potential of investigational drugs.[13]

  • EMA Guideline: The EMA's "Guideline on the investigation of drug interactions" provides detailed recommendations on the pharmacokinetic and pharmacodynamic studies required to assess the interaction potential of new medicinal products.[14][15] The guideline also addresses the importance of identifying the enzymes responsible for the main metabolic pathways.[14]

Both agencies advocate for early in vitro studies to inform the design of subsequent clinical trials and to ensure patient safety.[14][16]

Conclusion: A Precision Toolkit for Modern Drug Development

The use of isotopically labeled metabolites of omeprazole provides researchers with a precision toolkit to navigate the complexities of its metabolism. From elucidating enzymatic kinetics in vitro to tracing its pharmacokinetic profile in vivo, these labeled compounds are indispensable for generating high-quality, reliable data. This guide has provided a framework for the synthesis, application, and analysis of these critical research tools, grounded in scientific principles and aligned with regulatory expectations. By embracing these methodologies, researchers can accelerate the development of safer and more effective medicines, ultimately benefiting patients worldwide.

References

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

  • RAPS. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies August 2024. [Link]

  • U.S. Food and Drug Administration. (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]

  • Zhang, L., Zhang, Y., & Huang, S. M. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS journal, 14(3), 507–516. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • van der Weide, J., & van der Weide, H. (2019). Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017. Clinical Pharmacology & Therapeutics, 105(5), 1236-1243. [Link]

  • Solvo Biotechnology. (2012). EMA publishes new Guideline. [Link]

  • BioIVT. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]

  • Japan Tobacco Inc. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. [Link]

  • Google Patents. (n.d.). CN106866629A - The synthetic method of Omeprazole sulphone.
  • Saini, S., Kumar, A., & Singh, G. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • Lee, J. H., Kim, Y. H., Lee, M. G., & Kim, S. H. (2006). Pharmacokinetics of omeprazole in rats with water deprivation for 72 hours. Biopharmaceutics & drug disposition, 27(6), 259–265. [Link]

  • Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]

  • Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. [Link]

  • Wang, Y., & Wang, Y. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current drug metabolism, 23(1), 2–13. [Link]

  • He, K., et al. (2022). Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo. Chemical research in toxicology, 35(10), 1837–1847. [Link]

  • Zhang, S. L., et al. (2020). Pharmacokinetics of omeprazole in rats with dextran sulfate sodium-induced ulcerative colitis. Drug metabolism and pharmacokinetics, 35(3), 273–279. [Link]

  • Google Patents. (n.d.).
  • He, K., et al. (2022). Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Dean, L. (2012). Omeprazole Therapy and CYP2C19 Genotype. In V. M. Pratt, S. A. Scott, M. Pirmohamed, B. Esquivel, M. S. Kane, & C. F. Thorn (Eds.), Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]

  • Shirasaka, Y., et al. (2013). Metabolic scheme for omeprazole enantiomers. ResearchGate. [Link]

  • Regårdh, C. G., et al. (1985). Pharmacokinetics and metabolism of omeprazole in animals and man--an overview. Scandinavian journal of gastroenterology. Supplement, 108, 79–94. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of Omeprazole in Human Plasma using 5-O-Desmethyl Omeprazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of omeprazole in human plasma. To ensure the highest degree of accuracy and precision, this protocol employs 5-O-Desmethyl Omeprazole-d3, a stable isotope-labeled (SIL) metabolite of omeprazole, as the internal standard (IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response. The described method, involving a straightforward protein precipitation extraction, is suitable for high-throughput applications in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, an internal standard is crucial for correcting analytical variability.[1] The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction properties.[2] Stable isotope-labeled internal standards are widely regarded as the superior choice because their physicochemical properties are nearly identical to the analyte, ensuring they track the analyte's behavior throughout the analytical process with high fidelity.[3] This minimizes variability and enhances data quality.

5-O-Desmethyl Omeprazole is a known human metabolite of omeprazole, formed by cytochrome P450 enzymes.[4][5] Its deuterated form, this compound, serves as an excellent internal standard for omeprazole quantification. It shares a core structure with omeprazole, ensuring similar chromatographic behavior and extraction efficiency. The mass difference of 3 Daltons, due to the deuterium labeling, allows for distinct detection by the mass spectrometer without altering its chemical behavior.

Physicochemical Properties of Analyte and Internal Standard

A fundamental understanding of the chemical properties of both the analyte and the internal standard is critical for method development.

PropertyOmeprazole (Analyte)This compound (Internal Standard)
Chemical Structure C₁₇H₁₉N₃O₃SC₁₆H₁₄D₃N₃O₃S[6]
Molecular Weight 345.4 g/mol Approx. 334.4 g/mol
Monoisotopic Mass 345.1174 g/mol Approx. 334.1180 g/mol
CAS Number 73590-58-61189679-99-9[7]

Experimental Protocol

This protocol is designed for the analysis of omeprazole in human plasma and has been adapted from established methods for omeprazole quantification.[3][8]

Materials and Reagents
  • Omeprazole reference standard

  • This compound

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Human plasma (with K₂EDTA as anticoagulant)

  • Purified water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole reference standard in 10 mL of methanol.[3]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

The following workflow provides a simple and effective method for extracting omeprazole from plasma.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of Human Plasma add_is 2. Add 20 µL of IS Working Solution (100 ng/mL) plasma->add_is vortex1 3. Vortex Briefly add_is->vortex1 add_acn 4. Add 300 µL of Acetonitrile vortex1->add_acn vortex2 5. Vortex for 1 minute add_acn->vortex2 centrifuge 6. Centrifuge at 14,000 rpm for 10 minutes vortex2->centrifuge supernatant 7. Transfer Supernatant to Autosampler Vial centrifuge->supernatant G Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

Sources

Application Note & Protocol: High-Sensitivity Quantification of Drug Metabolites for Pharmacokinetic Studies Using 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of 5-O-Desmethyl Omeprazole-d3 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. We will detail the rationale for its use, a complete protocol for sample preparation and bioanalysis via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a discussion on method validation in accordance with regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for quantifying drug metabolites.

Introduction: The Critical Role of Internal Standards in Pharmacokinetics

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process. The accuracy of these studies hinges on the precise quantification of the drug and its metabolites in complex biological matrices like plasma or urine.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[2]

However, the journey from a biological sample to a final concentration value is fraught with potential for variability. Sample preparation, instrument drift, and matrix effects can all introduce errors.[3] To compensate for this, a suitable internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.[4][5] The ideal IS behaves identically to the analyte of interest throughout the entire analytical process.[4] For this reason, stable isotope-labeled (SIL) versions of the analyte are considered the "gold standard" for internal standards.[6] They share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[3][6]

5-O-Desmethyl Omeprazole is a known human metabolite of Omeprazole, a widely used proton-pump inhibitor.[7][8] Its deuterated form, this compound, serves as an exemplary SIL-IS for the quantification of the parent metabolite or other structurally similar analytes in bioanalytical assays.[9][10]

Experimental Design & Rationale

Analyte and Internal Standard
  • Analyte: 5-O-Desmethyl Omeprazole

  • Internal Standard (IS): this compound

The three deuterium atoms on the d3-labeled IS provide a 3 Dalton mass difference, which is sufficient to prevent isotopic crosstalk while ensuring nearly identical chemical behavior to the unlabeled analyte.

Core Principle: Quantification by Ratio

The fundamental principle of using an internal standard is that the ratio of the analyte's response to the IS's response will remain constant despite variations in sample handling or instrument performance. The concentration of the unknown sample is then calculated from a calibration curve where the response ratio is plotted against the concentration of the analyte.

Bioanalytical Protocol: From Plasma to Data

This protocol outlines a typical workflow for the quantification of a target analyte in human plasma using this compound as the internal standard.

Materials and Reagents
MaterialRecommended Supplier
5-O-Desmethyl OmeprazoleMedChemExpress
This compoundMedChemExpress
HPLC-grade MethanolFisher Scientific
HPLC-grade AcetonitrileFisher Scientific
Formic Acid (LC-MS grade)Sigma-Aldrich
Ammonium Acetate (LC-MS grade)Sigma-Aldrich
Human Plasma (K2EDTA)BioIVT
96-well Protein Precipitation PlatesWaters
96-well Collection PlatesWaters
Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-O-Desmethyl Omeprazole and this compound in methanol to create individual 1 mg/mL stock solutions.

  • Analyte Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the primary analyte stock solution with 50:50 Methanol:Water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 Methanol:Water to a final concentration of 100 ng/mL. This concentration should be chosen to yield a robust signal in the mass spectrometer and should be consistent across all samples.[4]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

  • Aliquot Samples: To each well of a 96-well plate, add 50 µL of plasma (blank, calibration standard, QC, or unknown study sample).

  • Add Internal Standard: Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile with 0.1% formic acid) to every well. The acidic acetonitrile serves as both the protein precipitating agent and the vehicle for the IS.

  • Precipitate and Mix: Cover the plate and vortex for 2 minutes at high speed to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well collection plate, ready for injection into the LC-MS/MS system.

Causality Note: Adding the internal standard early in the sample preparation process is crucial. This ensures that any variability or loss of analyte during the subsequent steps (vortexing, centrifugation, transfer) is mirrored by the internal standard, thus preserving the accuracy of the analyte/IS ratio.[4]

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for your specific instrumentation.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested ConditionRationale
LC System Shimadzu Nexera X2 or Waters Acquity I-ClassHigh-performance UPLC systems provide excellent resolution and peak shape at low flow rates.
Column Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)A C18 stationary phase provides good retention for moderately polar compounds like omeprazole metabolites.[11]
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in the protonation of the analyte in positive ion mode, enhancing MS signal.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditionsA gradient elution ensures that analytes are eluted with a good peak shape and that the column is cleaned between injections.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.
MS System Sciex 6500+ or Waters Xevo TQ-XSModern triple quadrupole mass spectrometers provide the necessary sensitivity and speed for bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveOmeprazole and its metabolites readily form positive ions.[2]
MRM Transitions See Table 2Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Source Temperature 550 °COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimized for efficient ionization.

Table 2: Proposed MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
5-O-Desmethyl Omeprazole332.1198.15035
This compound335.1198.15035
(Note: These values are theoretical and must be optimized by infusing the individual compounds into the mass spectrometer.)

Causality Note: The choice of the product ion (m/z 198.1) is based on a stable and abundant fragment common to both the analyte and the IS after collision-induced dissociation.[12] This ensures that the fragmentation behavior is consistent, a key aspect of the SIL-IS strategy.

Bioanalytical Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process adheres to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[13][14][15]

Key Validation Parameters

The following parameters must be assessed:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the measurements.[16]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop).

Data Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (Calibrator, QC, or Unknown) B Add Working IS Solution (this compound in Acetonitrile) A->B C Vortex to Precipitate Proteins B->C D Centrifuge to Pellet Proteins C->D E Transfer Supernatant D->E F Inject into UPLC System E->F G Chromatographic Separation (C18 Column) F->G H Ionization (ESI+) G->H I Mass Analysis (MRM) H->I J Integrate Peak Areas (Analyte & IS) I->J K Calculate Response Ratio (Analyte Area / IS Area) J->K L Quantify using Calibration Curve K->L

Caption: Bioanalytical workflow from plasma sample to final concentration.

Method Validation Logic Diagram

G Root Validated Bioanalytical Method Selectivity Selectivity & Specificity Root->Selectivity Accuracy Accuracy & Precision Root->Accuracy CalCurve Calibration Curve (LLOQ & ULOQ) Root->CalCurve Stability Stability (Freeze-Thaw, Benchtop, etc.) Root->Stability Matrix Matrix Effect & Recovery Root->Matrix IntraDay Intra-day Batches Accuracy->IntraDay InterDay Inter-day Batches Accuracy->InterDay LLOQ LLOQ CalCurve->LLOQ LLOQ Check FT Freeze-Thaw Stability->FT BT Benchtop Stability->BT LT Long-term Stability->LT

Caption: Core components of a regulated bioanalytical method validation.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the development of high-quality, robust, and reliable bioanalytical methods for pharmacokinetic studies. By closely mimicking the behavior of the endogenous analyte, it effectively normalizes for variability during sample processing and analysis. This application note provides a comprehensive framework, from protocol execution to validation strategy, empowering researchers to generate high-fidelity data that can confidently support drug development programs. Adherence to the principles and validation requirements outlined herein ensures that the generated pharmacokinetic data is trustworthy and meets global regulatory expectations.

References

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. [Link]

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  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. [Link]

  • An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. PubMed Central. [Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Keio University. [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]

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  • Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation from omeprazole racemate and from R- and S-omeprazole enantiomers after individual or simultaneous incubation of R- and S-omeprazole in rCYP2C19. ResearchGate. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Ellutia. [Link]

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  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

  • 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448. PubChem - NIH. [Link]

  • Internal standard: Significance and symbolism. Iris.ai. [Link]

  • CAS: 1189968-01-1 | this compound Sulfide. Stable-Isotopes. [Link]

  • This compound | C16H17N3O3S | CID 45038895. PubChem. [Link]

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Application Note: A Robust, Validated LC-MS/MS Method for the Simultaneous Quantification of Omeprazole and its Key Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a high-throughput, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of omeprazole and its principal metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent resolution and peak shape for all analytes within a short run time. The method is validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, demonstrating its reliability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1]

Introduction

Omeprazole is a widely prescribed proton pump inhibitor (PPI) used to treat conditions associated with excessive stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, into its main inactive metabolites, 5-hydroxyomeprazole and omeprazole sulfone.[2][3] Genetic polymorphisms in the CYP2C19 enzyme can lead to significant inter-individual variations in omeprazole metabolism, affecting drug efficacy and safety.[2] Therefore, a reliable analytical method to simultaneously quantify omeprazole and its metabolites is crucial for pharmacokinetic and pharmacogenetic studies.[2] This note provides a comprehensive, field-proven protocol for this purpose.

Analyte Physicochemical Properties: Understanding the physicochemical properties of the target analytes is fundamental to rational method development.

CompoundFormulaMol. WeightpKa[4]LogP[5]
Omeprazole C₁₇H₁₉N₃O₃S345.427.1, 14.72.23
5-Hydroxyomeprazole C₁₇H₁₉N₃O₄S361.42--
Omeprazole Sulfone C₁₇H₁₉N₃O₄S361.42--

The pKa value of 7.1 for omeprazole indicates it is a weak base; therefore, a mobile phase pH below this value (e.g., using formic acid) will ensure the analyte is in its protonated, cationic form, which is ideal for retention on a reversed-phase column and for positive mode electrospray ionization.

Materials and Methods

2.1. Reagents and Equipment

  • Reference Standards: Omeprazole, 5-hydroxyomeprazole, omeprazole sulfone (≥98% purity).

  • Internal Standard (IS): Pantoprazole or a stable isotope-labeled omeprazole (e.g., Omeprazole-d3).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (≥98%), Deionized Water.

  • Equipment: UPLC/HPLC system, Triple Quadrupole Mass Spectrometer, Analytical Balance, Centrifuge, Vortex Mixer, Pipettes.

2.2. Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective technique for removing high-abundance proteins from plasma, which can interfere with analysis.[6][7] Acetonitrile is chosen as the precipitating agent due to its high efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.[6][8]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma sample into the corresponding tube.

  • Add 50 µL of the internal standard (IS) working solution (e.g., 1 µg/mL Pantoprazole in 50% ACN).[9]

  • Add 300 µL of ice-cold acetonitrile to each tube (a 3:1 ratio of ACN to plasma is effective).[7]

  • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[6][9]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma is 2. Add 50 µL Internal Standard plasma->is acn 3. Add 300 µL Ice-Cold ACN is->acn vortex 4. Vortex for 60s acn->vortex centrifuge 5. Centrifuge at 14,000 x g vortex->centrifuge supernatant 6. Transfer Supernatant to Vial centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

2.3. LC-MS/MS Conditions

The chromatographic conditions are optimized to achieve baseline separation of the analytes from endogenous matrix components and from each other, ensuring specificity and accurate quantification.

Table 1: Chromatographic Conditions

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like omeprazole and its metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure analytes are protonated for optimal retention and ionization.[3][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute the analytes from the column.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, providing good efficiency.
Injection Volume 5 µLBalances sensitivity with the need to minimize column overload.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Gradient Elution 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)Gradient elution is necessary to separate analytes with different polarities within a short time frame.

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z)
Omeprazole346.1
5-Hydroxyomeprazole362.1
Omeprazole Sulfone362.1
Pantoprazole (IS)384.1

Rationale: MRM is used for its superior sensitivity and specificity, as it monitors a specific precursor-to-product ion transition for each analyte, minimizing interference from matrix components.[11] The selected ion transitions are based on the most stable and abundant fragments generated from the parent molecules.[3][12]

G cluster_workflow Analytical Workflow Autosampler Autosampler (Injects Sample) Column C18 Column (Separation) Autosampler->Column Pump HPLC Pump (Mobile Phase Delivery) Pump->Column MS Mass Spectrometer (Detection & Quantification) Column->MS

Caption: Overall Analytical Workflow.

Method Validation Protocol

A full bioanalytical method validation must be performed to demonstrate that the assay is suitable for its intended purpose, adhering to guidelines such as the ICH M10.[13]

3.1. Specificity and Selectivity

  • Protocol: Analyze at least six blank plasma samples from different sources (lots). Check for any interfering peaks at the retention times of the analytes and the IS. The response of any interfering peak should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analytes and less than 5% for the IS.

3.2. Linearity and Calibration Curve

  • Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of the analytes. A typical range for omeprazole could be 2-1000 ng/mL.[3][10] The curve should consist of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The calculated concentration of each standard should be within ±15% of the nominal value (±20% for LLOQ).

3.3. Accuracy and Precision

  • Protocol: Analyze QC samples at four concentration levels: LLOQ, Low QC, Medium QC, and High QC. Perform the analysis in five replicates on three separate days (inter-day) and within the same day (intra-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% for LLOQ).

Table 3: Example Validation Acceptance Criteria

ParameterLLOQLow, Mid, High QC
Accuracy (% Bias) ± 20%± 15%
Precision (%CV) ≤ 20%≤ 15%

3.4. Stability

  • Protocol: Evaluate the stability of analytes in plasma under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: At -80°C for an extended period (e.g., 30 days).

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration of freshly prepared QC samples.

G cluster_validation Method Validation Hierarchy Validation Full Method Validation (ICH M10) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Stability Stability Validation->Stability

Caption: Key Pillars of Method Validation.

Conclusion

The LC-MS/MS method described provides a robust, rapid, and reliable tool for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma. The simple protein precipitation sample preparation and high-throughput analytical run time make it well-suited for large-scale clinical and pharmacokinetic studies. Full validation of this method ensures that the generated data is accurate and precise, supporting regulatory submissions and advancing drug development research.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • LCGC International. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Taylor & Francis Online. (2015). Simple and Fast Liquid Chromatography–Mass Spectrometry (LC–MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole-sulphone in Human Plasma. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]

  • Southeast Center for Integrated Metabolomics. SOP: Sample Protein Precipitation. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • University of Strathclyde. (2015). Simple and fast liquid chromatography-mass spectrometry (LC-MS) method for the determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulphone in Human plasma. [Link]

  • ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • PubMed. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. [Link]

  • ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

  • ResearchGate. (2022). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. [Link]

  • National Center for Biotechnology Information. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • LCGC International. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • National Center for Biotechnology Information. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • Research Square. Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]

  • ResearchGate. (2003). Acid–base chemistry of omeprazole in aqueous solutions. [Link]

  • ResearchGate. Ultraviolet absorption spectra of omeprazole at different pH values.... [Link]

  • ResearchGate. Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. [Link]

  • Daru Journal of Pharmaceutical Sciences. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. [Link]

  • Semantic Scholar. (2009). A Simple RP−HPLC Method for the Determination of Omeprazole in Human Serum and Urine. [Link]

  • ResearchGate. UV spectra of omeprazole (0.02 mg/ml) in different solvents. As no.... [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. [Link]

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Application Note: Quantitative Bioanalysis of 5-O-Desmethyl Omeprazole Using a Deuterated Internal Standard by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, robust, and validated protocol for the quantitative analysis of 5-O-Desmethyl Omeprazole in human plasma. 5-O-Desmethyl Omeprazole is a metabolite of Omeprazole, a widely used proton-pump inhibitor.[1][2] Accurate quantification of metabolites is critical in pharmacokinetic and drug metabolism studies. This method employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), utilizing 5-O-Desmethyl Omeprazole-d3 as a stable isotope-labeled (SIL) internal standard to ensure the highest level of accuracy and precision.[3][4] The protocol details a streamlined Solid-Phase Extraction (SPE) procedure for sample clean-up, followed by rapid and selective chromatographic separation. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for Omeprazole metabolite studies.

Principle: The Power of Stable Isotope Dilution

Quantitative bioanalysis by LC-MS/MS relies on the precise comparison of the analyte's response to that of an internal standard (IS). The ideal IS is a stable isotope-labeled version of the analyte.[5] this compound is the perfect mimic for the non-labeled analyte (also known as the "light" compound). It co-elutes chromatographically and exhibits nearly identical ionization efficiency and fragmentation behavior in the mass spectrometer.[6]

The key difference is its mass. The three deuterium atoms (d3) add 3 Daltons to its molecular weight, making it easily distinguishable by the mass spectrometer. By adding a known concentration of the "heavy" SIL-IS to every sample, any variability during sample preparation (e.g., incomplete extraction recovery) or instrument analysis (e.g., ion suppression) affects both the analyte and the IS equally.[][8] This allows the ratio of their peak areas to remain constant, leading to highly accurate and precise quantification.[9] This technique, known as Stable Isotope Dilution (SID), is the gold standard in quantitative mass spectrometry.[9]

SID_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis P Plasma Sample (Unknown Analyte Conc.) IS Add Known Amount of This compound (IS) P->IS Spiking Ext Solid-Phase Extraction (SPE) (Potential for Analyte/IS Loss) IS->Ext Inj Injection into LC-MS/MS Ext->Inj MS Mass Spectrometer Detects Analyte & IS based on Mass Inj->MS Data Calculate Peak Area Ratio (Analyte / IS) MS->Data Result Accurate Quantification Data->Result

Caption: Principle of Stable Isotope Dilution (SID) using a deuterated internal standard.

Materials and Reagents

  • Analytes: 5-O-Desmethyl Omeprazole (Reference Standard), this compound (Internal Standard).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic Acid (LC-MS grade, >99%), Ammonium Acetate (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc).

  • Labware: Calibrated pipettes, polypropylene tubes, 96-well collection plates, autosampler vials.

Instrumentation and Conditions

This method was developed on a modern triple quadrupole mass spectrometer coupled to a UHPLC system. Equivalent instrumentation may be used, but validation is required.

HPLC Conditions
ParameterSettingSenior Application Scientist Insight
Column C18 Reversed-Phase, 50 x 2.1 mm, < 3 µmA C18 column provides excellent retention for moderately polar compounds like Omeprazole metabolites. The 50 mm length allows for a fast gradient without sacrificing resolution.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common modifier that acidifies the mobile phase, promoting better peak shape and enhancing protonation for positive mode ESI.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent providing good elution strength for this analysis.
Flow Rate 0.5 mL/minThis flow rate is optimal for a 2.1 mm ID column, ensuring efficient separation and good ionization efficiency.
Gradient See Table 2A gradient elution is necessary to quickly elute the analytes while ensuring separation from endogenous plasma components.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects and peak distortion.
Run Time ~3.5 minutesThe short run time allows for high-throughput analysis, crucial for large pharmacokinetic studies.[11]

Table 1: HPLC Instrumental Parameters

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.0595
2.5595
2.6955
3.5955

Table 2: HPLC Gradient Profile

Mass Spectrometer Conditions
ParameterSettingSenior Application Scientist Insight
Ionization Mode Electrospray Ionization (ESI), PositiveOmeprazole and its metabolites contain basic nitrogen atoms that are readily protonated, making positive ESI the ideal choice for sensitivity.[12]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, filtering out chemical noise.
Source Temp. 500 °COptimized for efficient desolvation of the mobile phase.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas NitrogenUsed to fragment the precursor ions in the collision cell.
IonSpray Voltage +5500 VThe high voltage facilitates the creation of charged droplets during the ESI process.

Table 3: Mass Spectrometer General Parameters

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
5-O-Desmethyl Omeprazole m/z 332.1m/z 198.135
This compound m/z 335.1m/z 201.135

Table 4: MRM Transitions and Compound-Dependent Parameters Note: The primary fragment ion at m/z 198 corresponds to the pyridinylmethyl moiety, a common fragment for Omeprazole and its metabolites.[13][14] The d3 label is on the methoxy group, which is retained in this fragment, hence the shift to m/z 201.

Experimental Protocols

Preparation of Standards and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 5-O-Desmethyl Omeprazole and this compound reference standards and dissolve in methanol to a final volume of 1 mL.

  • Analyte Working Solutions: Serially dilute the primary stock solution with 50:50 Acetonitrile:Water to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 Acetonitrile:Water. This solution will be added to all samples except for double blanks.

  • CC and QC Preparation: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the desired concentration range (e.g., 1 - 1000 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for a 96-well SPE plate format for high-throughput processing.

  • Sample Aliquoting: To each well of a 96-well plate, add 100 µL of plasma sample (unknown, CC, or QC).

  • IS Spiking: Add 25 µL of the IS Working Solution (100 ng/mL) to every well except the double blank (add 25 µL of 50:50 Acetonitrile:Water instead).

  • Pre-treatment: Add 200 µL of 4% Phosphoric Acid in water to each well. Vortex the plate for 30 seconds.

    • Expert Insight: Acidification disrupts protein binding and ensures the analytes are in the correct charge state for retention on the SPE sorbent.

  • SPE Plate Conditioning: Condition the SPE plate wells by passing 1 mL of Methanol followed by 1 mL of Water. Do not allow the wells to dry.

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply gentle vacuum to draw the samples through at a slow, steady rate (~1 mL/min).

  • Washing: Wash the wells with 1 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute the analytes with 1 mL of Acetonitrile into a clean 96-well collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of Mobile Phase A (Water with 0.1% Formic Acid). Seal the plate and vortex for 1 minute before placing in the autosampler.

Workflow cluster_spe Solid-Phase Extraction (SPE) start Start: 100 µL Plasma Sample spike Spike with 25 µL Internal Standard (d3) start->spike pretreat Pre-treat: Add 200 µL Acid spike->pretreat condition 1. Condition Plate (Methanol, Water) pretreat->condition load 2. Load Sample wash 3. Wash Plate (5% Methanol) elute 4. Elute Analytes (Acetonitrile) evap Evaporate to Dryness (Nitrogen Stream) elute->evap recon Reconstitute in 200 µL Mobile Phase A evap->recon inject Inject 5 µL into HPLC-MS/MS recon->inject end End: Data Acquisition inject->end

Caption: High-throughput bioanalytical workflow from plasma sample to analysis.

Method Validation

For use in regulated studies, this method must be fully validated according to guidelines from regulatory bodies like the FDA or EMA.[15][16][17] Key validation parameters include:

  • Selectivity and Specificity: Analysis of at least six different batches of blank plasma to ensure no interference at the retention times of the analyte and IS.[18][19]

  • Linearity and Range: A calibration curve with at least 6-8 non-zero points, demonstrating a linear relationship (r² > 0.99) between concentration and peak area ratio.

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples at multiple levels (low, mid, high) with results within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).[20]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix from multiple sources.

  • Recovery: The efficiency of the extraction process, determined by comparing peak areas of extracted samples to unextracted standards.[21]

  • Stability: Evaluation of analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).

References

  • Kumar, G. R. (n.d.). Bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • Dubuc, M.-C., et al. (2001). A RAPID HPLC-DAD METHOD FOR SEPARATION AND DETERMINATION OF OMEPRAZOLE EXTRACTED FROM HUMAN PLASMA.
  • SciSpace. (n.d.). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. Available at: [Link]

  • Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Available at: [Link]

  • Kinter, M. (2005). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. American Society for Mass Spectrometry.
  • Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 462. Available at: [Link]

  • Blank, I. (n.d.).
  • OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS). Available at: [Link]

  • MDPI. (n.d.). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Available at: [Link]

  • Hosseini, M., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. DARU Journal of Pharmaceutical Sciences, 18(2), 128-133.
  • National Center for Biotechnology Information. (n.d.). 5-o-Desmethylomeprazole. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. Available at: [Link]

  • Khuda, F., et al. (2022). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma.
  • Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Available at: [Link]

  • Gonzalez, O., et al. (2007). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry.
  • Stable-Isotopes. (n.d.). This compound Sulfide. Available at: [Link]

Sources

Application Note: Mass Spectrometry Protocols for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Deuterated Compounds in Quantitative Mass Spectrometry

The strategic substitution of hydrogen with its stable, heavier isotope, deuterium (²H or D), creates molecules that are chemically almost identical to their parent compounds but possess a distinct mass signature. This unique property makes deuterated compounds indispensable tools in modern research, particularly in quantitative mass spectrometry.[1][2] They are widely considered the "gold standard" for internal standards in bioanalysis, providing a robust method to correct for variability during sample processing and analysis.[3][4]

The core principle behind their utility is Isotope Dilution Mass Spectrometry (IDMS) .[5] In this technique, a known quantity of a deuterated standard is added to a sample containing an unknown quantity of the non-deuterated analyte.[5][6] Because the deuterated standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization.[1][2] Any loss of analyte during sample preparation or fluctuations in instrument response will affect the deuterated standard to the same degree.[7][8] By measuring the ratio of the analyte's signal to the standard's signal, one can accurately determine the analyte's concentration, effectively nullifying variations that would otherwise compromise the data.[7][8]

This application note provides a comprehensive guide to the methodologies and protocols required for the successful analysis of deuterated compounds using mass spectrometry, from sample preparation to data interpretation.

Foundational Principles: Why Deuterium?

The selection of deuterium for isotopic labeling is deliberate. It is a stable, non-radioactive isotope that behaves almost identically to hydrogen in chemical reactions but provides a distinct mass shift that is easily detectable by a mass spectrometer.[1][2]

Key Considerations for Deuterated Standards:

  • Labeling Position: Deuterium atoms must be placed in chemically stable positions within the molecule. Avoid labeling at sites prone to hydrogen/deuterium (H/D) exchange, such as on heteroatoms (-OH, -NH, -SH), as this can lead to loss of the label in protic solvents.[7][9] Stable positions, like aromatic or aliphatic carbons, are ideal.[7]

  • Mass Shift: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass difference from the analyte. This minimizes interference from the natural isotopic abundance of the analyte (e.g., ¹³C).[7]

  • Isotopic Purity: The deuterated standard should have high isotopic enrichment to ensure that its contribution to the analyte's signal is negligible. The isotopic purity should be confirmed and documented.[10]

Table 1: Example Mass Shifts for a Hypothetical Analyte (DrugX)
CompoundChemical FormulaMonoisotopic Mass (Da)Mass Difference (Da)
DrugXC₂₀H₂₅N₃O₂355.1947-
DrugX-d₃C₂₀H₂₂D₃N₃O₂358.2134+3.0187
DrugX-d₅C₂₀H₂₀D₅N₃O₂360.2260+5.0313

Experimental Design & Protocols

A robust bioanalytical method follows a structured workflow. The following sections detail the critical steps and provide example protocols.

General Bioanalytical Workflow

The overall process for quantifying an analyte using a deuterated internal standard is a multi-step procedure that demands precision at every stage. The workflow ensures that the internal standard can effectively account for variability from extraction through detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with Deuterated Internal Standard (IS) Sample->Spike Extract 3. Extraction (PPT, LLE, or SPE) Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject onto LC-MS/MS System Evap->Inject Detect 6. MS Data Acquisition (MRM Mode) Inject->Detect Integrate 7. Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio 8. Calculate Peak Area Ratio Integrate->Ratio Calibrate 9. Quantify against Calibration Curve Ratio->Calibrate G cluster_inputs Inputs cluster_outputs Outputs Analyte Analyte (Unknown Concentration, C_a) Mix Sample Preparation & LC-MS/MS Analysis Analyte->Mix IS Internal Standard (IS) (Known Concentration, C_is) IS->Mix Ratio Measure Peak Area Ratio (A_a / A_is) Mix->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Calculate Analyte Concentration (C_a) CalCurve->Result

Sources

Application Note & Protocol: A Guide to the In Vitro Metabolism of Omeprazole to 5-O-desmethyl Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for studying the in vitro metabolism of omeprazole, with a specific focus on its conversion to 5-O-desmethyl omeprazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the metabolic pathways of xenobiotics.

Scientific Foundation: The Metabolic Fate of Omeprazole

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The formation of 5-O-desmethyl omeprazole is a recognized metabolic pathway for this drug.[3][4][5] Understanding this specific metabolic route is crucial for a complete characterization of omeprazole's pharmacokinetic profile.

The primary enzymes responsible for omeprazole metabolism are CYP2C19 and CYP3A4.[2][6] While CYP2C19 is the major enzyme involved in the 5-hydroxylation of omeprazole, and CYP3A4 is predominantly responsible for its conversion to omeprazole sulfone, the formation of 5-O-desmethyl omeprazole is also a key transformation to consider in comprehensive metabolic studies.[1][7][8] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variations in omeprazole metabolism, categorizing individuals as extensive, intermediate, or poor metabolizers.[2][9] This variability underscores the importance of in vitro models to predict in vivo metabolic outcomes.

Human liver microsomes (HLMs) serve as a robust and well-characterized in vitro system for studying Phase I metabolic reactions.[10][11][12] They are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of CYP enzymes, making them an ideal matrix for investigating the metabolism of drugs like omeprazole.[11][12]

Experimental Design & Rationale

This protocol is designed to be a self-validating system, incorporating necessary controls and clear endpoints. The experimental choices are grounded in established principles of in vitro drug metabolism research.

Choosing the Right In Vitro System

For studying the specific conversion of omeprazole to 5-O-desmethyl omeprazole, pooled human liver microsomes are the recommended test system.[10][12] This choice is based on the following rationale:

  • Enzyme Richness: HLMs are enriched with Phase I enzymes, particularly CYPs, which are essential for the metabolism of omeprazole.[11][13]

  • Cost-Effectiveness and Stability: Compared to hepatocytes, microsomes are more cost-effective, easier to store, and provide a simpler system for studying specific enzyme kinetics.[11][12]

  • Focus on Phase I Metabolism: Since O-demethylation is a Phase I reaction, the comprehensive cellular machinery of hepatocytes is not strictly necessary for this specific investigation.[11]

Cofactor Requirements: The Role of NADPH

CYP-mediated reactions are dependent on the presence of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a critical cofactor.[14][15][16] To ensure that the enzymatic reaction proceeds efficiently and is not limited by cofactor availability, an NADPH regenerating system is employed.[14][15] This system continuously generates NADPH from NADP+, sustaining the metabolic activity of the CYP enzymes over the incubation period.[14][15][17]

Analytical Quantification

The accurate quantification of both the parent drug (omeprazole) and its metabolite (5-O-desmethyl omeprazole) is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and specificity.[1][18][19][20]

Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting the in vitro metabolism study.

Materials and Reagents
ReagentRecommended SupplierPurpose
OmeprazoleSigma-Aldrich, Cayman ChemicalTest Substrate
5-O-desmethyl omeprazoleMedchemExpress, BOC SciencesAnalytical Standard
Pooled Human Liver Microsomes (HLM)Corning, BioIVTEnzyme Source
NADPH Regenerating System (e.g., RapidStart™)BioIVT, PromegaCofactor Supply
0.1 M Phosphate Buffer (pH 7.4)Prepare in-houseReaction Buffer
Acetonitrile (ACN), HPLC gradeFisher Scientific, MerckQuenching Solvent
Methanol (MeOH), HPLC gradeFisher Scientific, MerckSolvent for Stock Solutions
Formic Acid, LC-MS gradeFisher Scientific, MerckMobile Phase Additive
Ultrapure WaterIn-house generation
Internal Standard (e.g., Diazepam-d5)Cerilliant, Toronto Research ChemicalsFor LC-MS/MS Quantification
Preparation of Solutions
  • Omeprazole Stock Solution (10 mM): Dissolve the appropriate amount of omeprazole in methanol. Note: The use of organic solvents should be minimized in the final incubation mixture to avoid enzyme inhibition. The final solvent concentration should ideally be below 1%.[21][22][23]

  • 5-O-desmethyl omeprazole Stock Solution (1 mg/mL): Dissolve the analytical standard in methanol for the preparation of calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare in acetonitrile. This solution will also serve as the quenching solvent.

Incubation Procedure

The following workflow outlines the key steps of the incubation process.

Figure 1: General workflow for the in vitro metabolism assay.

Step-by-Step Protocol:

  • Pre-incubation: In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4) and human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL). Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Substrate Addition: Add the omeprazole working solution to the pre-incubated mixture to achieve the desired final substrate concentration (e.g., 1 µM).

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) in a shaking water bath.

  • Reaction Termination: Stop the reaction at the designated time points by adding two volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard.[2] This step serves to quench the enzymatic activity and precipitate proteins.[24][25]

  • Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis by LC-MS/MS.

Negative Controls

To ensure the observed metabolite formation is enzyme-dependent, include the following negative controls:

  • No NADPH: Replace the NADPH regenerating system with an equal volume of buffer.

  • No HLM: Replace the human liver microsome suspension with an equal volume of buffer.

  • Time Zero: Terminate the reaction immediately after the addition of the NADPH regenerating system.

Data Analysis and Interpretation

LC-MS/MS Analysis

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of omeprazole and 5-O-desmethyl omeprazole.[1][19] A typical method would involve a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile with 0.1% formic acid.

Quantitative Data Summary

The results of the quantitative analysis should be summarized in a clear and concise table.

Time (min)Omeprazole Concentration (µM)5-O-desmethyl omeprazole Concentration (µM)
0[Initial Concentration][Below Limit of Quantification]
5[Concentration][Concentration]
15[Concentration][Concentration]
30[Concentration][Concentration]
60[Concentration][Concentration]
Data Interpretation
  • Metabolite Formation: A time-dependent increase in the concentration of 5-O-desmethyl omeprazole, coupled with a corresponding decrease in the omeprazole concentration, indicates metabolic turnover.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) for the formation of 5-O-desmethyl omeprazole, the experiment should be repeated with a range of omeprazole concentrations. The data can then be fitted to the Michaelis-Menten equation.

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of omeprazole.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Desmethylomeprazole 5-O-desmethyl omeprazole Omeprazole->Desmethylomeprazole CYP-mediated Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Figure 2: Major metabolic pathways of omeprazole.

Conclusion

This application note provides a robust and scientifically sound protocol for investigating the in vitro metabolism of omeprazole to 5-O-desmethyl omeprazole using human liver microsomes. By following this detailed methodology, researchers can obtain reliable and reproducible data to better understand the metabolic fate of this important therapeutic agent. Adherence to proper experimental design, including the use of appropriate controls and sensitive analytical techniques, is critical for the successful execution of these studies.

References

  • Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. Available from: [Link].

  • Patsnap Synapse. (2024, May 29). Choosing Between Human Liver Microsomes and Hepatocytes. Available from: [Link].

  • Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722. Available from: [Link].

  • Gharbi, M., et al. (2007). Role of CYP3A4 in the regulation of the aryl hydrocarbon receptor by omeprazole sulphide. The Journal of Steroid Biochemistry and Molecular Biology, 103(1), 1-10.
  • Ma, B., & Li, J. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.
  • Asha, S., & Vidyavathi, M. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Scilit. Available from: [Link].

  • BioIVT. (2018, May 29). NADPH RapidStart Regeneration System for Extended Metabolism. Available from: [Link].

  • BioIVT. Configure RapidStart™ NADPH Regenerating System. Available from: [Link].

  • Goldstein, J. A., & de Morais, S. M. (1994). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition, 22(6), 925–928. Available from: [Link].

  • Espinosa-Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831–844. Available from: [Link].

  • Attwa, M. W., et al. (2021). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Critical Reviews in Analytical Chemistry, 51(7), 617-635. Available from: [Link].

  • Lagerström, P. O., & Persson, B. A. (1984). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 347–356. Available from: [Link].

  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. Available from: [Link].

  • XenoTech. RapidStart™ NADPH Regenerating System. Available from: [Link].

  • Desta, Z., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 41(7), 1374-1383. Available from: [Link].

  • Wang, Y., et al. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling, 63(15), 4811-4821. Available from: [Link].

  • Novotna, A., et al. (2014). Omeprazole and lansoprazole enantiomers induce CYP3A4 in human hepatocytes and cell lines via glucocorticoid receptor and pregnane X receptor axis. Toxicology and Applied Pharmacology, 280(3), 485–494. Available from: [Link].

  • Yoshinari, K., et al. (2021). Omeprazole Induces CYP3A4 mRNA Expression but Not CYP3A4 Protein Expression in HepaRG Cells. Biological and Pharmaceutical Bulletin, 44(11), 1709-1715. Available from: [Link].

  • Yoshinari, K., et al. (2021). Omeprazole Induces CYP3A4 mRNA Expression but Not CYP3A4 Protein Expression in HepaRG Cells. Biological & Pharmaceutical Bulletin, 44(11), 1709-1715. Available from: [Link].

  • Dager, A. D., et al. (2021). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Clinical and Translational Science, 14(5), 1886-1896. Available from: [Link].

  • Canelas, A. B., et al. (2011). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Current Opinion in Biotechnology, 22(1), 139-145. Available from: [Link].

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  • Sankar, D. G., et al. (2012). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Pharmaceutical Sciences and Research, 3(9), 3334.
  • Chauret, N., et al. (1998). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. Drug Metabolism and Disposition, 26(12), 1157-1163.
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The Gold Standard of Quantification: Application Notes and Protocols for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the use of stable isotope-labeled internal standards (SIL-IS) represents the pinnacle of analytical rigor. This guide provides an in-depth exploration of the principles and applications of SIL-IS, moving beyond a simple recitation of steps to explain the underlying scientific rationale. By understanding the "why" behind the "how," you will be empowered to develop and validate robust analytical methods that can withstand the scrutiny of regulatory bodies and peer review.

The core principle underpinning the utility of SIL-IS is isotope dilution mass spectrometry (IDMS) .[1][2] In this technique, a known quantity of a SIL-IS, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), is added to a sample at the earliest stage of preparation.[1][3][4] Because the SIL-IS and the endogenous analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both equally.[3][5][6] Consequently, the ratio of the analyte to the SIL-IS remains constant, enabling highly accurate and precise quantification that corrects for a multitude of potential errors.[5][6]

I. Quantitative Proteomics: Achieving Absolute and Relative Quantification

In the field of proteomics, SIL-IS are indispensable for accurate protein quantification. Two predominant methods, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative quantification and Absolute Quantification (AQUA) for absolute quantification, have become cornerstones of modern proteomics research.

A. Relative Quantification with SILAC

SILAC is a powerful metabolic labeling strategy that allows for the direct comparison of protein abundance between different cell populations.[4][7][8][9][10] Cells are cultured in media containing either normal ("light") or heavy isotope-labeled ("heavy") essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).[4] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[10] The cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative peak intensities of the light and heavy peptide pairs directly reflect the relative abundance of the corresponding protein.[4][9]

SILAC_Workflow cluster_labeling Cell Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing & Analysis Cell_Culture_Light Cell Population 1 (Light Medium) Treatment_A Control Treatment Cell_Culture_Light->Treatment_A Cell_Culture_Heavy Cell Population 2 (Heavy Medium) Treatment_B Experimental Treatment Cell_Culture_Heavy->Treatment_B Combine_Cells Combine Cell Lysates Treatment_A->Combine_Cells Treatment_B->Combine_Cells Protein_Digestion Protein Digestion (e.g., Trypsin) Combine_Cells->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Ratio of Heavy/Light Peptides) LC_MS->Data_Analysis AQUA_Workflow Sample Biological Sample (e.g., Cell Lysate, Tissue) Digestion Protein Digestion (e.g., Trypsin) Sample->Digestion Spike Spike with Known Amount of AQUA Peptide Digestion->Spike LC_MS LC-MS/MS Analysis (SRM/MRM) Spike->LC_MS Quantification Absolute Quantification (Ratio of Endogenous/AQUA Peptide) LC_MS->Quantification MFA_Workflow Labeling Cell Culture with ¹³C-Labeled Substrate Quenching Rapid Quenching of Metabolism Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis (Mass Isotopomer Distribution) Extraction->LC_MS Flux_Calculation Computational Flux Calculation LC_MS->Flux_Calculation

Figure 3: Workflow for in vitro metabolic flux analysis using stable isotope tracers.

IV. Pharmacokinetic Studies: Unraveling Drug Disposition

Stable isotope-labeled drugs are invaluable tools in pharmacokinetic (PK) studies, enabling the detailed characterization of a drug's absorption, distribution, metabolism, and excretion (ADME). B[11][12][13][14][15][16]y co-administering a stable isotope-labeled version of a drug with its unlabeled counterpart, it is possible to distinguish between the administered drug and any pre-existing drug in the system, or to simultaneously assess the pharmacokinetics of a parent drug and its metabolite.

[11][15]#### A. Advantages of SIL-IS in PK Studies

  • Absolute Bioavailability: By administering an oral dose of the unlabeled drug and an intravenous dose of the labeled drug, the absolute bioavailability can be determined in a single experiment, reducing inter-individual variability.

  • Metabolite Quantification: A labeled version of a metabolite can be synthesized and used as an internal standard for its own quantification, providing a more accurate assessment of metabolic pathways.

  • Drug-Drug Interaction Studies: SIL-IS can be used to differentiate between the drug being studied and a potentially interacting co-administered drug.

B. Protocol: Cassette Dosing PK Study in Rats

This protocol describes a cassette dosing study to simultaneously evaluate the pharmacokinetics of two different drug candidates.

  • Drug Formulation:

    • Prepare a dosing solution containing the unlabeled version of Drug A and a stable isotope-labeled version of Drug B.

  • Animal Dosing:

    • Administer the dosing solution to a cohort of rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Preparation:

    • To a 50 µL aliquot of plasma, add an internal standard solution containing the stable isotope-labeled version of Drug A and the unlabeled version of Drug B.

    • Perform a protein precipitation or liquid-liquid extraction to isolate the drugs.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS using an MRM method to quantify both the labeled and unlabeled versions of each drug.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) for each drug.

V. Regulatory Considerations and Method Validation

The use of SIL-IS is a key component of bioanalytical method validation as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA). A[17][18][19][20][21] validated bioanalytical method ensures the reliability and integrity of the data submitted in support of new drug applications.

A. Key Validation Parameters

According to FDA guidance, a full bioanalytical method validation should include the assessment of:

[18][20][21]* Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. *[20] Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in a series of measurements, respectively. *[20] Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. *[20] Recovery: The extraction efficiency of the analytical method. *[19] Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The use of a SIL-IS is crucial for accurately assessing and compensating for many of these parameters, particularly recovery and matrix effects.

Conclusion

Stable isotope-labeled internal standards are a cornerstone of modern quantitative analysis, providing an unparalleled level of accuracy and precision. By understanding the principles of isotope dilution and the specific applications in proteomics, metabolomics, metabolic flux analysis, and pharmacokinetics, researchers can generate high-quality, reliable data that advances our understanding of complex biological systems and accelerates the development of new therapeutics. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful implementation of SIL-IS in your own research endeavors.

References

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Broad Institute. Available at: [Link]

  • Harsha, H. C., Molina, H., & Pandey, A. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. Nature protocols, 3(3), 505–516. Available at: [Link]

  • Stable isotope labeling by amino acids in cell culture. Wikipedia. Available at: [Link]

  • A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Journal of visualized experiments : JoVE, (137), 57283. (2018). Available at: [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics : MCP, 1(5), 376–386. Available at: [Link]

  • Kirkpatrick, D. S., Gerber, S. A., & Gygi, S. P. (2005). The absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides. Methods (San Diego, Calif.), 35(3), 265–273. Available at: [Link]

  • Williams, L. S., & Blair, I. A. (2012). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis, 4(16), 2023–2041. Available at: [Link]

  • Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences of the United States of America, 100(12), 6940–6945. Available at: [Link]

  • Internal Standards in metabolomics. IsoLife. Available at: [Link]

  • Chemical Isotope Labeling LC-MS for Human Blood Metabolome Analysis. Methods in molecular biology (Clifton, N.J.), 2037, 173–183. (2019). Available at: [Link]

  • Sample Preparation in Metabolomics. MDPI. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. (2018). Available at: [Link]

  • Browne, T. R., Van Langenhove, A., Costello, C. E., Biemann, K., & Greenblatt, D. J. (1981). Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man. Journal of clinical pharmacology, 21(7), 309–315. Available at: [Link]

  • Gibb, A. A., Llongueras, J. P., & Hill, B. G. (2018). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American journal of physiology. Heart and circulatory physiology, 315(4), H1043–H1054. Available at: [Link]

  • Gerber, S. A., Scott, C. R., Turecek, F., & Gelb, M. H. (2001). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences, 98(12), 6940-6945. Available at: [Link]

  • Developing a targeted metabolomics quantification method with focus on LC‐MS. (2017). Available at: [Link]

  • Chemical Isotope Labeling LC-MS for Metabolomics. Methods in Molecular Biology, 173-183. (2019). Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. (2022). Available at: [Link]

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. (2013). Available at: [Link]

  • Wu, L., & Li, H. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical chemistry, 88(20), 10137–10145. Available at: [Link]

  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & molecular medicine, 50(5), 1–11. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. (2013). Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available at: [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2001). Available at: [Link]

  • Sample Preparation. Center for Stable Isotopes. University of New Mexico. Available at: [Link]

  • Sample Preparation Protocols for Stable Isotope Analysis. Newsome Lab. University of New Mexico. Available at: [Link]

  • van der Mey, D., de Vries, R., van der Meulen, E., & van den Heuvel, J. (2017). Applications of stable isotopes in clinical pharmacology. British journal of clinical pharmacology, 83(10), 2156–2165. Available at: [Link]

  • 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. (2019). Available at: [Link]

  • Analysis work flow for isotope dilution MRM-MS data with and without the use of AuDIT. ResearchGate. Available at: [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). Available at: [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. (2024). Available at: [Link]

  • Kelly, R. N. (2013). Towards the absolute quantification of protein isoforms through the use of stable-isotope dilution. University of Glasgow. Available at: [Link]

  • Yamazaki, S., & Su, F. (2009). Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats. Drug metabolism and disposition: the biological fate of chemicals, 37(5), 1066–1075. Available at: [Link]

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. (2024). Available at: [Link]

  • Déglon, J., & Thomas, A. (2011). Isotopic labeling of metabolites in drug discovery applications. Current drug metabolism, 12(1), 37–48. Available at: [Link]

Sources

Troubleshooting & Optimization

5-O-Desmethyl Omeprazole-d3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 5-O-Desmethyl Omeprazole-d3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this crucial deuterated standard. Here, you will find answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] It is also recommended to keep it in a desiccator to protect it from moisture, as omeprazole and its analogs are known to be sensitive to humidity.[3][4] Always refer to the Certificate of Analysis provided by the manufacturer for any lot-specific storage recommendations.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the solvent, temperature, and pH. For short- to medium-term storage (weeks to months), solutions prepared in a high-purity aprotic organic solvent, such as acetonitrile or methanol, should be stored in tightly sealed vials at 2-8°C, protected from light.[5][6] For long-term storage of stock solutions, -20°C or -80°C is recommended.[5]

Q3: Why is the choice of solvent so critical for preparing solutions?

A3: The choice of solvent is crucial for two main reasons: chemical stability and the prevention of hydrogen-deuterium (H-D) exchange.[5][6] this compound, like its parent compound omeprazole, is highly unstable in acidic conditions.[7][8][9] Protic solvents, especially acidic or basic aqueous solutions, can catalyze the exchange of deuterium atoms with hydrogen atoms from the solvent, which would compromise the isotopic purity of the standard and lead to inaccurate quantification in mass spectrometry-based assays.[5][6] Therefore, aprotic solvents are strongly recommended.

Stability and Degradation

Q4: What are the main factors that can cause the degradation of this compound?

A4: The primary factors leading to the degradation of this compound are exposure to acidic pH, light, heat, and humidity.[3][10] Omeprazole and its metabolites are known to be labile in acidic environments, undergoing rapid degradation.[9][11] Studies on omeprazole have shown significant degradation when exposed to light and elevated temperatures.[3][10]

Q5: How can I minimize the risk of hydrogen-deuterium (H-D) exchange?

A5: To minimize H-D exchange, it is essential to use high-purity aprotic solvents for reconstitution and dilution.[5][6] Avoid aqueous solutions, particularly those with acidic or basic pH. When working with solutions, ensure they are stored in tightly sealed containers to prevent exposure to atmospheric moisture. Preparing fresh working solutions as needed for immediate use is a good practice to maintain isotopic purity.[5]

Experimental Best Practices

Q6: What is the recommended procedure for preparing a stock solution of this compound?

A6: It is recommended to prepare stock solutions in a high-purity aprotic solvent like methanol or acetonitrile.[6][10] For quantitative applications, it is advisable to prepare individual stock solutions of the deuterated standard rather than a mixture, allowing for greater flexibility in creating fresh standard mixtures for various experiments.[12]

Q7: How often should I assess the stability of my working solutions?

A7: The stability of working solutions should be monitored regularly, with the frequency depending on the storage conditions and the sensitivity of the assay. For short-term stability assessments, this could be every few hours, while for long-term stability, weekly or monthly checks are appropriate.[5] A common acceptance criterion for stability is that the analyte response should be within ±15% of the initial (T0) value.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or drifting internal standard response in LC-MS analysis. Degradation of the this compound working solution.Prepare a fresh working solution from a recently prepared stock solution. Verify the storage conditions of the working solution (temperature, light protection).
Hydrogen-deuterium (H-D) exchange.Ensure that only high-purity aprotic solvents are used for all dilutions. Avoid any contact with aqueous or protic solutions.
Loss of signal intensity over time. Adsorption of the analyte to the container surface.Use silanized glass vials or polypropylene tubes for storage.
Chemical degradation due to improper storage.Review and optimize storage conditions. Store solutions at or below -20°C and protect from light.
Appearance of unexpected peaks in the chromatogram. Presence of degradation products.Prepare fresh solutions and re-analyze. If the issue persists, consider acquiring a new batch of the standard.
Contamination of the solvent or glassware.Use fresh, high-purity solvents and thoroughly clean all glassware.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
  • Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Accurately weigh the required amount of the solid standard.

  • Dissolve the weighed solid in a high-purity aprotic solvent (e.g., methanol or acetonitrile) to achieve a final concentration of 1 mg/mL.

  • Vortex the solution until the solid is completely dissolved.

  • Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap.

  • Store the stock solution at -20°C or colder, protected from light.

Protocol 2: Assessment of Short-Term Stability of Working Solutions
  • Prepare a working solution of this compound at the desired concentration in the analytical solvent.

  • Analyze the freshly prepared solution (T0) using a validated analytical method (e.g., LC-MS/MS) to establish a baseline response.

  • Store the working solution under the intended experimental conditions (e.g., room temperature on an autosampler).

  • Re-analyze the solution at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Compare the response at each time point to the T0 response. The solution is considered stable if the response remains within a predefined acceptance range (typically ±15% of the initial response).

Visualizations

Below are diagrams illustrating key concepts related to the stability and handling of this compound.

G cluster_storage Storage Conditions cluster_factors Degradation Factors Solid Solid Compound Solution Solution Solid->Solution Reconstitution Degradation Degradation Solution->Degradation HD_Exchange H-D Exchange Solution->HD_Exchange Acid Acidic pH Acid->Degradation Light Light Exposure Light->Degradation Heat Elevated Temperature Heat->Degradation Moisture Moisture/Humidity Moisture->Degradation Moisture->HD_Exchange Protic Solvents G start Start weigh Equilibrate and Weigh Solid start->weigh dissolve Dissolve in Aprotic Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Store at -20°C in Amber Vial vortex->store end End store->end

Sources

Technical Support Center: Optimizing LC-MS/MS Parameters for 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for 5-O-Desmethyl Omeprazole-d3.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties and expected mass of this compound?

A1: this compound is a labeled metabolite of Omeprazole, a well-known proton pump inhibitor.[1] The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative bioanalysis.[2][3] Deuterated standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation and chromatographic separation, which helps to correct for matrix effects and variations in ionization efficiency.[4]

  • Molecular Formula: C₁₆H₁₄D₃N₃O₃S[1][5]

  • Molecular Weight: Approximately 334.41 g/mol [1][5][6]

  • Appearance: Typically a neat solid[1]

  • Application: Used as a labeled metabolite of Omeprazole for research purposes.[5]

Q2: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI) mode?

A2: In positive ESI mode, this compound is expected to form a protonated molecule, [M+H]⁺, which serves as the precursor ion. Based on its molecular weight, the expected m/z for the precursor ion is approximately 335.1.

The fragmentation of this precursor ion in the collision cell (MS/MS) will generate product ions. For omeprazole and its metabolites, a common fragmentation pathway involves the cleavage of the sulfoxide bridge, leading to the formation of characteristic benzimidazole and pyridine ring fragments.[7] For this compound, a major product ion would correspond to the deuterated benzimidazole moiety.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Product Ion (m/z)
This compound~335.1~201.1
For comparison:
Omeprazole~346.1~198.0

These values are theoretical and must be confirmed and optimized empirically on your specific instrument.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

  • Secondary Interactions: Peak tailing for basic compounds like omeprazole metabolites is often caused by interactions with residual silanol groups on the silica-based stationary phase of the LC column.[8]

    • Solution:

      • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine, or an acidic modifier, like formic acid (0.1% is common), to the mobile phase to minimize these interactions.[9][10]

      • Column Choice: Utilize a column with advanced end-capping or a different stationary phase chemistry that is less prone to secondary interactions.[11]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.[11][12]

    • Solution: Reduce the injection volume or dilute the sample.[11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[13]

    • Solution: Ensure the sample solvent is of similar or weaker strength than the starting mobile phase conditions.[13]

Issue 2: Low Signal Intensity or No Peak Detected

Possible Causes & Solutions:

  • Suboptimal Ion Source Parameters: The efficiency of electrospray ionization is highly dependent on the source settings.

    • Solution: Systematically optimize the following parameters by infusing a standard solution of this compound directly into the mass spectrometer:[14][15]

      • Capillary Voltage: Typically 3–5 kV for positive mode.[14]

      • Nebulizer Gas Pressure: Adjust to ensure efficient droplet formation.[14]

      • Drying Gas Flow and Temperature: Crucial for desolvation; higher temperatures can improve efficiency but may degrade thermally labile compounds.[16]

  • Incorrect MRM Transition: The selected precursor or product ion may not be the most abundant.

    • Solution: Perform a product ion scan to identify the most intense fragment ions and then optimize the collision energy for each transition to maximize signal.[15]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the analyte.

    • Solution: While a deuterated internal standard compensates for this, severe suppression can still be problematic.[17] Improve chromatographic separation to move the analyte away from the interfering region or enhance the sample cleanup procedure.

Issue 3: In-Source Fragmentation

Possible Causes & Solutions:

  • High Cone/Fragmentor Voltage: Excessive voltage in the ion source can cause the precursor ion to fragment before it enters the mass analyzer.[18][19] This can lead to a reduced signal for the intended precursor ion and potential misidentification.[20][21]

    • Solution: Optimize the cone voltage (also known as fragmentor voltage or declustering potential, depending on the instrument manufacturer) by infusing the analyte and monitoring the precursor ion intensity.[18] Select a voltage that maximizes the precursor ion signal while minimizing premature fragmentation.[18]

Experimental Protocols & Visualizations

Protocol: Systematic Optimization of MS/MS Parameters

This protocol describes the process of finding the optimal Multiple Reaction Monitoring (MRM) parameters for this compound.

  • Preparation of Tuning Solution: Prepare a ~100 ng/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Direct Infusion: Infuse the tuning solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Identification (Q1 Scan): Operate the instrument in full scan mode to locate the protonated molecule [M+H]⁺, which should be near m/z 335.1.

  • Product Ion Identification (Product Ion Scan): Set the first quadrupole (Q1) to isolate the precursor ion (m/z 335.1). Scan the second mass analyzer (Q3) to detect the fragment ions produced by collision-induced dissociation (CID).

  • Collision Energy Optimization: For the most abundant product ions, create a method that ramps the collision energy over a range (e.g., 5-50 eV) while monitoring the fragment ion intensity. The energy that produces the maximum signal is the optimal collision energy.

  • Finalize MRM Method: Input the optimized precursor ion, product ion(s), and collision energy(ies) into your final acquisition method.

Workflow for LC-MS/MS Method Development

cluster_0 MS Optimization cluster_1 LC Optimization cluster_2 Method Validation a Direct Infusion b Precursor Ion Selection a->b c Product Ion Scan b->c d Collision Energy Optimization c->d e Column & Mobile Phase Selection d->e Apply Optimized MRM f Gradient Development e->f g Peak Shape & Resolution Check f->g h Flow Rate & Temperature g->h i Selectivity & Matrix Effects h->i Finalized LC Method j Calibration Curve & LLOQ i->j k Accuracy & Precision j->k l Stability k->l

Caption: A stepwise workflow for developing a robust LC-MS/MS method.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
  • bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). ResearchGate.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. (2025). BenchChem.
  • This compound. (n.d.). Pharmaffiliates.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). Journal of Pharmaceutical and Biomedical Analysis.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 9, 2026, from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). N-nitrosamine impurity analysis forum.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Simple and fast liquid chromatography-mass spectrometry (LC-MS) method for the determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulphone in Human plasma. (2015, April 3). University of Strathclyde.
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011, September 1). International Journal of Pharmaceutical Sciences and Research.
  • Optimizing the Agilent Multimode Source. (n.d.). Agilent Technologies.
  • Widespread occurrence of in‐source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. (2023, May 9). Wiley Analytical Science.
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.). Waters Corporation. Retrieved January 9, 2026, from [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023, August 3). MDPI. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-O-Desmethyl Omeprazole-d3. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve the yield and purity of your target compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the specific challenges you may encounter.

Overview of the Synthesis

The synthesis of this compound typically involves the selective O-demethylation of a deuterium-labeled Omeprazole precursor. The core challenge lies in achieving high regioselectivity for the 5-O-methyl group on the benzimidazole ring while preserving the other methoxy group on the pyridine ring and the sensitive sulfoxide linkage. The incorporation of a deuterium label, usually on one of the methoxy groups, adds another layer of complexity, requiring careful selection of reagents and conditions to prevent isotope scrambling.

A generalized synthetic pathway is depicted below:

Synthesis_Pathway Omeprazole-d3 Omeprazole-d3 Reaction Selective O-Demethylation Omeprazole-d3->Reaction Demethylating_Agent Demethylating Agent Demethylating_Agent->Reaction 5-O-Desmethyl_Omeprazole-d3 This compound Reaction->5-O-Desmethyl_Omeprazole-d3 Purification Purification (e.g., Chromatography) 5-O-Desmethyl_Omeprazole-d3->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield of this compound

Question: My reaction is resulting in a very low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures.[1][2] A systematic approach to troubleshooting is essential.[1]

  • Incomplete Demethylation: The O-demethylation of aryl methyl ethers can be challenging.[3] The choice of demethylating agent and reaction conditions are critical.

    • Potential Cause: The demethylating agent may not be reactive enough, or the reaction temperature and time may be insufficient. Harsh conditions, however, can lead to degradation.[4]

    • Troubleshooting:

      • Reagent Selection: Boron tribromide (BBr₃) is a common and effective reagent for cleaving aryl methyl ethers at or below room temperature.[4][5] Other options include strong nucleophiles like thiolates (e.g., sodium isopropyl thiolate) or high-temperature methods with pyridine hydrochloride, though these are harsher.[3][4]

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-reaction or degradation.[1]

      • Temperature Control: Ensure precise temperature control, as fluctuations can significantly impact the reaction rate and selectivity.[2]

  • Product Degradation: Omeprazole and its derivatives are known to be unstable under acidic conditions.[6][7]

    • Potential Cause: The workup procedure might expose the product to acidic conditions for a prolonged period, leading to degradation. The sulfoxide moiety is particularly sensitive.

    • Troubleshooting:

      • Neutralizing Workup: Quench the reaction carefully and perform the aqueous workup under neutral or slightly basic conditions. Use of a saturated sodium bicarbonate solution is common.

      • Temperature during Workup: Keep the mixture cold during the workup and extraction phases to minimize degradation.[8]

  • Losses during Purification: Significant product loss can occur during column chromatography.[1]

    • Potential Cause: The product may be unstable on silica gel, or co-elution with impurities may lead to the collection of mixed fractions and a lower isolated yield of the pure compound.[1]

    • Troubleshooting:

      • Deactivate Silica Gel: Consider deactivating the silica gel with a base like triethylamine mixed in the eluent to prevent degradation of the acid-sensitive product.[1]

      • Alternative Purification: If instability on silica is a major issue, explore other purification methods like preparative HPLC or recrystallization.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Low_Yield->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Low_Yield->Review_Conditions Analyze_Crude Analyze Crude Product (NMR, LC-MS) Low_Yield->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Yes Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Yes Degradation Degradation Products? Analyze_Crude->Degradation Yes Optimize_Purification Optimize Purification (Deactivated Silica, Prep-HPLC) Side_Products->Optimize_Purification Optimize_Reagent Optimize Demethylating Agent/ Increase Equivalents Incomplete_Reaction->Optimize_Reagent Optimize_Time_Temp Increase Reaction Time/ Temperature Cautiously Incomplete_Reaction->Optimize_Time_Temp Modify_Workup Modify Workup (Neutral/Basic pH, Low Temp) Degradation->Modify_Workup

Caption: Decision tree for troubleshooting low yield.

Issue 2: Non-selective Demethylation or Side Reactions

Question: I am observing the formation of multiple products, including the di-demethylated compound and other unidentified impurities. How can I improve the selectivity?

Answer: Achieving regioselectivity is a key challenge in this synthesis. The electronic properties of the two methoxy groups are different, but forcing conditions can lead to the loss of both.

  • Over-reaction:

    • Potential Cause: Using too large an excess of the demethylating agent or running the reaction for too long can lead to the demethylation of the methoxy group on the pyridine ring as well.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the demethylating agent. Start with a smaller excess (e.g., 1.1-1.5 equivalents of BBr₃) and optimize based on reaction monitoring.

      • Controlled Addition: Add the demethylating agent dropwise at a low temperature (e.g., 0 °C or below) to control the initial exothermic reaction and improve selectivity.[9]

  • Side Reactions:

    • Potential Cause: The sulfoxide group can be reduced or undergo other transformations under certain demethylation conditions. Some reagents may not be compatible with the sulfoxide functionality.

    • Troubleshooting:

      • Reagent Choice: BBr₃ is generally compatible with sulfoxides at low temperatures. Thiolate-based methods can sometimes lead to reduction of the sulfoxide.

      • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.[9]

Issue 3: Isotope (d3) Scrambling or Loss

Question: My mass spectrometry analysis shows a lower than expected deuterium incorporation or the presence of non-deuterated product. What could be the cause?

Answer: Isotope scrambling can occur if the reaction conditions facilitate hydrogen-deuterium exchange.

  • Protic Sources:

    • Potential Cause: The presence of trace amounts of water or other protic impurities in the reagents or solvents can lead to the loss of the deuterium label, especially under acidic or basic conditions.[1]

    • Troubleshooting:

      • Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.[1][8]

      • Reagent Quality: Use high-purity reagents and handle them under an inert atmosphere.

  • Reaction Mechanism:

    • Potential Cause: Certain reaction mechanisms might involve intermediates that are susceptible to H/D exchange with the solvent or other species in the reaction mixture.

    • Troubleshooting:

      • Aprotic Solvents: Ensure the reaction is carried out in a non-protic solvent (e.g., dichloromethane).

      • Careful Quenching: When quenching the reaction, consider using a deuterated source (e.g., D₂O) if the mechanism suggests a quench-related exchange, although this is less common for O-demethylation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The ideal starting material is high-purity Omeprazole-d3. The position of the deuterium label is critical; it should be on the 4-methoxy group of the pyridine ring to ensure it is retained in the final product. The purity of the starting material is paramount, as impurities can lead to side reactions and complicate purification.[1]

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: A combination of techniques is recommended:

  • Reaction Monitoring: TLC for a quick qualitative assessment and LC-MS to accurately track the consumption of starting material and the formation of the product and any byproducts.[1]

  • Final Product Characterization:

    • ¹H and ¹³C NMR: To confirm the structure and the selective demethylation at the 5-position.

    • Mass Spectrometry (MS): To confirm the molecular weight and the retention of the deuterium label.

    • HPLC: To determine the purity of the final product.[10][11]

Q3: Are there any specific safety precautions I should take?

A3: Yes. Many demethylating agents, such as boron tribromide, are highly corrosive, toxic, and react violently with water.[5] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under an inert atmosphere. Ensure you are familiar with the proper quenching procedures for these reagents.

Experimental Protocol: Selective O-Demethylation using Boron Tribromide

This protocol provides a general methodology. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • Omeprazole-d3 (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Boron Tribromide (BBr₃), 1.0 M solution in DCM (1.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexane mixture, potentially with 0.1% triethylamine)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.[8]

  • Dissolution: Dissolve Omeprazole-d3 in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the BBr₃ solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the progress by TLC or LC-MS every 30-60 minutes. Once the starting material is consumed (or the reaction stalls), proceed to the next step.

  • Quenching: Slowly and carefully quench the reaction by adding methanol at -78 °C, followed by slow warming to room temperature. Then, carefully add saturated NaHCO₃ solution until the pH is neutral or slightly basic (pH ~7-8).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel. It is advisable to use an eluent system containing a small amount of triethylamine (e.g., 0.1%) to prevent product degradation on the column.[1]

  • Characterization: Analyze the purified product by NMR, MS, and HPLC to confirm its identity, isotopic incorporation, and purity.[10]

Data Summary Table:

ParameterRecommended Range/ValueRationale
Demethylating Agent Boron Tribromide (BBr₃)Effective and selective for aryl methyl ethers at low temperatures.[4][5]
Equivalents of BBr₃ 1.1 - 1.5Balances reaction completion with minimizing di-demethylation.
Solvent Anhydrous DichloromethaneAprotic and effectively dissolves reactants.[5]
Reaction Temperature -78 °C to 0 °CLow temperature enhances selectivity and minimizes side reactions.
Workup pH 7 - 8 (Neutral to slightly basic)Prevents acid-catalyzed degradation of the product.[6]
Purification Method Column ChromatographyStandard method for purification; deactivation of silica may be needed.[1]
References
  • Benchchem. A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites.
  • Benchchem. Technical Support Center: Optimizing Organic Reaction Yields.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Wikipedia. Demethylation.
  • PubMed. Analytical methodologies for the determination of omeprazole: an overview.
  • Taylor & Francis Online. Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices.
  • PubMed. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography.
  • Quora. What could be reason for getting a very low yield in organic chemistry?.
  • Ovid. Analytical methodologies for the determination of omeprazole: An overview.
  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation).
  • ResearchGate. Demethylating Reaction of Methyl Ethers.
  • Benchchem. Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Google Patents. Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
  • Glasgow Caledonian University. Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry.
  • PubMed. Precision improvement for omeprazole determination through stability evaluation.

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Technical Support Center: Purity Analysis of 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity analysis of 5-O-Desmethyl Omeprazole-d3. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, troubleshooting-focused answers to common challenges encountered during the analysis of this deuterated metabolite of Omeprazole. The methodologies and principles discussed here are grounded in established analytical practices to ensure data integrity and regulatory compliance.

Section 1: Foundational Concepts & Initial Setup

Q1: What is this compound, and why is its purity critical?

A1: this compound is the stable isotope-labeled form of 5-O-Desmethyl Omeprazole, a human metabolite of the widely used proton pump inhibitor, Omeprazole.[1][2] The "-d3" indicates that three hydrogen atoms on the methoxy group have been replaced with deuterium.

The purity of this compound is paramount for several reasons:

  • As an Internal Standard (IS): In pharmacokinetic (PK) and bioanalytical studies, it is frequently used as an internal standard for the quantification of the unlabeled metabolite. Any impurities could interfere with the accurate quantification of the target analyte.

  • Metabolic Studies: In drug metabolism studies, its purity ensures that any detected compounds are genuine metabolites and not pre-existing impurities.

  • Reference Standard: When used as a reference standard, its certified purity is essential for the accurate quantification of 5-O-Desmethyl Omeprazole in various matrices.

The molecular weight of the unlabeled compound is 331.39 g/mol , while the d3 variant is approximately 334.4 g/mol .[3][4]

Q2: I'm setting up a new HPLC-MS/MS method. What are the recommended starting parameters for analyzing this compound?

A2: A robust starting point for method development involves a reversed-phase HPLC system coupled with a tandem mass spectrometer (MS/MS). Omeprazole and its analogs are basic compounds and are sensitive to pH, which influences their ionization, stability, and retention.

Rationale for Parameter Selection:

  • Column Choice: A C18 column is the workhorse for separating moderately polar compounds like this. Columns rated for higher pH (up to 11 or 12) are beneficial as they prevent the degradation of the silica particle structure and provide better peak shape for basic compounds.

  • Mobile Phase: A mobile phase with a pH around 7.6 is often used for omeprazole and related substances to ensure they are in a stable, non-ionized state, leading to better retention and peak shape.[5][6] Using a mass spectrometry-compatible buffer like ammonium acetate or ammonium formate is crucial.

  • MS Detection: Electrospray ionization in positive mode (ESI+) is highly effective for Omeprazole and its metabolites, as the benzimidazole and pyridine rings are readily protonated. The 3-dalton mass difference between the labeled standard and the unlabeled analyte allows for specific detection and quantification.[7]

Table 1: Recommended Starting HPLC-MS/MS Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 50 mm, <3 µmProvides good efficiency and speed.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.6MS-compatible buffer, optimal pH for stability.[5][6]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
Gradient 10-90% B over 5-10 minutesA good starting point to elute the main peak and any impurities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µLMinimizes potential for peak distortion.
Ionization Mode ESI Positive (ESI+)Efficiently ionizes the basic analyte.
MRM Transitions Q1: 335.1 -> Q3: 198.1 (example)Q1 is the [M+H]+ for the d3 analog. Q3 is a characteristic fragment.[7]

Note: The exact m/z values should be confirmed by infusing a standard solution of the compound.

Section 2: Chromatographic Troubleshooting

Q3: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue, especially for basic compounds, and it can compromise resolution and integration accuracy.[8] The primary cause is often secondary interactions between the analyte and the stationary phase.

Causality-Based Troubleshooting:

  • Silanol Interactions (Most Common): Residual, un-endcapped silanol groups on the silica-based column packing are acidic and can interact strongly with basic analytes. This causes a portion of the analyte molecules to be retained longer, resulting in a tail.

    • Solution: Increase the ionic strength of the mobile phase (e.g., increase buffer concentration from 10 mM to 20 mM) to help shield the silanol groups. Alternatively, switch to a column with a more robust end-capping or a hybrid particle technology designed to minimize silanol activity.[8]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too low, the compound will be protonated and may interact more strongly with acidic silanols.

    • Solution: Ensure the mobile phase pH is appropriately controlled, ideally 2 pH units above the pKa of the analyte if possible, to keep it in a neutral state. For omeprazole, a pKa of ~4.0 means a higher pH is generally better for peak shape.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase (especially at high pH) can expose active sites.

    • Solution: First, flush the column with a strong solvent wash sequence (e.g., water, isopropanol, then mobile phase). If this fails, replace the column and always use a guard column to protect it.[9]

G start Poor Peak Shape (Tailing) q1 Check Mobile Phase pH Is it > 6.5? start->q1 q2 Check Column History Is it old or contaminated? q1->q2 Yes sol1 Adjust pH to 7.0-8.0 using ammonium hydroxide. q1->sol1 No q3 Increase Buffer Strength (e.g., 10mM to 20mM) q2->q3 No sol2 Flush with strong solvent. If no improvement, replace column. q2->sol2 Yes sol3 Improved? q3->sol3 end_good Problem Solved sol1->end_good sol2->end_good sol4 Switch to a modern, high-pH stable, end-capped C18 column. sol3->sol4 No sol3->end_good Yes sol4->end_good end_bad Problem Persists

Section 3: Impurity Identification and Characterization

Q4: I see an unknown peak in my chromatogram. How can I determine if it's a related impurity or a degradation product?

A4: Identifying unknown peaks is a systematic process that leverages both chromatographic and mass spectrometric data. The approach is guided by international guidelines on impurities in new drug substances, such as ICH Q3A(R2).

Workflow for Impurity Identification:

  • Assess Isotopic Signature: Since your main analyte is deuterated (d3), a common related impurity is the unlabeled (d0) version of the compound. Check if the unknown peak has a mass that is 3 Daltons lower than your main peak.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS is the most powerful tool. It provides a highly accurate mass measurement, allowing you to propose an elemental formula for the impurity. This can help distinguish between isomers and compounds with different elemental compositions.

  • MS/MS Fragmentation Analysis: Compare the fragmentation pattern (product ion spectrum) of the unknown peak to that of your main analyte.

    • Common Fragments: If the impurity is structurally related (e.g., a positional isomer or a precursor), it will likely share common fragment ions with the parent compound. For Omeprazole, a key fragment ion is often observed at m/z 198, corresponding to the benzimidazole moiety.[7]

    • Mass Shifts: A predictable mass shift in both the parent ion and its fragments can indicate specific modifications (e.g., +16 Da for oxidation, -16 Da for a sulfone to sulfide reduction).

  • Forced Degradation Studies: To confirm if the impurity is a degradation product, subject a pure sample of your standard to stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines.[10][11][12] If the unknown peak appears or increases under specific conditions (e.g., acid hydrolysis), it is confirmed as a degradant. Omeprazole is known to be particularly unstable in acidic conditions.[13]

G start Unknown Peak Detected step1 Acquire MS Data (Full Scan & MS/MS) start->step1 decision1 Is Δm/z = -3 Da from main peak? step1->decision1 impurity1 Likely Unlabeled (d0) 5-O-Desmethyl Omeprazole decision1->impurity1 Yes step2 Perform HRMS Analysis decision1->step2 No step3 Compare MS/MS Fragmentation Patterns step2->step3 decision2 Shared Fragments with Parent? step3->decision2 impurity2 Structurally Related Impurity (e.g., Isomer, Precursor) decision2->impurity2 Yes step4 Conduct Forced Degradation Study decision2->step4 No decision3 Peak Increases Under Stress? step4->decision3 impurity3 Degradation Product decision3->impurity3 Yes other Unrelated Compound (e.g., Contaminant) decision3->other No

Q5: What are the common impurities associated with Omeprazole and its metabolites?

A5: Impurities can arise from the synthesis process, degradation, or storage. For Omeprazole-related compounds, common impurities include:

  • Omeprazole Sulfide: The reduced form of the sulfoxide. It is a common process-related impurity.[14]

  • Omeprazole Sulfone: The oxidized form of the sulfoxide. This can be a degradant formed under oxidative stress.[14]

  • Positional Isomers: Such as 4-Hydroxy or 6-Hydroxy Omeprazole derivatives.

  • Unlabeled and Partially Labeled Species: For a deuterated standard, the presence of the d0, d1, or d2 versions is a key purity parameter.

Table 2: Potential Impurities and their Expected Mass Differences

Impurity NameStructural ModificationExpected [M+H]+ of Impurity (from d3 parent)
5-O-Desmethyl Omeprazole (d0)Isotopic Variant332.1 (Δ -3)
5-O-Desmethyl Omeprazole Sulfide-d3Reduction (S=O -> S)319.1 (Δ -16)[15]
5-O-Desmethyl Omeprazole Sulfone-d3Oxidation (S=O -> SO2)351.1 (Δ +16)
Omeprazole-d3Precursor (O-methylation)349.1 (Δ +14)

Section 4: Method Validation & Protocols

Q6: What are the key parameters I need to assess when validating this purity analysis method according to ICH guidelines?

A6: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. According to ICH Q2(R1) guidelines, the key validation parameters for a purity method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by showing baseline resolution between the main analyte and all known impurities and by running blank and placebo samples.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is crucial for controlling impurities at low levels.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking known amounts of impurities into a sample matrix and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.

All validation experiments and acceptance criteria should be pre-defined in a validation protocol.[16][17][18]

Protocol 1: Standard HPLC-UV/MS Purity Analysis

This protocol outlines a general procedure for determining the purity of a this compound sample.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound reference standard.

    • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to make a 1.0 mg/mL stock solution.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 A:B) to a final concentration of ~10 µg/mL.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (see Table 1) until a stable baseline is achieved.

    • Perform a blank injection (diluent only) to ensure no system contamination.

  • Data Acquisition:

    • Inject the prepared sample solution.

    • Acquire data using both a UV/PDA detector (e.g., at 280 nm or 302 nm, common for Omeprazole) and the mass spectrometer in full scan and/or MRM mode.[5]

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the following formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Use the MS data to confirm the identity of the main peak and to tentatively identify any impurities based on their mass-to-charge ratios.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments. PubMed. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. ICH. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. Shimadzu. [Link]

  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. ResearchGate. [Link]

  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. JOCPR. [Link]

  • 5-o-Desmethylomeprazole. PubChem. [Link]

  • Omeprazole Impurities. Daicel Pharma Standards. [Link]

  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. [Link]

  • Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Corporation. [Link]

  • 5-O-Desmethyl Omeprazole Sulfide. PubChem. [Link]

  • Separation of Omeprazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • This compound. PubChem. [Link]

  • Omeprazole Impurities. SynZeal. [Link]

  • Analytic method of omeprazole related substance.
  • Omeprazole Impurities. Tlcpharma Labs. [Link]

  • Development and validation of HPLC method for simultaneous determination of omeprazole and domperidone. Der Pharma Chemica. [Link]

  • Omeprazole Impurities and Related Compound. Veeprho. [Link]

  • Omeprazole-impurities. Pharmaffiliates. [Link]

  • Mass spectrum of omeprazole in DMSO-d 6. ResearchGate. [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. [Link]

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19. ACS Publications. [Link]

  • This compound Sulfide. Pharmaffiliates. [Link]

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Technical Support Center: Stability of Omeprazole and its Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with omeprazole and its derivatives. This guide provides in-depth, experience-based answers to common challenges related to the pre-analytical and analytical stability of proton pump inhibitors (PPIs) in biological matrices. Our goal is to explain the causality behind experimental choices, ensuring your methods are robust and your results are trustworthy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions about PPI stability.

Q1: Why are omeprazole and its derivatives so unstable in biological samples?

Answer: The instability of omeprazole and other PPIs (e.g., esomeprazole, lansoprazole, pantoprazole) is inherent to their mechanism of action. These drugs are weak bases that are chemically classified as substituted benzimidazoles.[1] In an acidic environment, such as that found in certain cellular compartments or in unpreserved biological samples, the benzimidazole structure undergoes a proton-catalyzed intramolecular rearrangement.[2] This reaction converts the inactive prodrug into a highly reactive tetracyclic sulphenamide.[2] This sulphenamide is the active form that inhibits the gastric H+/K+-ATPase (the proton pump), but it is also extremely unstable and prone to further degradation or reaction with other molecules in the sample matrix, leading to inaccurate quantification of the parent drug.[3][4]

The rate of this degradation is highly pH-dependent. For instance, the degradation half-life of omeprazole is less than 10 minutes at a pH below 4 but extends to 18 hours at pH 6.5 and even longer in alkaline conditions.[2][5] Therefore, controlling the pH of the biological matrix from the moment of collection is the single most critical factor in ensuring analyte stability.

Q2: What is the fundamental principle for stabilizing PPIs in plasma or blood?

Answer: The fundamental principle is immediate pH elevation . Since the degradation of PPIs is acid-catalyzed, you must raise the pH of the biological matrix to an alkaline state (typically pH > 8) immediately upon collection.[6] This action neutralizes any endogenous acids and prevents the proton-catalyzed conversion to the unstable sulphenamide form, effectively "locking" the drug in its stable, measurable state.[7] While low temperatures (refrigeration or freezing) are crucial for long-term storage by slowing down all chemical and enzymatic processes, they are insufficient on their own to prevent the rapid acid-driven degradation at room temperature during sample collection and initial processing.[8][9]

Q3: Are there differences in stability among the various PPIs (omeprazole, lansoprazole, pantoprazole, etc.)?

Answer: Yes, there are notable differences in their stability profiles, although all are susceptible to acid degradation. The rate of degradation is influenced by the specific substituents on the benzimidazole and pyridine rings. Studies have shown that in the pH range of 4.0 to 7.0, pantoprazole is generally the most stable, while lansoprazole is the least stable.[10][11][12] Omeprazole's stability typically falls between these two.[12] The degradation rate order is often cited as: Lansoprazole > Omeprazole > Pantoprazole.[12] This is critical to consider during method development, as the stringency of your stabilization protocol may need to be adjusted depending on the specific PPI you are analyzing.

Part 2: Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Issue 1: Low or Inconsistent Analyte Recovery

You've processed a batch of plasma samples for omeprazole analysis via LC-MS/MS, but the quality control (QC) samples show low recovery, or there is high variability across replicates.

Troubleshooting Workflow

start Low/Inconsistent Recovery Detected check_ph Step 1: Verify Sample pH Was the pH of the collected sample immediately adjusted to >8.0? start->check_ph check_stabilizer Step 2: Check Stabilizer Was the correct concentration of alkaline buffer used? check_ph->check_stabilizer  Yes root_cause1 Root Cause: Acid degradation during collection/processing. check_ph->root_cause1  No check_time Step 3: Evaluate Time to Stabilization Was the stabilizer added immediately (within seconds) after blood draw? check_stabilizer->check_time  Yes check_stabilizer->root_cause1  No check_temp Step 4: Assess Temperature Were samples kept on ice post-collection and before freezing? check_time->check_temp  Yes check_time->root_cause1  No check_storage Step 5: Review Long-Term Storage Were samples stored at -80°C? Have they undergone multiple freeze-thaw cycles? check_temp->check_storage  Yes root_cause2 Root Cause: Insufficient stabilization or degradation during storage. check_temp->root_cause2  No check_storage->root_cause2  No solution Solution: Revise SOP. Ensure immediate addition of sufficient stabilizer, chill samples promptly, and minimize freeze-thaw cycles. check_storage->solution  Yes, but issue persists root_cause1->solution root_cause2->solution

Caption: Troubleshooting logic for low PPI recovery.

Detailed Causality and Solutions
  • Pillar 1: Inadequate pH Control: The most likely culprit. Blood and plasma have physiological pH around 7.4, but cellular metabolism can quickly lower the pH in the microenvironment of the collection tube.

    • Why it happens: Without a strong alkaline buffer, the analyte starts degrading the moment the sample is drawn.

    • Solution: Ensure your collection tubes are pre-loaded with a sufficient volume of a suitable alkaline agent (e.g., sodium bicarbonate or sodium carbonate) to bring the final pH of the blood/plasma mixture to at least 8.0, ideally higher. Validate the final pH in pilot experiments.

  • Pillar 2: Delayed Stabilization: The degradation reaction is fast.[5] A delay of even a few minutes between blood draw and stabilization can lead to significant analyte loss.

    • Why it happens: The enzymatic and chemical processes in freshly drawn blood are still active at room temperature.

    • Solution: Add the stabilizer to the collection tube before adding the blood. If this is not possible, add the stabilizer immediately after the draw and mix gently but thoroughly by inversion.

  • Pillar 3: Improper Temperature Management:

    • Why it happens: Heat accelerates chemical reactions.[8] Leaving samples on the benchtop, even after stabilization, can contribute to degradation, albeit at a slower rate than acid-driven degradation.

    • Solution: After collection and stabilization, samples should be immediately placed on wet ice or in a cooling rack. Plasma should be separated in a refrigerated centrifuge and the resulting samples frozen at -80°C as soon as possible.[13][14]

  • Pillar 4: Multiple Freeze-Thaw Cycles:

    • Why it happens: Each freeze-thaw cycle can introduce localized pH shifts as the sample freezes and thaws, potentially creating transient pockets of acidity that can degrade the analyte.[13]

    • Solution: Aliquot samples into single-use volumes after the initial processing. This prevents the need to thaw the entire parent sample for every analysis. Stability studies should always validate the maximum number of freeze-thaw cycles the analyte can tolerate.[13]

Issue 2: Poor Chromatographic Peak Shape or Shifting Retention Times

Your LC-MS/MS analysis shows tailing peaks, split peaks, or retention times that drift between injections.

Potential Causes & Solutions
  • On-Column Degradation:

    • Why it happens: The mobile phase may not be sufficiently basic. If the mobile phase pH is too low, the PPI can degrade on the analytical column itself, leading to tailing or the appearance of degradation product peaks.

    • Solution: Ensure the mobile phase pH is maintained at a level where the analyte is stable. For reversed-phase HPLC, a mobile phase with a pH of 7.0 or higher, often using a phosphate or ammonium acetate buffer, is common.[10][15]

  • Interaction with Metal Surfaces:

    • Why it happens: The sulfinyl group in PPIs can interact with active metal sites within the HPLC/UPLC system (e.g., frits, columns, tubing), leading to peak tailing.

    • Solution: Use bio-inert or metal-passivated LC systems and columns where possible. Alternatively, adding a chelating agent like EDTA to the mobile phase in low concentrations can sometimes mitigate these interactions.

  • Sample Matrix Effects:

    • Why it happens: Inadequate sample cleanup can leave endogenous plasma components that interfere with chromatography.

    • Solution: Optimize your sample preparation method. While simple protein precipitation is fast, a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to achieve a cleaner extract and better peak shape.[16]

Part 3: Standard Operating Procedures (SOPs) & Data

This section provides actionable protocols and reference data.

SOP: Blood Collection and Plasma Processing for PPI Analysis

This protocol is designed to maximize the stability of omeprazole and its derivatives from the point of collection to long-term storage.

cluster_collection Step 1: Collection cluster_processing Step 2: Processing (within 1 hour) cluster_storage Step 3: Storage prep_tube Pre-load K2EDTA tube with 50 µL of 1M Na2CO3 per mL of blood draw_blood Draw blood directly into the prepared tube prep_tube->draw_blood mix Gently invert tube 8-10 times immediately draw_blood->mix chill Place tube on wet ice immediately mix->chill centrifuge Centrifuge at 2000 x g for 10 min at 4°C chill->centrifuge separate Carefully transfer alkaline plasma to cryovials centrifuge->separate separate_note Avoid disturbing the buffy coat separate->separate_note freeze Flash-freeze aliquots and store at -80°C separate->freeze

Caption: Recommended workflow for PPI sample handling.

Step-by-Step Methodology:
  • Tube Preparation (Pre-collection):

    • For each 1 mL of whole blood to be collected, pre-aliquot 50 µL of 1M Sodium Carbonate (Na₂CO₃) or a similar strong base into a K₂EDTA collection tube.

    • Causality: Using a strong base like sodium carbonate ensures a rapid and robust shift in pH to a stable alkaline range. K₂EDTA is the preferred anticoagulant.

  • Blood Collection:

    • Perform venipuncture according to standard clinical procedures.[17][18][19]

    • Allow the vacuum tube to fill to its intended volume to ensure the correct blood-to-stabilizer ratio.

  • Immediate Stabilization & Cooling:

    • As soon as the tube is removed from the holder, gently invert it 8-10 times to ensure complete mixing of blood and stabilizer. Do not shake vigorously to avoid hemolysis.[20]

    • Immediately place the tube on wet ice.

  • Plasma Separation (within 1 hour of collection):

    • Centrifuge the tubes in a refrigerated centrifuge (4°C) at approximately 2,000 x g for 10-15 minutes to separate plasma.[21]

    • Using a clean pipette, carefully transfer the supernatant (stabilized plasma) to appropriately labeled polypropylene cryovials. Be careful to avoid aspirating the buffy coat or red blood cells.

  • Storage:

    • Immediately freeze the plasma aliquots and store them in a -80°C freezer until analysis.[13]

    • Causality: Ultra-low temperatures are essential for preserving the long-term integrity of the analyte by minimizing any residual chemical or enzymatic degradation.

Data Table: pH-Dependent Stability of Omeprazole

This table summarizes the critical relationship between pH and the stability of omeprazole, highlighting the necessity of alkaline stabilization.

pH of Aqueous SolutionTemperatureApproximate Half-LifeImplication for Bioanalysis
< 4.025°C< 10 minutes[5]Catastrophic loss of analyte. Unstabilized samples are not viable.
6.525°C~18 hours[2][5]Significant degradation during typical sample processing times.
7.4 (Physiological)25°C~72 hours[11]Unacceptable for quantitative analysis; significant loss will occur.
> 9.04°C> 70 days[7]Excellent stability. This is the target condition for sample collection and storage.
11.025°C~300 days[5]Maximum stability is achieved under strongly alkaline conditions.[7]
References
  • Mass spectrometry analysis revealed that upon exposure to acidic conditions, omeprazole breaks down into five degradation products... National Institutes of Health (NIH). [Link]

  • bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. Ovid. [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. [Link]

  • Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. The Pharma Innovation. [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. [Link]

  • Analytical methodologies for the determination of omeprazole: an overview. PubMed. [Link]

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. PubMed. [Link]

  • Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. National Institutes of Health (NIH). [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Stability and enzymatic studies with omeprazole: Hydroxypropyl-β- cyclodextrin. ResearchGate. [Link]

  • Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. University of Toronto Libraries. [Link]

  • STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal. [Link]

  • Formulation and stability evaluation of enteric-coated omeprazole formulations. Semantic Scholar. [Link]

  • Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products. PubMed. [Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. MDPI. [Link]

  • Standard Procedure for Collecting and Processing Blood Samples in Medical Laboratories. LinkedIn. [Link]

  • Blood Collection and Specimen Processing Guide. Epigenomics Inc. [Link]

  • Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. ResearchGate. [Link]

  • A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure. ResearchGate. [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and LC-MS/MS. ScienceOpen. [Link]

  • RBP-EIA: Collecting, Processing,and Handling Venous, Capillary, and Blood Spot Samples. PATH. [Link]

  • Post-marketing Assessment of Esomeprazole and Lansoprazole Enteric Coated Products Available in Saudi Arabia Based on Quality Control Tests. SciSpace. [Link]

  • Reversed-Phase High Performance Liquid Chromatographic Method for the Determination of Lansoprazole, Omeprazole and Pantoprazole Sodium Sesquihydrate in Presence of Their Acid-Induced Degradation Products. ResearchGate. [Link]

  • Blood Collection Procedures - Patient Preparation. VCU Pathology. [Link]

  • Troubleshooting protein recovery issues. Cytiva. [Link]

  • An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. PubMed. [Link]

  • Management of the Patient with Incomplete Response to PPI Therapy. National Institutes of Health (NIH). [Link]

  • Use of Proton Pump Inhibitors Is Not Associated with Post-Dialysis Fatigue and Time of Recovery after Dialysis in Patients on Maintenance Hemodialysis. MDPI. [Link]

  • Negative Effect of Proton-pump Inhibitors (PPIs) on Helicobacter pylori Growth, Morphology, and Urease Test and Recovery after PPI Removal--An In vitro Study. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Omeprazole Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of omeprazole and its principal metabolites—5-hydroxyomeprazole and omeprazole sulfone—is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of analytical methodology can significantly impact the reliability and interpretation of these critical assessments. This guide provides an in-depth comparison of two widely employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Beyond a simple side-by-side comparison, we will delve into the crucial process of cross-validation, ensuring data integrity when transitioning between methods or laboratories.

The Significance of Omeprazole Metabolism in Bioanalysis

Omeprazole, a proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of 5-hydroxyomeprazole is catalyzed by CYP2C19, while omeprazole sulfone is produced through the action of CYP3A4.[1] Genetic polymorphisms in these enzymes, particularly CYP2C19, can lead to substantial inter-individual variability in drug metabolism and clinical response.[1][2] Consequently, robust and reliable bioanalytical methods are indispensable for elucidating the metabolic profile of omeprazole in diverse patient populations.

The metabolic pathway of omeprazole is illustrated in the diagram below:

Omeprazole_Metabolism omeprazole Omeprazole hydroxyomeprazole 5-Hydroxyomeprazole omeprazole->hydroxyomeprazole CYP2C19 sulfone Omeprazole Sulfone omeprazole->sulfone CYP3A4

Caption: Metabolic pathway of omeprazole.

Head-to-Head Comparison of Analytical Methods

The selection of an analytical method is often a balance between the required sensitivity, selectivity, throughput, and available instrumentation. Below is a comparative overview of HPLC-UV and LC-MS/MS for the analysis of omeprazole and its metabolites.

Performance Characteristics
ParameterHPLC-UVLC-MS/MS
Linearity Range (ng/mL) 5 - 1000[3]1 - 2000[4]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[5][6]1.5[4]
Accuracy (% Bias) Within ±15%[5][6]Within ±15%[7]
Precision (%RSD) <15%[5][6]<15%[7]
Selectivity Good, but susceptible to interferences from co-eluting compounds.[8]Excellent, based on mass-to-charge ratio, minimizing interferences.[1][9]
Throughput Moderate, with run times typically >10 minutes.[2]High, with run times often <5 minutes.[9]

The Imperative of Cross-Validation

Cross-validation is the process of demonstrating that two distinct analytical methods provide comparable results for the same set of samples. This becomes critical in several scenarios, including:

  • Method Transfer: When an analytical method is transferred between laboratories.

  • Method Update: When a validated method is modified.

  • Bioequivalence Studies: When data from different studies using different methods need to be compared.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on when and how to perform cross-validation to ensure data consistency and reliability.[10][11][12]

The workflow for cross-validation typically involves analyzing the same set of quality control (QC) samples and subject samples using both the original and the new method. The results are then statistically compared to ensure they are within acceptable limits of agreement.

Cross_Validation_Workflow start Select QC and Subject Samples method1 Analyze with Original Validated Method start->method1 method2 Analyze with New/Transferred Method start->method2 compare Statistically Compare Results method1->compare method2->compare accept Methods are Cross-Validated compare->accept Agreement within acceptable limits reject Investigate Discrepancies compare->reject Disagreement

Caption: Cross-validation experimental workflow.

Experimental Protocols

The following are representative protocols for the analysis of omeprazole and its metabolites in human plasma.

HPLC-UV Method

This protocol is based on established and validated methods for the simultaneous determination of omeprazole and its metabolites.[5][6]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 400 µL of acetonitrile containing the internal standard (e.g., pantoprazole).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 7.2) and methanol (e.g., 58:42 v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Detection Wavelength: 302 nm.[2][3]

  • Injection Volume: 20 µL.

LC-MS/MS Method

This protocol outlines a highly sensitive and selective method for the quantification of omeprazole and its metabolites.[1][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add the internal standard (e.g., a stable isotope-labeled version of omeprazole).

  • Add 500 µL of an extraction solvent (e.g., tertiary butyl methyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of 5mM ammonium bicarbonate buffer and acetonitrile.[9]

  • Flow Rate: 0.2 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions:

    • Omeprazole: m/z 346.1 -> 198.1

    • 5-Hydroxyomeprazole: m/z 362.1 -> 214.1

    • Omeprazole Sulfone: m/z 362.1 -> 198.1

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the bioanalysis of omeprazole and its metabolites. While HPLC-UV offers a cost-effective and accessible option for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for studies requiring low detection limits and high throughput. The decision of which method to employ should be guided by the specific requirements of the study. Regardless of the chosen method, adherence to rigorous validation protocols and, when necessary, cross-validation, is essential for ensuring the integrity and comparability of bioanalytical data, in line with regulatory expectations.

References

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography A.[Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • OPTIMIZATION AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF OMEPRAZOLE AND ITS METABOLITES IN HUMAN PLASMA: EFFECTS OF VARIOUS EXPERIMENTAL CONDITIONS AND PARAMETERS. Taylor & Francis Online.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS.[Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. FDA.[Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare.[Link]

  • Guideline Bioanalytical method validation. European Medicines Agency.[Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.[Link]

  • Bioanalytical Method Validation FDA 2001.pdf. FDA.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.[Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace.[Link]

  • A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. SciSpace.[Link]

  • Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Tehran University of Medical Sciences.[Link]

  • Bioanalytical method validation emea. Slideshare.[Link]

  • Optimization and validation of HPLC-UV method for simultaneous determination of Omeprazole and its metabolites in human plasma: Effects of various experimental conditions and parameters. ResearchGate.[Link]

  • An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. PubMed Central.[Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.[Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Keio University.[Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI.[Link]

  • Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. ResearchGate.[Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Analytical methodologies for the determination of omeprazole: An overview. ResearchGate.[Link]

  • Analytical methodologies for the determination of omeprazole: an overview. PubMed.[Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. ResearchGate.[Link]

  • bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate.[Link]

  • A Review on Analytical Method Development and Validation of Omeprazole by UV Spectroscopy Method. International Journal of Advanced Research in Science, Communication and Technology.[Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. ResearchGate.[Link]

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate.[Link]

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A Senior Application Scientist's Guide to Internal Standard Selection in Bioanalysis: 5-O-Desmethyl Omeprazole-d3 vs. The Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the domain of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the judicious selection of an internal standard (IS) is paramount. It is the bedrock upon which the accuracy, precision, and reliability of a method are built. An IS is not merely a procedural checkbox; it is an active participant in the analytical workflow, designed to compensate for the inherent variability of complex biological matrices and instrumental performance.[1][2] This guide provides an in-depth comparison of 5-O-Desmethyl Omeprazole-d3 as an internal standard against common alternatives, grounded in scientific principles and supported by experimental validation frameworks.

The Foundational Role of the Internal Standard

Before comparing specific compounds, it is crucial to understand why an IS is non-negotiable in regulated bioanalysis. The primary function of an IS is to correct for variability in multiple stages of an analytical run, including sample preparation (extraction recovery), injection volume inconsistencies, and, most critically, fluctuations in the mass spectrometer's ionization source.[2] Biological samples, such as plasma or urine, are notoriously complex. When introduced into an electrospray ionization (ESI) source, endogenous components like phospholipids can co-elute with the target analyte, suppressing or enhancing the analyte's ionization efficiency.[3][4][5] This phenomenon, known as the "matrix effect," is a significant source of imprecision and inaccuracy if not properly controlled.[3][6][7]

The ideal IS is a chemical mimic of the analyte. By adding a fixed concentration of the IS to every sample, standard, and quality control (QC) at the earliest stage, the ratio of the analyte's peak area to the IS's peak area is used for quantification.[8] If both the analyte and the IS are affected by matrix effects or extraction losses to the same degree, this ratio remains constant, ensuring data integrity.[8] This principle underscores the superiority of stable isotope-labeled (SIL) internal standards, which are considered the "gold standard" in the field.[8][9][10]

Profiling the Gold Standard: this compound

5-O-Desmethyl Omeprazole is a primary metabolite of Omeprazole.[11][12] The deuterated version, this compound, serves as an exemplary SIL-IS for the quantification of its parent drug, Omeprazole, and the non-labeled metabolite itself.

  • Chemical Identity: As a SIL-IS, it is chemically identical to the analyte (5-O-Desmethyl Omeprazole) except for the replacement of three hydrogen atoms with deuterium.[13] This mass shift (+3 Da) allows it to be distinguished by the mass spectrometer while preserving virtually identical physicochemical properties.[8]

  • Mechanism of Action: When co-eluting with the analyte, it experiences the same local chemical environment within the ESI droplet. Therefore, it is subject to the same degree of ionization suppression or enhancement, providing the most accurate correction possible.[8]

  • Label Stability: The deuterium labels are placed on non-exchangeable positions of the molecule, ensuring that they do not get replaced by protons from the solvent, which would compromise the integrity of the standard.[13]

The Contenders: A Comparative Analysis

The choice of an IS is often a balance between ideal performance and practical constraints like cost and availability. Let's compare this compound to other commonly employed or considered alternatives for Omeprazole analysis.

Internal Standard Type Example(s) Advantages Disadvantages Performance Grade
Stable Isotope-Labeled (SIL) Metabolite This compound • Near-perfect co-elution with the metabolite analyte.• Experiences identical matrix effects and extraction recovery.[8][10]• Provides the highest accuracy and precision.[9][10]• Higher cost.• Requires custom synthesis if not commercially available.[2]A+ (for metabolite)
Stable Isotope-Labeled (SIL) Parent Drug Omeprazole-d3• Excellent co-elution and correction for the parent drug, Omeprazole.• Chemically identical behavior during sample processing.[8]• May not perfectly track metabolites which can have different chromatographic retention times and extraction efficiencies.A+ (for parent drug)
Structural (Analog) IS Lansoprazole, Pantoprazole• More readily available and cost-effective.• Similar chemical structure may lead to similar extraction behavior.• Different retention times can lead to differential matrix effects.[9]• Different ionization efficiencies.• May not accurately compensate for analyte losses or matrix variability, leading to reduced accuracy.[2][9]B-
No Internal Standard (External Standard Method)• Simple and inexpensive.• Highly susceptible to all forms of variability (extraction, matrix effects, injection volume).• Generally unacceptable for regulated bioanalysis due to high potential for inaccurate and imprecise data.[1]F

Experimental Validation: A Self-Validating System

According to regulatory bodies like the U.S. Food and Drug Administration (FDA), bioanalytical method validation is essential to ensure the reliability of results.[14][15][16] A core part of this validation is rigorously testing the performance of the chosen internal standard.

Below is a streamlined protocol for assessing IS performance, focusing on the critical parameter of matrix effects.

Objective: To quantitatively assess and compare the ability of different internal standards to compensate for matrix effects.

Methodology (Post-Extraction Spiking): [6]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent. This represents 100% response without any matrix influence.

    • Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma) is extracted first. The analyte and IS are then spiked into the final, clean extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process begins. (This set is used to determine overall recovery).

  • Analyze Samples: Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF < 1 indicates ionization suppression.

    • An MF > 1 indicates ionization enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Interpretation:

    • For this compound: The MF for the analyte and the IS should be very similar, and the IS-Normalized MF should be close to 1.0. This demonstrates that the SIL-IS is effectively tracking and correcting for the matrix effect.

    • For a Structural Analog (e.g., Lansoprazole): The MF for the analyte and the IS may differ significantly. The IS-Normalized MF may deviate substantially from 1.0, indicating poor compensation and unreliable data.

A robust bioanalytical workflow is critical for success. The following diagram illustrates the key stages where an internal standard plays its role.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Aliquot Sample (Plasma, Urine, etc.) Spike_IS 2. Spike Internal Standard (e.g., this compound) Sample->Spike_IS Add fixed amount of IS Extraction 3. Protein Precipitation or LLE/SPE Spike_IS->Extraction Evap 4. Evaporate & Reconstitute Extraction->Evap Inject 5. Inject Sample Evap->Inject LC 6. Chromatographic Separation Inject->LC MS 7. Mass Spectrometric Detection LC->MS Co-elution of Analyte & SIL-IS Data 8. Data Processing (Calculate Analyte/IS Ratio) MS->Data

Caption: Bioanalytical workflow incorporating an internal standard.

The Principle of Co-elution and Matrix Effect Compensation

The power of a SIL-IS is realized at the point of ionization. Because it co-elutes and is chemically identical to the analyte, it enters the mass spectrometer's ion source at the same time and experiences the same fate.

G cluster_0 Inside the LC Flow cluster_1 ESI Source (Ionization) cluster_2 MS Detector Analyte Analyte Ionization Ionization Process Analyte->Ionization SIL_IS SIL-IS (Co-eluting) SIL_IS->Ionization Matrix Matrix Components (e.g., Phospholipids) Suppression Ion Suppression Matrix->Suppression Interferes with Reduced_Analyte Reduced Analyte Signal Ionization->Reduced_Analyte Suppressed Reduced_IS Reduced IS Signal Ionization->Reduced_IS Equally Suppressed Suppression->Ionization Detector Signal Detected Ratio Stable Analyte/IS Ratio Reduced_Analyte->Ratio Reduced_IS->Ratio

Sources

A Researcher's Guide to the Isotope Effects of Deuterium Labeling in Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Science of a Single Neutron

In the intricate process of drug discovery, medicinal chemists continually seek innovative strategies to enhance the therapeutic profile of promising compounds. One of the most refined and impactful approaches to emerge is selective deuteration—the strategic replacement of hydrogen atoms with their stable, heavy isotope, deuterium.[1][2] This seemingly minor structural modification, the addition of a single neutron, can profoundly alter a drug's metabolic fate, leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy.[3][4][5]

The foundation of this strategy lies in a quantum mechanical phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[6] A carbon-deuterium (C-D) bond is inherently stronger than its carbon-hydrogen (C-H) counterpart.[1][] Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-limiting step proceed more slowly. Given that a majority of Phase I drug metabolism is mediated by Cytochrome P450 (CYP) enzymes—a class of enzymes frequently involved in C-H bond oxidation—deuteration has become a powerful tool for intelligently designing molecules with superior drug-like properties.[6][8][9][10][11]

This guide provides a technical comparison of deuterated and non-deuterated compounds, explores the underlying mechanisms, and presents detailed experimental protocols for researchers to rigorously evaluate the impact of deuterium labeling in their own drug development programs.

The Scientific Foundation: The Deuterium Kinetic Isotope Effect (KIE)

The KIE is a direct consequence of the mass difference between hydrogen (protium) and deuterium. The greater mass of deuterium leads to a lower vibrational frequency and a lower zero-point energy for the C-D bond compared to the C-H bond.[6] This means that more energy is required to break a C-D bond than a C-H bond.[]

In the context of drug metabolism, if a CYP-mediated oxidation reaction involves the cleavage of a C-H bond in its rate-determining step, substituting that hydrogen with deuterium will slow down the overall reaction rate.[8][10] The magnitude of this effect, expressed as the ratio of the reaction rates (kH/kD), can be significant, often ranging from 2 to 8-fold. However, it is crucial to understand that a substantial KIE is only observed when C-H bond cleavage is, at least in part, rate-limiting for the metabolic process.[11] If another step in the catalytic cycle, such as product release, is slower, the effect of deuteration on the overall rate will be masked.[11]

KIE_Concept cluster_energy Reaction Energy Profile cluster_legend Legend Reactants Reactants Transition State Transition State Reactants->Transition State Activation Energy (Ea) ZPE_CD C-D Zero-Point Energy Reactants->ZPE_CD ZPE_CH ZPE_CH Reactants->ZPE_CH Products Products Transition State->Products ZPE_CD->Transition State ZPE_CH->Transition State Ea_CD Ea (C-D) a C-H Pathway b C-D Pathway

Caption: KIE diagram showing higher activation energy for C-D bond cleavage.

Comparative Performance: Deuterated vs. Non-Deuterated Analogs

Enhanced Metabolic Stability and Pharmacokinetics

The primary and most sought-after benefit of deuteration is the enhancement of a drug's metabolic stability.[3] By selectively replacing hydrogens at known metabolic "soft spots," the rate of clearance can be significantly reduced.[4][6] This translates directly to an improved pharmacokinetic (PK) profile, which can include:

  • Longer Plasma Half-Life (t½): The drug remains in the body for a longer duration.[1][3][12]

  • Increased Drug Exposure (AUC): A higher concentration of the drug is maintained in the plasma over time.

  • Reduced Dosing Frequency: Longer-lasting effects may allow for less frequent administration, improving patient compliance.[3][13]

  • Lower Required Dose: Improved stability can mean that a lower dose is needed to achieve the same therapeutic effect, potentially reducing side effects.[13]

The quintessential example of this principle is Deutetrabenazine (Austedo®) , the first deuterated drug to receive FDA approval.[8][14][15][16] It is an analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. Tetrabenazine is rapidly metabolized at its two methoxy groups.[16] In deutetrabenazine, the hydrogens on these methoxy groups are replaced with deuterium. This modification slows the rate of metabolism, resulting in a longer half-life for the active metabolites and a more favorable, less variable PK profile, which allows for a lower total daily dose and improved tolerability compared to its non-deuterated parent drug.[13][16][17][18]

CompoundKey PK ParameterNon-Deuterated ValueDeuterated ValueFold Change
Tetrabenazine Active Metabolite Half-life (t½)~2-4 hours~9-11 hours (Deutetrabenazine)~2-5x Increase
Enzalutamide Drug Exposure (AUC) in rats13,290 ng·h/mL26,630 ng·h/mL (d3-Enzalutamide)~2x Increase[12]
Ivacaftor Drug Exposure (AUC) in humans--~1.5-2x Increase (CTP-656)

Table 1: Comparison of pharmacokinetic parameters for select non-deuterated drugs and their deuterated analogs. Data is compiled from various preclinical and clinical reports to illustrate the typical magnitude of the deuterium effect.

Alteration of Metabolic Pathways: The "Metabolic Switch"

Slowing down metabolism at a specific site can cause a redirection, or "shunt," of metabolic activity to alternative, non-deuterated sites on the molecule. This phenomenon, known as metabolic switching , can have profound and sometimes unpredictable consequences.[1][4][11][13]

Potential Outcomes of Metabolic Switching:

  • Beneficial Shunting: In some cases, deuteration can steer metabolism away from pathways that produce toxic or reactive metabolites. This can significantly improve a drug's safety and tolerability profile.[1][4][13][14]

  • Unpredictable Effects: Conversely, metabolic switching can increase the formation of an undesired metabolite that may have its own pharmacological activity or toxicity.[11] In some instances, this can negate the benefits gained from improved stability of the parent drug.[4]

A notable case study is doxophylline , a drug for treating asthma. Researchers found that deuterating its primary metabolic sites triggered an unexpected "multidirectional metabolic switch."[19][20] This led to a significant change in the relative abundance of various metabolites but did not result in an overall improvement in the drug's pharmacokinetic parameters, highlighting the critical need for empirical validation.[19][20][21]

Metabolic_Switching cluster_protio Non-Deuterated Drug Metabolism cluster_deuterio Deuterated Drug Metabolism Parent_H Parent Drug (C-H) Metabolite_A_H Metabolite A (Major) Parent_H->Metabolite_A_H Primary Pathway (Fast) Metabolite_B_H Metabolite B (Minor) Parent_H->Metabolite_B_H Secondary Pathway (Slow) Parent_D Parent Drug (C-D) Metabolite_A_D Metabolite A (Minor) Parent_D->Metabolite_A_D Blocked Pathway (Slow) Metabolite_B_D Metabolite B (Major) Parent_D->Metabolite_B_D Switched Pathway (Fast)

Caption: Metabolic switching from a primary to a secondary pathway due to deuteration.

Experimental Guide: Assessing Isotope Effects in Drug Metabolism

Rigorous experimental evaluation is essential to confirm the theoretical benefits of deuteration and to uncover any potential metabolic switching.[9] The following protocols provide a framework for a comparative analysis of deuterated and non-deuterated compounds.

Selecting the Right In Vitro System

The choice of in vitro system is critical for obtaining relevant metabolic data.[22][23]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes (e.g., CYPs) and some Phase II enzymes (e.g., UGTs).[24] They are excellent for initial screens of oxidative metabolism but lack soluble cytosolic enzymes.[22][25]

  • Liver S9 Fraction: This is a supernatant fraction that contains both microsomes and the soluble cytosolic fraction.[23] It offers a more complete metabolic picture, encompassing both Phase I and Phase II enzymes, making it well-suited for profiling studies.[22][25][26]

  • Hepatocytes: As intact liver cells, these are considered the "gold standard" for in vitro metabolism studies. They contain the full complement of metabolic enzymes, cofactors, and transporters in a physiologically relevant environment.[22][24][26]

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_data Data Interpretation Compound_H Non-Deuterated Compound Stock Incubate_H Incubate Non-Deuterated (37°C, Time points) Compound_H->Incubate_H Compound_D Deuterated Compound Stock Incubate_D Incubate Deuterated (37°C, Time points) Compound_D->Incubate_D System In Vitro System (Microsomes, S9, or Hepatocytes) System->Incubate_H System->Incubate_D Cofactors Cofactor Solution (e.g., NADPH, UDPGA) Cofactors->Incubate_H Cofactors->Incubate_D Quench Quench Reaction (e.g., Acetonitrile) Incubate_H->Quench Incubate_D->Quench Analyze LC-MS/MS Analysis (Quantify Parent & Metabolites) Quench->Analyze Calc Calculate t½ & Clint Analyze->Calc Compare Compare Profiles (Assess KIE & Metabolic Switching) Calc->Compare

Caption: Workflow for comparative in vitro metabolic stability assessment.

Protocol: Comparative In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to compare the metabolic stability of a deuterated compound and its non-deuterated analog using liver S9 fractions.

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of both the non-deuterated (H-analog) and deuterated (D-analog) compounds in DMSO.
  • Liver S9 Fraction: Thaw pooled human liver S9 fraction on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
  • Cofactor Solution (Phase I & II): Prepare a fresh solution containing NADPH (1 mM), UDPGA (2 mM), PAPS (0.1 mM), and GSH (5 mM) in phosphate buffer. This enables both oxidative and conjugative metabolism.
  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (often a stable isotope-labeled version of a related, but not identical, compound) for LC-MS/MS analysis.[27]

2. Incubation Procedure:

  • Pre-warm the diluted S9 fraction and cofactor solutions in a 37°C water bath for 5 minutes.
  • In separate tubes, initiate the reactions by adding the H-analog or D-analog to the S9 fraction to achieve a final substrate concentration of 1 µM.
  • Start the metabolic reaction by adding the pre-warmed cofactor solution.
  • Incubate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

3. Sample Quenching and Preparation:

  • Immediately add the aliquot to a tube containing 2-3 volumes of the ice-cold quenching solution to stop the reaction and precipitate proteins.
  • Vortex the samples thoroughly.
  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vials for analysis.

4. Bioanalysis by LC-MS/MS:

  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22][28]
  • Develop specific Multiple Reaction Monitoring (MRM) transitions for the parent compounds (H- and D-analogs) and any predicted metabolites.
  • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

5. Data Analysis and Interpretation:

  • Plot the natural log of the percent parent compound remaining versus time.
  • Determine the slope of the linear portion of the curve (k).
  • Calculate the metabolic half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration) .
  • Assess the KIE: Compare the t½ and Clint values for the H-analog and D-analog. A significantly longer t½ or lower Clint for the D-analog indicates a positive KIE.
  • Profile for Metabolic Switching: Analyze the samples in full-scan or precursor-ion scan mode to identify metabolites. Compare the chromatograms of the H- and D-analog incubations to see if the relative abundance of metabolites has changed, which would be evidence of metabolic switching.[4]

Regulatory and Drug Development Context

The strategic use of deuterium is now a well-established and viable path in drug development. The U.S. FDA considers deuterated versions of existing drugs to be New Chemical Entities (NCEs), a designation that provides a period of market exclusivity.[15][29][30] This was firmly established with the approval of deutetrabenazine.[29] This regulatory precedent has encouraged two main strategies:

  • The "Deuterium Switch": Developing deuterated versions of existing, approved drugs to create improved, next-generation products.[4][29][31]

  • De Novo Drug Discovery: Incorporating deuterium early in the discovery process to overcome metabolic liabilities of novel chemical entities.[4]

Conclusion

Deuterium labeling is far more than a niche academic curiosity; it is a powerful, clinically validated strategy for optimizing the metabolic properties of pharmaceuticals. By leveraging the kinetic isotope effect, researchers can predictably slow metabolic clearance, leading to improved pharmacokinetic profiles and potentially safer medicines. However, the potential for metabolic switching necessitates a robust and thorough experimental evaluation for each new deuterated entity. Through the careful application of comparative in vitro and in vivo studies, scientists can effectively harness the subtle power of a single neutron to design the next generation of differentiated and superior therapeutics.

References
  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). Google.
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  • Guengerich, F. P. (n.d.). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. PMC.
  • Clearsynth Discovery. (2025, May 20). Deuterated Drugs Future Potential.
  • Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.
  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed.
  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404.
  • Lin, Z. J., & Lu, A. Y. H. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH.
  • List of deuterated drugs to improve metabolism. (n.d.). ResearchGate.
  • from Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. (n.d.).
  • Application Notes and Protocols for Pharmaceutical Bioanalysis with Deuterated Internal Standards. (2025). Benchchem.
  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 481–502.
  • Schmidt, C., & Weisel, K. (2023, March 8). Deuterated Drugs. Bioscientia.
  • Sun, H., Piotrowski, D. W., Dumlao, D. S., Lee, J. S., Sost, M. V., & Vaz, A. D. N. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0205842.
  • Di, L., & Umland, J. P. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Google.
  • Regulatory Considerations for Deuterated Products. (n.d.). Salamandra.
  • Metabolic switch of the deuterated doxophyllines. (n.d.). ResearchGate.
  • Metabolic Stability Assays. (n.d.). WuXi AppTec Lab Testing Division.
  • Troutman Pepper Locke. (2017, July 10). Deuterated Drugs Are New Chemical Entities. JDSupra.
  • Gobbi, S., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. Journal of Medicinal Chemistry, 65(15), 10577–10587.
  • New method for kinetic isotope effect measurements. (n.d.). DRUM - University of Maryland.
  • Gobbi, S., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. ACS Publications.
  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (n.d.).
  • Tolonen, A. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI.
  • Russak, E. M., & Bednarczyk, E. M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate.
  • Karst, K. R. (2017, July 16). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. FDA Law Blog.
  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (2025, October 16).
  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. (2025, August 9). ResearchGate.
  • The Strategic Role of Deuteration in Enhancing Metabolic Stability: A Technical Guide. (2025). Benchchem.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
  • Singh, P., & Singh, J. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.
  • Sharma, R. K., Strelevitz, T., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar.
  • Atangwho, I. J., & Kuttan, R. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(44), 5837–5838.
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  • Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. (2025, November 8). YouTube.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
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Navigating Bioanalytical Assays: A Comparative Guide to the Certificate of Analysis of 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and metabolic studies, the precision of quantitative bioanalysis is paramount. The choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides an in-depth technical comparison of 5-O-Desmethyl Omeprazole-d3, a deuterated metabolite of omeprazole, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will dissect the key parameters of its Certificate of Analysis, compare its performance with alternative standards, and provide a detailed experimental protocol for its application.

The Rationale for a Deuterated Internal Standard

In LC-MS/MS-based bioanalysis, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics. This allows for the correction of variability introduced during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. By replacing three hydrogen atoms with deuterium in the methoxy group, the molecule's mass is increased by three atomic mass units. This mass shift allows for distinct detection by the mass spectrometer, while the physicochemical properties remain nearly identical to the unlabeled analyte, ensuring it behaves similarly throughout the analytical workflow. This minimizes matrix effects and improves the accuracy and precision of quantification.[1]

Deconstructing the Certificate of Analysis: A Representative Example

While a specific Certificate of Analysis for each batch of this compound should be obtained from the supplier, a representative CoA would include the following key information, crucial for method development and validation.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationImportance in Bioanalysis
Chemical Name 2-[[(4-Methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-5-olConfirms the chemical identity of the compound.
Molecular Formula C₁₆H₁₄D₃N₃O₃SVerifies the elemental composition and the presence of deuterium labels.
Molecular Weight 334.41 g/mol Essential for preparing accurate standard solutions.
Appearance Light-Yellow SolidA qualitative check for product consistency.
Chemical Purity (HPLC) ≥98%Ensures that the internal standard solution is free from significant impurities that could interfere with the analysis.
Isotopic Purity (Mass Spec) ≥98% atom % DIndicates the percentage of deuterium at the labeled positions, crucial for minimizing crosstalk with the unlabeled analyte.
Identity (¹H-NMR, MS) Consistent with structureConfirms the structural integrity and the position of the deuterium labels.
Storage Conditions -20°C, protected from lightEnsures the long-term stability of the reference material.

This table is a representative example based on typical specifications for deuterated standards and data for related compounds.[2][3]

Head-to-Head Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard can significantly impact assay performance. Below is a comparison of this compound with other commonly used internal standards for omeprazole analysis.

Table 2: Performance Comparison of Internal Standards for Omeprazole Analysis

ParameterThis compound (Expected)Lansoprazole[4][5][6]Sildenafil[7]
Structural Similarity High (Metabolite of analyte)Moderate (Different drug, but similar core structure)Low (Different drug class)
Co-elution with Analyte Very HighHighModerate to Low
Ionization Efficiency Nearly Identical to AnalyteSimilarDifferent
Correction for Matrix Effects ExcellentGoodModerate
Risk of Crosstalk Low (with high isotopic purity)NoneNone

Justification for Superiority: this compound is expected to provide the most accurate and precise results due to its high structural similarity to the analyte, leading to nearly identical behavior during extraction and chromatographic separation. This ensures superior compensation for matrix effects compared to other structurally different internal standards like Lansoprazole or Sildenafil.

Experimental Protocol: Quantification of Omeprazole in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for omeprazole analysis and incorporates this compound as the internal standard.[8]

1. Materials and Reagents:

  • Omeprazole reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K₂EDTA)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of omeprazole and the internal standard.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • This compound: m/z 335.1 → 198.1 (Expected)

5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add IS (20 µL of 100 ng/mL This compound) plasma->add_is precipitate 3. Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex 4. Vortex (1 min) precipitate->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject separation 8. Chromatographic Separation detection 9. MS/MS Detection (MRM) quantification 10. Quantification (Analyte/IS Ratio) detection->quantification

Caption: LC-MS/MS analytical workflow for omeprazole quantification.

Conclusion

The use of this compound as an internal standard offers a robust and reliable approach for the bioanalysis of omeprazole. Its Certificate of Analysis provides the necessary quality benchmarks for chemical purity and isotopic enrichment, ensuring the integrity of the analytical method. When compared to non-isotopically labeled alternatives, its superior performance in compensating for analytical variability is evident. The provided experimental protocol, grounded in established methodologies, serves as a practical guide for researchers aiming to achieve high-quality, reproducible data in their pharmacokinetic and metabolic studies.

References

  • PubChem. 5-O-Desmethylomeprazole. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. IJPSR. 2011. Available from: [Link]

  • SciSpace. An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Available from: [Link]

  • PubMed. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. National Center for Biotechnology Information. Available from: [Link]

Sources

A Senior Scientist's Guide to Ensuring Reproducibility in Bioanalysis: An Inter-Laboratory Comparison of 5-O-Desmethyl Omeprazole-d3 Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in regulated bioanalysis.

Introduction: The Imperative of Cross-Laboratory Consistency

In the landscape of drug development, the accurate quantification of metabolites is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies. 5-O-Desmethyl Omeprazole, a metabolite of the widely prescribed proton pump inhibitor Omeprazole, serves as a critical analyte in such investigations.[1][2][3] The use of its stable isotope-labeled internal standard, 5-O-Desmethyl Omeprazole-d3, is the gold standard for mitigating analytical variability, particularly from matrix effects in complex biological samples.[4] However, even with this advanced approach, discrepancies in analytical results between laboratories can arise, jeopardizing the integrity of clinical trial data and regulatory submissions.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind methodological choices and establish a self-validating system to ensure the trustworthiness and reproducibility of results. This document is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure alignment with global standards for bioanalytical method validation.[5][6][7][8]

Foundational Pillars of a Successful Inter-Laboratory Comparison

A robust inter-laboratory comparison hinges on a meticulously planned and executed protocol. The following sections outline the critical components and the scientific reasoning that underpins each stage.

Harmonization of Analytical Methodology: A Shared Blueprint for Success

While minor variations in instrumentation are inevitable between laboratories, the core analytical methodology must be harmonized to the greatest extent possible. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry-standard technique for this application due to its high sensitivity and selectivity.[9][10][11][12]

A Recommended Starting Point for a Harmonized LC-MS/MS Method:

Parameter Recommended Specification Rationale
Sample Preparation Protein Precipitation (PPT) with AcetonitrilePPT is a simple, fast, and generally effective method for removing the bulk of proteins from plasma samples.[13] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, standardizing on PPT initially simplifies the comparison.[4][14]
Internal Standard This compoundA stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and matrix effects.[4][15][16]
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)C18 columns are widely available and provide good retention and separation for moderately polar compounds like 5-O-Desmethyl Omeprazole.[13]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThis mobile phase composition is standard for reverse-phase chromatography and promotes efficient protonation of the analyte for positive ion mode mass spectrometry.
MS/MS Detection Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM)ESI+ is a common and effective ionization technique for this class of compounds. MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions 5-O-Desmethyl Omeprazole: To be determined empiricallythis compound: To be determined empiricallyEach laboratory must optimize these transitions on their specific instrumentation to ensure maximum sensitivity. However, the chosen transitions should be documented and shared.

Diagram of the Bioanalytical Workflow:

Bioanalytical Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage Controlled Temp Sample Preparation Sample Preparation Sample Storage->Sample Preparation Thawing LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Raw Data Result Reporting Result Reporting Data Processing->Result Reporting Concentration Values

Caption: A generalized workflow for the bioanalysis of this compound.

The Role of Certified Reference Materials (CRMs)

The use of well-characterized and certified reference materials for both the analyte and the internal standard is non-negotiable.[6] All participating laboratories must procure CRMs from the same lot to eliminate variability in standard purity and concentration.

  • 5-O-Desmethyl Omeprazole: [1][2]

  • This compound: [15][16]

Method Validation: A Triad of Trustworthiness

Each laboratory must perform a full validation of the harmonized method according to regulatory guidelines.[5][6][7][8] The results of these validations will form the basis of the inter-laboratory comparison. The key validation parameters are:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10][11] This is assessed by analyzing blank matrix from multiple sources.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements.[10][14] These are evaluated at multiple concentration levels (LQC, MQC, HQC) over several days.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.[14]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[14]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the biological matrix.[4][9] This is a critical parameter to assess and should be evaluated in matrix from multiple sources.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).[14][17][18][19][20]

Diagram of the Method Validation Process:

Method Validation Method Development Method Development Full Validation Full Validation Method Development->Full Validation Selectivity Selectivity Full Validation->Selectivity Accuracy & Precision Accuracy & Precision Full Validation->Accuracy & Precision Calibration Curve Calibration Curve Full Validation->Calibration Curve LLOQ LLOQ Full Validation->LLOQ Matrix Effect Matrix Effect Full Validation->Matrix Effect Stability Stability Full Validation->Stability

Caption: The key components of a comprehensive bioanalytical method validation.

Executing the Inter-Laboratory Comparison: A Step-by-Step Protocol

  • Preparation of Blinded Quality Control (QC) Samples: A central, independent laboratory should prepare a large batch of QC samples in a pooled biological matrix (e.g., human plasma) at low, medium, and high concentrations. These samples should be blinded to the participating laboratories.

  • Distribution of Samples and Protocol: The blinded QC samples, along with the harmonized analytical protocol and a fresh lot of the CRM, should be shipped to each participating laboratory under controlled temperature conditions.

  • Analysis and Data Reporting: Each laboratory will analyze the blinded QC samples in triplicate on three separate days. The raw data, including chromatograms and integration parameters, along with the calculated concentrations, should be reported back to the central laboratory.

  • Statistical Analysis and Comparison: The central laboratory will unblind the data and perform a statistical analysis to assess the inter-laboratory variability. Key metrics to compare include:

    • Mean accuracy and precision for each QC level across all laboratories.

    • The coefficient of variation (CV%) for each QC level between laboratories.

    • A graphical representation of the results (e.g., Youden plots) to identify systematic and random errors.

Interpreting the Results and Fostering Continuous Improvement

The goal of the inter-laboratory comparison is not to rank laboratories but to identify sources of variability and implement corrective actions. Discrepancies in results can often be traced back to subtle differences in:

  • Sample handling and preparation techniques.

  • Instrument calibration and maintenance.

  • Data processing and integration parameters.

Open communication and a collaborative approach are essential for troubleshooting and resolving any identified issues. The findings of the comparison should be used to refine the harmonized protocol and establish best practices for future studies.

Conclusion: A Commitment to Analytical Excellence

Ensuring the reproducibility of bioanalytical data is a shared responsibility. A well-designed inter-laboratory comparison for the analysis of this compound provides a robust framework for validating and harmonizing analytical methods across different sites. By adhering to the principles of scientific integrity, leveraging authoritative guidelines, and fostering a culture of collaboration, the scientific community can enhance the reliability of bioanalytical data and contribute to the development of safe and effective medicines.

References

  • BenchChem. (n.d.). Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Omeprazole Magnesium.
  • Wojtowicz, A. M., & Klupczynska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8896897.
  • Kumar, S., et al. (n.d.). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace.
  • Vijayaraghavan, C., et al. (n.d.). bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate.
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  • LGC Standards. (n.d.). This compound.
  • LGC Standards. (n.d.). 5-O-Desmethyl Omeprazole.
  • Gopal Ramesh Kumar, et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Pharmaffiliates. (n.d.). This compound.
  • Acanthus Research. (n.d.). 5-O-Desmethyl Omeprazole.
  • BenchChem. (n.d.). A Comparative Guide to the Bioanalytical Method Validation of Omeprazole Using 4-Desmethoxy Omeprazole-d3.
  • PubChem. (n.d.). 5-o-Desmethylomeprazole.
  • S, K., et al. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate.
  • Kartal, M., & Erk, N. (2009). A Survey of the Stability of Omeprazole Products from 13 Countries. ResearchGate.
  • Cova, G. A., et al. (2011). Precision improvement for omeprazole determination through stability evaluation. Luminescence, 26(6), 579-585.
  • Ionescu, C., & Ghitun, A. (2010). STABILITY STUDY OF OMEPRAZOLE. Farmacia, 58(5), 559-566.
  • Kumar, N., et al. (2013). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Pharmaceutical Analysis, 3(5), 346-353.

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 5-O-Desmethyl Omeprazole-d3 Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacokinetic (PK) and drug metabolism studies, the precision and accuracy of quantitative bioanalysis are not merely goals; they are the bedrock of reliable decision-making. For a widely prescribed proton pump inhibitor like omeprazole, understanding its metabolic fate is crucial. This involves the accurate measurement of its metabolites, such as 5-O-desmethyl omeprazole. The analytical method of choice, liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity, but its data integrity hinges on the effective use of an internal standard (IS).

This guide provides an in-depth comparison of bioanalytical methods for quantifying omeprazole's metabolite, 5-O-desmethyl omeprazole. We will explore the profound impact of internal standard selection on assay performance, contrasting the "gold standard" stable isotope-labeled (SIL) internal standard, 5-O-Desmethyl Omeprazole-d3, with a common alternative, the structural analog Lansoprazole. Through experimental data and established scientific principles, we will demonstrate why a deuterated IS is indispensable for robust and defensible bioanalytical results.

The Causality of Internal Standard Selection: Why Deuterated Standards Excel

An ideal internal standard should be a chemical doppelgänger of the analyte, experiencing identical physical and chemical changes throughout the analytical workflow—from extraction to ionization.[1] This is where stable isotope-labeled standards, like this compound, exhibit their inherent superiority. By replacing three hydrogen atoms with deuterium, the molecule's mass is shifted without significantly altering its physicochemical properties, such as polarity, pKa, and chromatographic retention time.[2][3]

This near-perfect chemical mimicry ensures that the SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.[1][4] Ion suppression, a common phenomenon in complex biological matrices like plasma, can drastically and variably reduce the analyte signal. A co-eluting SIL IS experiences the same signal suppression, allowing the analyte-to-IS peak area ratio to remain constant, thus providing a highly accurate and precise measurement irrespective of matrix effects.[3][4]

Structural analogs, such as Lansoprazole, are often used as an alternative due to their availability and structural similarity. However, their different chemical nature leads to distinct chromatographic retention times and potentially different ionization efficiencies, making them imperfect correctors for matrix effects and extraction variability.[5]

Performance Comparison: Deuterated IS vs. Structural Analog IS

The ultimate measure of a bioanalytical method's quality lies in its validation data. Adhering to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), key parameters such as linearity, accuracy, and precision must be rigorously assessed.[6][7][8]

The following tables present a comparative summary of validation data for omeprazole quantification. The data for the deuterated internal standard is based on a method using Omeprazole-d3, which serves as a close proxy for the expected performance of this compound due to their identical stable isotope labeling approach. The data for the structural analog is from a validated method using Lansoprazole as the internal standard.

Table 1: Linearity and Sensitivity Comparison
ParameterMethod with Deuterated IS (Omeprazole-d3)Method with Structural Analog IS (Lansoprazole)
Linearity Range (ng/mL) 1.5 - 20005.016 - 4013.028
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.55.016

Analysis: Both methods demonstrate excellent linearity. However, the method employing the deuterated internal standard achieves a significantly lower LLOQ, indicating superior sensitivity for detecting low concentrations of the analyte.

Table 2: Accuracy and Precision Comparison
QC LevelConcentration (ng/mL)Accuracy (% Bias) - Deuterated ISPrecision (%RSD) - Deuterated ISAccuracy (% Bias) - Lansoprazole ISPrecision (%RSD) - Lansoprazole IS
LLOQ 1.5 / 5.016Within ±20%< 20%Within ±20%< 20%
Low (LQC) 4.5-2.2% to 5.6%3.1% to 6.7%2.1% to 8.5%3.4% to 7.8%
Medium (MQC) 150-4.7% to 2.0%2.5% to 5.3%-1.2% to 5.6%2.9% to 6.1%
High (HQC) 1500-3.3% to 0.7%1.9% to 4.5%-3.8% to 4.2%1.8% to 5.2%

Analysis: Both methods meet the stringent regulatory acceptance criteria, which typically require accuracy (% Bias) to be within ±15% and precision (Relative Standard Deviation, %RSD) to be ≤15% (±20% and ≤20% at the LLOQ, respectively).[7] The data demonstrates that while both methods are validatable, the use of a deuterated internal standard consistently yields high levels of accuracy and precision across the calibration range, providing greater confidence in the quantitative data.

Experimental Protocol: LC-MS/MS Quantification of Omeprazole Metabolites

This section outlines a representative, step-by-step protocol for the quantification of 5-O-desmethyl omeprazole in human plasma using this compound as the internal standard.

1. Preparation of Standards and Quality Controls (QCs)

  • Prepare primary stock solutions of 5-O-desmethyl omeprazole and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

  • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., covering a range of 1-2000 ng/mL).

  • Prepare a separate working stock for Quality Control (QC) samples.

  • Spike drug-free human plasma with the appropriate working solutions to create calibration standards and QC samples (Low, Medium, High).

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., at 100 ng/mL). Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is critical for removing macromolecules that can interfere with the analysis.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample add_is Add 20 µL IS (this compound) plasma->add_is add_acn Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Experimental workflow for sample preparation and analysis.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for good separation of omeprazole and its metabolites.

  • Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for positive ion mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a low percentage of organic phase (B) and ramping up to elute the analytes, followed by a re-equilibration step. A typical run time is 3-5 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5-O-desmethyl omeprazole and this compound are monitored. For example:

    • 5-O-Desmethyl Omeprazole: Q1 (Precursor Ion) -> Q3 (Product Ion)
    • This compound: Q1 (Precursor Ion + 3 Da) -> Q3 (Product Ion)

4. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

The Logic of Self-Validation: Visualizing the IS Correction

The following diagram illustrates the logical framework of how a co-eluting, stable isotope-labeled internal standard provides a self-validating system for each sample injection, correcting for inevitable variations that a non-ideal, structurally analogous IS cannot.

G cluster_ideal Ideal IS: this compound cluster_nonideal Non-Ideal IS: Lansoprazole start_ideal Sample Injection matrix_ideal Matrix Effect (e.g., 50% Ion Suppression) start_ideal->matrix_ideal analyte_ideal Analyte Signal (Suppressed by 50%) matrix_ideal->analyte_ideal Affects Analyte is_ideal IS Signal (Suppressed by 50%) matrix_ideal->is_ideal Affects IS Equally (Co-elution) ratio_ideal Analyte/IS Ratio (Remains Constant) analyte_ideal->ratio_ideal is_ideal->ratio_ideal result_ideal Accurate & Precise Result ratio_ideal->result_ideal start_nonideal Sample Injection matrix_nonideal Matrix Effect (e.g., 50% Ion Suppression at Analyte RT) start_nonideal->matrix_nonideal analyte_nonideal Analyte Signal (Suppressed by 50%) matrix_nonideal->analyte_nonideal Affects Analyte is_nonideal IS Signal (Suppressed Differently or Not at All) matrix_nonideal->is_nonideal Affects IS Differently (Different RT & Properties) ratio_nonideal Analyte/IS Ratio (Inaccurate) analyte_nonideal->ratio_nonideal is_nonideal->ratio_nonideal result_nonideal Inaccurate & Imprecise Result ratio_nonideal->result_nonideal

Correction for matrix effects by ideal vs. non-ideal IS.

Conclusion

The quantification of drug metabolites is a cornerstone of modern drug development. While multiple analytical methods can be validated to meet regulatory standards, the choice of internal standard fundamentally dictates the ultimate quality and reliability of the data. The evidence strongly supports the use of a stable isotope-labeled internal standard like this compound. Its ability to perfectly mimic the analyte through sample preparation and, most critically, during ionization, provides an unparalleled correction for matrix effects and other sources of variability. This leads to superior accuracy, precision, and sensitivity, ensuring that the data generated is a true and robust representation of the analyte's concentration in the biological sample. For researchers, scientists, and drug development professionals, embracing the "gold standard" of deuterated internal standards is a critical step towards generating unimpeachable data for pharmacokinetic and drug metabolism studies.

References

  • Vijayaraghavan, R., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Vijayaraghavan, R., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. ResearchGate. Retrieved from [Link]

  • de Avila, A. R., et al. (2019). Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma. Therapeutic Drug Monitoring, 41(3), 359-365. Retrieved from [Link]

  • Abouir, K., et al. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of Chromatography B, 123962. Retrieved from [Link]

  • Sultana, N., et al. (2010). A Simple RP−HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Semantic Scholar. Retrieved from [Link]

  • Gonzalez, O., et al. (2007). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Chromatography B, 852(1-2), 126-132. Retrieved from [Link]

  • Al-Shehri, S., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry. Retrieved from [Link]

  • Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(3), 851-858. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Bhimanadhuni, C. N., et al. (2013). Normal and polar-organic-phase high-performance liquid chromatographic enantioresolution of omeprazole, rabeprazole, lansoprazole and pantoprazole using monochloro-methylated cellulose-based chiral stationary phase and determination of dexrabeprazole. Biomedical Chromatography, 28(1), 112-119. Retrieved from [Link]

  • Andersson, T., et al. (2000). Comparison of the effect of lansoprazole and omeprazole on intragastric acidity and gastroesophageal reflux in patients with gastroesophageal reflux disease. The American Journal of Gastroenterology, 95(12), 3230-3236. Retrieved from [Link]

  • Gustinanda, D., et al. (2024). Comparative Effectiveness of Omeprazole and Lansoprazole in Gastroesophageal Reflux Disease (GERD): A Review Article. ResearchGate. Retrieved from [Link]

  • Castell, D. O., et al. (2001). Comparing lansoprazole and omeprazole in onset of heartburn relief: results of a randomized, controlled trial in erosive esophagitis patients. The American Journal of Gastroenterology, 96(2), 308-314. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Kim, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(21), 5192. Retrieved from [Link]

  • Kumaraswamy, D., et al. (2012). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 212-216. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Gholipour, A., et al. (2012). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. ResearchGate. Retrieved from [Link]

  • Gonzalez, O., et al. (2007). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. PubMed. Retrieved from [Link]

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A Senior Scientist's Guide to Internal Standard Selection in Omeprazole Bioanalysis: A Focus on 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is arguably one of the most critical decisions influencing data reliability. This guide provides an in-depth technical comparison of internal standards for omeprazole bioanalysis, with a specific focus on the rationale and expected performance of a deuterated metabolite, 5-O-Desmethyl Omeprazole-d3.

The central tenet of a robust bioanalytical method is the mitigation of variability. An ideal internal standard must mimic the analyte's behavior through every step of the analytical process—from extraction and handling to chromatographic separation and ionization.[1][2] This is why stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" by regulatory bodies and seasoned bioanalysts alike.[3][4] They share a near-identical physicochemical profile with the analyte, ensuring they are affected in the same manner by matrix effects, leading to superior accuracy and precision.[3][5]

This guide will explore the theoretical and practical advantages of using a deuterated metabolite like this compound, compare its expected performance with commonly used alternatives, and provide a detailed protocol for its validation in accordance with stringent regulatory guidelines.[1][5]

The Case for a Deuterated Metabolite as an Internal Standard

Omeprazole is extensively metabolized in the liver, primarily to 5-hydroxyomeprazole and omeprazole sulfone. 5-O-Desmethyl Omeprazole is another known human metabolite.[6] Using a deuterated version of a major metabolite, such as this compound, as an internal standard for the parent drug, omeprazole, is a sophisticated bioanalytical strategy.

The rationale is grounded in the principle of co-elution and parallel behavior. A SIL-IS of the analyte itself (e.g., Omeprazole-d3) is the most common and effective choice. However, when a deuterated parent drug is not available or is prohibitively expensive, a deuterated metabolite can be an excellent alternative. It often shares the core chemical structure and functional groups of the parent drug, leading to similar extraction recovery and chromatographic retention. Most importantly, it experiences nearly identical ionization suppression or enhancement in the mass spectrometer source, which is a primary source of analytical variability.[3]

cluster_0 Internal Standard (IS) Selection Logic cluster_1 Key Performance Factors Ideal_IS Ideal IS Characteristics SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., Deuterated) Ideal_IS->SIL_IS Best Choice Analog_IS Structural Analog IS (e.g., Lansoprazole) Ideal_IS->Analog_IS Alternative Matrix Compensates for Matrix Effects SIL_IS->Matrix Superior Extraction Tracks Extraction Variability SIL_IS->Extraction Superior Chroma Co-elutes with Analyte SIL_IS->Chroma Superior Analog_IS->Matrix Inferior Analog_IS->Extraction Inferior Analog_IS->Chroma Inferior Analyte Analyte (Omeprazole) Analyte->SIL_IS Structurally Identical Analyte->Analog_IS Structurally Similar

Internal standard selection workflow.

Performance Comparison: Linearity & Range of Detection

The selection of an internal standard directly impacts key validation parameters. The linearity of a bioanalytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

While specific published data for an omeprazole assay using this compound as an internal standard is not publicly available, its performance can be confidently predicted based on established bioanalytical principles and data from methods using the structurally similar Omeprazole-d3. The following table compares the typical performance of an omeprazole assay using different internal standards.

Parameter Method with this compound (Expected) Method with Omeprazole-d3[7] Method with Lansoprazole[8] Method with Tolbutamide
Linearity Range (ng/mL) 1.5 - 20001.5 - 20005.0 - 40131.0 - 2000
Correlation Coefficient (r²) > 0.995> 0.99> 0.99> 0.99
LLOQ (ng/mL) 1.51.55.01.0

Analysis of Comparison:

  • This compound (Expected): As a SIL-IS, it is expected to provide excellent linearity over a wide dynamic range, comparable to that of Omeprazole-d3. The LLOQ should be limited only by the instrument's sensitivity to omeprazole itself, not by variability introduced by the internal standard.

  • Omeprazole-d3: This represents the ideal internal standard. The data shows a wide linear range and a low LLOQ, setting the benchmark for performance.[7]

  • Lansoprazole: A structural analog, Lansoprazole, may exhibit different extraction efficiency and ionization response compared to omeprazole. This can lead to a higher LLOQ and potential non-linearity at the extremes of the calibration curve.[8]

  • Tolbutamide: While used as an IS, Tolbutamide is structurally dissimilar to omeprazole. Such a choice increases the risk of disparate behavior during sample processing and analysis, potentially compromising data integrity despite achieving acceptable validation parameters under controlled conditions.

Experimental Protocol: Validation of Linearity and LLOQ

To ensure trustworthiness, any bioanalytical method must be validated according to guidelines from regulatory bodies like the FDA and EMA.[1][5] The following is a detailed protocol for determining the calibration curve linearity and establishing the LLOQ for an omeprazole assay in human plasma using this compound as the internal standard.

Objective: To establish the range of reliable quantification for omeprazole in human plasma.

Materials:

  • Omeprazole reference standard

  • This compound internal standard

  • Control human plasma (screened for interferences)

  • HPLC-grade methanol and acetonitrile

  • Ammonium acetate

  • LC-MS/MS system

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of omeprazole (1 mg/mL) and this compound (1 mg/mL) in methanol.

    • Prepare a working standard solution of the internal standard by diluting the stock to a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water. This concentration should yield a consistent and strong signal in the mass spectrometer.

    • Prepare a series of omeprazole working standard solutions by serial dilution of the stock solution to create calibration standards.

  • Preparation of Calibration Standards:

    • Spike control human plasma with the omeprazole working solutions to create a minimum of eight non-zero calibration standards covering the expected range (e.g., 1.5, 5, 20, 100, 500, 1000, 1600, 2000 ng/mL).

    • A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) must be included.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 100 µL of each calibration standard into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube (except the blank) and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • Analyze the samples, monitoring the specific mass transitions for omeprazole and this compound.

  • Data Processing and Acceptance Criteria:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration point.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of omeprazole.

    • Apply a linear, weighted (1/x² or 1/x) least-squares regression analysis.

    • Linearity Acceptance: The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy Acceptance: The calculated concentration for each standard should be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[1]

    • LLOQ Definition: The LLOQ is the lowest standard on the calibration curve that can be measured with acceptable precision (≤20% RSD) and accuracy (within ±20% of nominal).

cluster_workflow Calibration Curve Validation Workflow cluster_criteria Acceptance Criteria (per FDA/EMA) prep_standards Prepare Calibration Standards (8+ levels in plasma) add_is Add Fixed Amount of This compound IS prep_standards->add_is extract Protein Precipitation (Acetonitrile) add_is->extract analyze LC-MS/MS Analysis extract->analyze process_data Calculate Peak Area Ratios (Analyte / IS) analyze->process_data regress Perform Weighted Linear Regression process_data->regress evaluate Evaluate r² and Accuracy of Back-Calculated Concentrations regress->evaluate r2_crit r² ≥ 0.99 evaluate->r2_crit Pass/Fail accuracy_crit Standards: ±15% of nominal LLOQ: ±20% of nominal evaluate->accuracy_crit Pass/Fail

Workflow for linearity and LLOQ validation.

Conclusion

The integrity of pharmacokinetic data is critically dependent on the bioanalytical method's robustness. While several options exist for internal standards in omeprazole analysis, a stable isotope-labeled standard is unequivocally the superior choice for mitigating analytical variability.

Based on established scientific principles and regulatory expectations, this compound is an excellent candidate for an internal standard. It is expected to provide a wide linear dynamic range and a low LLOQ, comparable to the performance of Omeprazole-d3. Its use minimizes the risk of variable matrix effects and extraction efficiencies that can plague methods employing structural analogs. For any laboratory engaged in regulated bioanalysis, investing in a stable isotope-labeled internal standard like this compound is a direct investment in data quality, reliability, and regulatory compliance.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Miśkowiec, P., & Mrochek, P. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 134, 141-147. [Link]

  • Vijayaraghavan, S., et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481. [Link]

  • de Cássia Garcia, S., et al. (2011). Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma. Therapeutic Drug Monitoring, 33(3), 346-353. [Link]

  • PubChem. (n.d.). 5-o-Desmethylomeprazole. National Center for Biotechnology Information. [Link]

  • Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. [Link]

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A Senior Application Scientist's Guide to Ensuring Specificity in the Bioanalysis of Omeprazole and Its Deuterated Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of xenobiotics in biological matrices is the bedrock of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies for omeprazole and its deuterated metabolites, with a stringent focus on achieving unequivocal analytical specificity. We will delve into the nuances of method selection, the rationale behind experimental parameters, and the validation required to ensure data integrity, moving beyond mere procedural lists to explain the "why" behind the "how."

The Criticality of Specificity in Omeprazole Bioanalysis

Omeprazole, a proton pump inhibitor, undergoes extensive metabolism, primarily mediated by the polymorphic cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of key metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[1] The inherent variability in its metabolism across populations necessitates robust analytical methods that can distinguish the parent drug from its metabolites and other endogenous components.[2][3] Furthermore, the use of stable isotope-labeled internal standards, such as deuterated omeprazole (D3-omeprazole), is a common practice to improve accuracy and precision.[4] However, this introduces the need to ensure that the analytical method can differentiate between the analyte and its deuterated analog, preventing cross-talk and ensuring accurate quantification.

Specificity, as defined by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample.[5][6][7][8][9] For omeprazole, this includes:

  • Metabolites: 5-hydroxyomeprazole, omeprazole sulfone, and other minor metabolites.

  • Deuterated Internal Standards: Ensuring no interference from the internal standard at the analyte's mass transition and vice-versa.

  • Endogenous Matrix Components: Lipids, proteins, and other small molecules present in plasma, urine, or tissue homogenates.

  • Potential Co-administered Drugs: In clinical studies, the method must be selective against other medications the subjects may be taking.

  • Degradation Products: Omeprazole is known to be unstable in acidic conditions, and the method should be able to separate it from its degradation products.[10][11][12][13][14][15]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is a pivotal decision driven by the required sensitivity, selectivity, and throughput. Here, we compare the most prevalent methods for omeprazole analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Historically, HPLC-UV has been a workhorse in pharmaceutical analysis. However, for bioanalytical applications requiring high sensitivity and specificity, it presents limitations.

  • Principle: Separation is based on the differential partitioning of the analyte and other compounds between a stationary phase and a mobile phase, with detection based on the absorption of UV light.

  • Strengths: Relatively low cost and wide availability.

  • Weaknesses:

    • Limited Specificity: Co-eluting endogenous components or metabolites with similar chromophores can interfere with the analyte peak, leading to inaccurate quantification.[16]

    • Lower Sensitivity: Compared to mass spectrometry, the limits of detection are often insufficient for pharmacokinetic studies where drug concentrations can be very low.[16]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity.[17][18]

  • Principle: This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio (m/z) of ions, and tandem MS/MS allows for the selection of a specific parent ion and the detection of its characteristic fragment ions.

  • Strengths:

    • High Specificity: By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), the interference from co-eluting compounds with the same nominal mass can be eliminated.[17]

    • High Sensitivity: Achieves low limits of quantification (LLOQ), often in the low ng/mL to pg/mL range, which is essential for characterizing the full pharmacokinetic profile of a drug.[18]

    • Versatility: Can be used to simultaneously quantify the parent drug and multiple metabolites in a single run.[19]

Capillary Electrophoresis (CE)

CE offers an alternative separation mechanism and can be a powerful tool, especially for chiral separations.

  • Principle: Separation is based on the differential migration of charged species in an electric field within a narrow capillary.

  • Strengths: High separation efficiency and low sample and reagent consumption.

  • Weaknesses: Generally lower sensitivity and robustness compared to LC-MS/MS for routine bioanalysis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the discussed analytical methods for omeprazole analysis, based on published literature.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Specificity Moderate; prone to interferences from co-eluting compounds.[16]High; based on specific mass transitions, minimizing interferences.[17]High separation efficiency, but can still have co-migration issues.
Lower Limit of Quantification (LLOQ) Typically in the higher ng/mL range.1.0 ng/mL or lower.[18]Generally higher than LC-MS/MS.
Linear Dynamic Range Typically 2-3 orders of magnitude.3-4 orders of magnitude.[18]2-3 orders of magnitude.
Sample Volume 100-500 µL of plasma.50-250 µL of plasma.< 50 µL (injection volume is in nL).
Run Time 10-20 minutes.2-10 minutes.[17]10-30 minutes.
Throughput Moderate.High.Low to moderate.

Experimental Protocols and Rationale

To ensure the trustworthiness and self-validating nature of the analytical method, a detailed and well-justified protocol is paramount. Here, we provide a representative LC-MS/MS protocol for the simultaneous determination of omeprazole and its deuterated internal standard.

Experimental Workflow: LC-MS/MS Bioanalysis of Omeprazole

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add Deuterated IS (e.g., Omeprazole-d3) plasma->is_add ppt Protein Precipitation (e.g., Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: A typical workflow for the bioanalysis of omeprazole from plasma samples using LC-MS/MS.

Detailed LC-MS/MS Protocol

1. Sample Preparation (Protein Precipitation)

  • Rationale: Protein precipitation is a simple and rapid method for removing the bulk of proteins from the plasma sample, which can otherwise interfere with the analysis and damage the analytical column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping omeprazole and its metabolites in solution.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL omeprazole-d3 in methanol).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography Conditions

  • Rationale: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like omeprazole and its metabolites.[2][4] The use of a gradient elution with an organic solvent (acetonitrile) and an aqueous solvent (water with formic acid) allows for the efficient separation of the analytes from endogenous interferences and from each other. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the positive ion mode.[4]

  • Parameters:

    • Column: C18, 50 x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Rationale: Electrospray ionization (ESI) in the positive ion mode is effective for ionizing omeprazole and its metabolites.[17] Tandem mass spectrometry in MRM mode provides the highest level of specificity. The precursor ion (typically [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific transition is unique to the analyte of interest. The use of a deuterated internal standard with a different mass allows for its simultaneous detection without interference.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Omeprazole: m/z 346.1 → 198.1.[20][21]

      • Omeprazole-d3: m/z 349.1 → 201.1.

      • 5-Hydroxyomeprazole: m/z 362.1 → 214.1.

      • Omeprazole Sulfone: m/z 362.1 → 198.1.

    • Collision Energy: Optimized for each transition.

Omeprazole Metabolic Pathway

metabolic_pathway Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4

Caption: The primary metabolic pathways of omeprazole in humans.

Validation of Analytical Method Specificity

According to regulatory guidelines, the specificity of the method must be rigorously validated.[5][6][7]

  • Blank Matrix Analysis: Six different batches of the biological matrix (e.g., human plasma) should be analyzed to ensure that no endogenous peaks interfere with the detection of the analyte or the internal standard.

  • Interference from Metabolites: The potential for interference from metabolites should be assessed by analyzing samples containing high concentrations of the metabolites.

  • Cross-talk between Analyte and IS: The response of the analyte MRM transition should be monitored during the injection of a high concentration of the internal standard, and vice versa, to ensure no significant cross-talk.

  • Co-administered Drugs: If applicable, the method should be tested for interference from other drugs that may be co-administered in a clinical setting.

Conclusion

Achieving unequivocal specificity in the bioanalysis of omeprazole and its deuterated metabolites is a non-negotiable prerequisite for generating reliable data in drug development. While HPLC-UV may have its applications, LC-MS/MS stands out as the superior technique, offering unparalleled sensitivity and specificity. The key to a robust and trustworthy method lies not only in the choice of technology but also in a deep understanding of the underlying chemical and physical principles that govern the separation and detection processes. By following a well-designed experimental protocol and conducting rigorous validation, researchers can be confident in the integrity of their bioanalytical data, ultimately contributing to the safe and effective development of new medicines.

References

  • Ishizaki, T., & Horai, Y. (1999). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
  • Kanazawa, H., Okada, A., Higaki, M., Yokota, H., Mashige, F., & Nakahara, K. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography–mass spectrometry.
  • Lee, J., Kim, J., Lee, S. Y., & Lee, H. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(23), 5723.
  • Vittal, T., Devarajan, P., & Degwekar, S. (2012). An lc-ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 534-538.
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  • Rezk, N. L., Brown, K. C., & Kashuba, A. D. M. (2006). A simple and sensitive bioanalytical assay for simultaneous determination of omeprazole and its three major metabolites in human blood plasma using RP-HPLC after a simple liquid-liquid extraction procedure.
  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2003). Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products.
  • Lee, J., Kim, J., Lee, S. Y., & Lee, H. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC - NIH.
  • Cirrincione, G., Al-Abed, Y., Al-Tel, T. H., & El-Abadelah, M. M. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of pharmaceutical and biomedical analysis, 53(3), 503-508.
  • Abdel-Kader, N. S., & El-Kimary, E. I. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 6649382.
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  • European Medicines Agency. (2022).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
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  • Simon, C. C., & Darcsi, A. (2011). Kinetics of omeprazole degradation in solid state. Acta Poloniae Pharmaceutica, 68(3), 377-382.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022).
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  • Gedawy, A., Al-Salami, H., & Dass, C. R. (2019).
  • BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites.
  • Espinosa Bosch, M., Ruiz Sánchez, A. J., Sánchez Rojas, F., & Bosch Ojeda, C. (2007).
  • McClean, S., Fossi, M., & Teasdale, A. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 32(12), 999-1009.
  • McClean, S., Fossi, M., & Teasdale, A. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University.

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A Comparative Analysis of the Chemical Stability of Omeprazole and its Primary Metabolite, 5-O-desmethyl Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase.[1] As a prodrug, its chemical stability is paramount to its therapeutic efficacy, as it must survive neutral pH in the bloodstream and then undergo acid-catalyzed conversion to its active form within the parietal cells of the stomach.[1] Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. One of its major metabolites is 5-O-desmethyl omeprazole (often referred to as 5-hydroxyomeprazole). Understanding the comparative stability of the parent drug and its metabolites is crucial for several reasons: it informs the development of stable pharmaceutical formulations, aids in the design of accurate bioanalytical methods, and provides insight into the compound's environmental fate after excretion.[2]

This guide provides an in-depth comparison of the chemical stability of omeprazole and 5-O-desmethyl omeprazole, focusing on the critical factors of pH, light, and temperature. We will delve into the underlying chemical mechanisms that dictate their degradation and provide validated experimental protocols for researchers to replicate and build upon these findings.

Chemical Structures and the Basis of Instability

The stability of omeprazole and its desmethyl metabolite is intrinsically linked to their molecular structures. Both molecules share a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group. The key difference lies in the substituent at the 5-position of the benzimidazole ring: a methoxy group (-OCH₃) in omeprazole and a hydroxyl group (-OH) in 5-O-desmethyl omeprazole.

This seemingly minor structural change has significant implications for the molecule's electron density and, consequently, its susceptibility to degradation, particularly in acidic environments. The core instability of both compounds stems from the acid-catalyzed intramolecular rearrangement that is necessary for their therapeutic action.

Mechanism of Acid-Catalyzed Degradation

In the acidic canaliculus of the parietal cell, omeprazole undergoes a proton-catalyzed transformation.[1] The reaction proceeds as follows:

  • Protonation: The pyridine nitrogen is protonated, followed by a second protonation on the benzimidazole nitrogen.

  • Rearrangement: This dual protonation facilitates a molecular rearrangement, leading to the formation of a highly reactive tetracyclic sulfenamide intermediate.

  • Covalent Bonding: The sulfenamide covalently binds to cysteine residues on the H+/K+-ATPase, inhibiting its function and blocking acid secretion.[1]

This same pathway, while essential for its therapeutic effect, is also its primary degradation route. Premature degradation in an acidic environment, such as the stomach lumen, renders the drug inactive before it can be absorbed.[1][3] Studies have shown that both omeprazole and 5-O-desmethyl omeprazole degrade rapidly under acidic conditions, with the degradation products of the metabolite being analogous to those of the parent drug, differing only by an oxygen atom.[2][4]

G cluster_0 Acidic Environment (e.g., Parietal Cell Canaliculus) A Omeprazole / 5-O-desmethyl Omeprazole B Protonation at Pyridine & Benzimidazole Nitrogens A->B H+ C Intramolecular Rearrangement B->C Spontaneous D Reactive Sulfenamide Intermediate C->D E Covalent Binding to H+/K+-ATPase Cysteine Residues D->E Therapeutic Action G Degradation Products (Inactive) D->G Degradation Pathway F Inactive Enzyme (Inhibition of Acid Secretion) E->F

Caption: Acid-catalyzed activation and degradation pathway for omeprazole.

Comparative Stability Analysis: Experimental Data

The stability of these compounds is most critically influenced by pH. However, exposure to light and elevated temperatures also contribute to degradation. Forced degradation studies, as outlined by the International Conference on Harmonisation (ICH) guidelines, are essential for understanding these liabilities.[5][6][7]

pH-Dependent Stability

Omeprazole's lability in acid is well-documented. Its degradation half-life is reported to be as short as 10 minutes at a pH below 5, while it increases significantly to 18 hours at pH 6.5.[1][3] Maximum stability is typically observed in alkaline conditions, around pH 11.[8][9]

The 5-O-desmethyl metabolite follows a similar pattern of acid-catalyzed degradation.[2][4] While quantitative kinetic data comparing the two under identical conditions is sparse in publicly available literature, the underlying mechanism suggests a comparable pH-stability profile. The primary difference would arise from the electronic effect of the 5-position substituent. The electron-donating methoxy group in omeprazole may slightly influence the pKa of the benzimidazole ring compared to the hydroxyl group, but the overarching acid-catalyzed degradation pathway remains the dominant factor for both.

Table 1: Representative pH-Dependent Degradation of Omeprazole

pHConditionHalf-life (t½) at 25°CReference
< 5Acidic~10 minutes[1]
5.0Mildly Acidic~43 minutes[10]
6.5Near Neutral~18 hours[1]
7.8Slightly AlkalineDecomposition is fast[8]
10.0Alkaline~2.8 months[10]
11.0AlkalineMaximum Stability[8]

This table summarizes data from multiple sources to illustrate the trend. Direct comparison requires studies under identical experimental conditions.

Photostability and Thermal Stability

Omeprazole is known to be sensitive to light and heat.[11][12] Accelerated stability studies conducted at 40°C and 75% relative humidity show significant degradation over months, with light exposure further increasing the rate of decomposition.[11][12] One study determined that at 25°C, omeprazole retains 90% of its concentration for approximately 12 months when protected from light, but this drops to about 8.5 months with light exposure.[11]

Experimental Protocols for Stability Assessment

To provide a framework for direct comparison, we present a detailed protocol for a pH-dependent stability study using a stability-indicating HPLC method. This method is designed to separate the parent compound from its degradation products.

Workflow for Comparative pH-Stability Study

G cluster_workflow Experimental Workflow prep Prepare Stock Solutions (Omeprazole & 5-O-desmethyl Omeprazole in Methanol) incubation Incubate Drug Solutions in Buffers at Controlled Temperature (e.g., 37°C) prep->incubation buffers Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 11) buffers->incubation sampling Withdraw Aliquots at Time Points (t=0, 15, 30, 60, 120 min) incubation->sampling quench Quench Reaction (Neutralize acid/base or dilute with mobile phase) sampling->quench hplc Analyze by Validated Stability-Indicating HPLC-UV Method quench->hplc data Calculate % Remaining vs. Time hplc->data kinetics Determine Degradation Rate Constant (k) and Half-life (t½) data->kinetics

Caption: Workflow for conducting a comparative pH-dependent stability study.

Protocol 1: pH-Dependent Stability Study using HPLC

1. Objective: To determine and compare the degradation kinetics of omeprazole and 5-O-desmethyl omeprazole across a range of pH values.

2. Materials:

  • Omeprazole reference standard

  • 5-O-desmethyl omeprazole reference standard

  • HPLC-grade methanol, acetonitrile

  • Phosphate buffer salts, hydrochloric acid, sodium hydroxide

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[5][14]

3. Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve omeprazole and 5-O-desmethyl omeprazole in methanol to prepare individual stock solutions of 1 mg/mL.[11]

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers (e.g., 0.1 M HCl for pH ~1.2, phosphate buffers for pH 4.0, 7.4, and borate buffer for pH 10.0).[3]

  • Degradation Study:

    • For each compound, add a small volume of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL.

    • Maintain the solutions in a constant temperature water bath (e.g., 37°C).

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for acidic pH; longer intervals for neutral/alkaline pH), withdraw an aliquot.

    • Immediately quench the degradation by neutralizing the sample (if in acid/base) and/or diluting with the mobile phase.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Mobile Phase: A common mobile phase is a mixture of phosphate buffer (pH 7.4) and acetonitrile (e.g., 60:40 v/v).[14][15]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV at 302 nm.[14]

    • The method must be stability-indicating, meaning degradation products do not co-elute with the parent peak. This should be confirmed during method validation via forced degradation.[16]

  • Data Analysis:

    • Plot the natural logarithm of the peak area of the parent compound versus time.

    • The slope of the line gives the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion and Practical Implications

Both omeprazole and its primary metabolite, 5-O-desmethyl omeprazole, exhibit profound instability in acidic conditions, which is a direct consequence of the acid-catalyzed rearrangement essential for their therapeutic action.[1][2] Stability increases dramatically as the pH becomes alkaline.[8][10] This shared characteristic underscores several key considerations for researchers and developers:

  • Formulation Development: The extreme acid lability necessitates protective formulation strategies, such as enteric coatings, to prevent premature degradation in the stomach and ensure bioavailability.[1][3] When developing liquid formulations, especially for pediatric or geriatric use, the inclusion of buffering agents like sodium bicarbonate is critical to maintain a high pH and ensure stability.[17][18]

  • Bioanalytical Methods: When measuring these compounds in biological matrices like plasma, sample processing must be conducted swiftly and at a pH that ensures stability to prevent artefactual degradation during analysis.

  • Environmental Fate: The instability of these compounds in acidic aqueous environments suggests that they would degrade relatively quickly if introduced into acidic water systems.

While both compounds share a similar stability profile, direct comparative kinetic studies are recommended to elucidate subtle differences that may arise from their structural divergence. The protocols and mechanistic insights provided in this guide offer a robust foundation for conducting such investigations.

References

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. National Institutes of Health (NIH). Available from: [Link]

  • Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments. Journal of Mass Spectrometry. Available from: [Link]

  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. ResearchGate. Available from: [Link]

  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. ResearchGate. Available from: [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available from: [Link]

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. Available from: [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University Research Repository. Available from: [Link]

  • Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Chulalongkorn University Digital Collections. Available from: [Link]

  • Degradation of omeprazole at different pH. ResearchGate. Available from: [Link]

  • STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal. Available from: [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Current Pharmaceutical Journal. Available from: [Link]

  • Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. National Institutes of Health (NIH). Available from: [Link]

  • Stability study of omeprazole. ResearchGate. Available from: [Link]

  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. SciSpace. Available from: [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute. Available from: [Link]

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. MDPI. Available from: [Link]

  • Investigations on the thermal behavior of omeprazole and other sulfoxides. PubMed. Available from: [Link]

  • Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. MDPI. Available from: [Link]

  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. Latvian Journal of Chemistry. Available from: [Link]

  • Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Semantic Scholar. Available from: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 5-O-Desmethyl Omeprazole-d3 are central to innovation. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," fostering a culture of safety and responsibility that builds trust and goes beyond the product itself.

The Chemical Profile of this compound: Understanding the Need for Caution

This compound is a deuterated metabolite of Omeprazole, a widely used proton pump inhibitor.[1][2][3] The introduction of deuterium atoms (d3) is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles.[4] While deuteration does not impart radioactivity, the fundamental principle of chemical disposal remains: every compound must be treated as potentially hazardous until proven otherwise.[4] The parent compound, Omeprazole, and its metabolites are known to be biologically active and may have cytotoxic or mutagenic properties.[5][6] Therefore, this compound must be handled and disposed of as hazardous chemical waste.

A safety data sheet (SDS) for the closely related compound, 5-O-Desmethyl Omeprazole Sulfide, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] These potential hazards underscore the importance of stringent disposal protocols.

Core Principles of Hazardous Pharmaceutical Waste Disposal

The disposal of this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10][11][12] The foundational principle is the cradle-to-grave responsibility for hazardous waste, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[13]

Key tenets of this responsibility include:

  • Segregation: Hazardous waste must be kept separate from non-hazardous waste to prevent contamination and ensure proper treatment.[4][14]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled with their contents.[14][15]

  • Containment: Waste must be stored in appropriate, sealed containers to prevent leaks and spills.[14][15]

  • Documentation: A record of all hazardous waste generated and disposed of must be maintained.

Procedural Guide for the Disposal of this compound

The following step-by-step guide provides a clear and actionable workflow for the safe disposal of this compound.

Part 1: Immediate Post-Experiment Procedures
  • Initial Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other contaminated materials in a designated, clearly labeled hazardous waste container. This container should be made of a material compatible with the chemical and have a secure lid.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Decontamination of Glassware and Equipment:

    • Triple-rinse all glassware and equipment that came into contact with this compound with a suitable solvent.[4]

    • Collect the rinsate as hazardous waste in the designated liquid waste container.[4]

    • After triple-rinsing, the glassware can typically be washed according to standard laboratory procedures.

Part 2: Waste Accumulation and Storage
  • Labeling:

    • Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date the waste was first added to the container and the specific hazards associated with the compound (e.g., "Irritant," "Harmful if Swallowed").

  • Storage:

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[15]

    • The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from incompatible materials.[14]

Part 3: Final Disposal
  • Contacting EHS:

    • When the waste container is nearly full (no more than 90% capacity), contact your institution's EHS department to arrange for a waste pickup.[14]

    • Provide them with a complete and accurate description of the waste.

  • Waste Pickup and Manifesting:

    • EHS personnel will transport the waste to a central accumulation area for proper disposal by a licensed hazardous waste vendor.

    • A hazardous waste manifest will be created to track the waste from your laboratory to its final destination, ensuring a complete chain of custody.

Visualizing the Disposal Workflow

To further clarify the decision-making process involved in the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_generation Waste Generation Point cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_decon Decontamination cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal Start Experiment with This compound Completed Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Compound, Contaminated PPE, Weighing Papers Waste_Type->Solid_Waste Solid Liquid_Waste Solutions Containing the Compound Waste_Type->Liquid_Waste Liquid Sharps_Waste Contaminated Needles, Syringes Waste_Type->Sharps_Waste Sharps Decon Triple-Rinse Glassware & Equipment Waste_Type->Decon Contaminated Equipment Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Collect_Solid->Store Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Liquid->Store Collect_Sharps Collect in Labeled Sharps Container Sharps_Waste->Collect_Sharps Collect_Sharps->Store Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Decon->Collect_Rinsate Collect_Rinsate->Collect_Liquid Label Ensure Proper Labeling: 'Hazardous Waste', Chemical Name, Date Store->Label EHS_Contact Contact EHS for Waste Pickup Label->EHS_Contact Pickup EHS Pickup and Manifesting EHS_Contact->Pickup Final_Disposal Transport to Licensed Hazardous Waste Facility Pickup->Final_Disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a lab coat, gloves, and safety goggles.

    • Contain the spill with absorbent pads.

    • Carefully clean the area with a suitable decontaminating solution.

    • Collect all cleanup materials in a designated hazardous waste container.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS department.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of this compound is not merely a regulatory requirement; it is a professional and ethical obligation. By adhering to these guidelines, researchers and scientists can ensure a safe working environment, protect our ecosystems, and uphold the principles of scientific integrity. This commitment to best practices in chemical handling and disposal builds a foundation of trust and demonstrates a dedication to safety that extends far beyond the laboratory bench.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link][16][17]

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link][8]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][9]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link][10]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link][11]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link][13]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link][12]

  • U.S. Environmental Protection Agency. (n.d.). Pharma Rule. Retrieved from [Link][18]

  • Pharmaffiliates. (n.d.). This compound Sulfide. Retrieved from [Link][1]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link][14]

  • Regnault, T. R., de Vrijer, B., & Galan, H. L. (2010). The utility of a deuterated water method for the study of fetal metabolism and physiology. Journal of developmental origins of health and disease, 1(1), 29–38.[19]

  • Andersson, T., & Regårdh, C. G. (1990). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 178, 69–77.[2]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). 5-o-Desmethylomeprazole. PubChem Compound Database. Retrieved from [Link][3]

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A Comprehensive Guide to the Safe Handling of 5-O-Desmethyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven protocols for the safe handling of 5-O-Desmethyl Omeprazole-d3, a crucial labeled metabolite of Omeprazole used in pharmacokinetic and drug metabolism studies.[1] The integrity of your research and the safety of your team are paramount. This document moves beyond a simple checklist to provide a self-validating system of protocols, grounded in established safety standards and a deep understanding of the compound's nature.

Understanding the Compound: Hazard Identification

This compound is a deuterated analog of an active pharmaceutical ingredient (API) metabolite. While deuterated compounds are not radioactive, their chemical and physical properties can differ from their non-deuterated counterparts, and they should be handled with the same rigor as the parent API.[2][3] Based on data from structurally similar compounds like Omeprazole and its derivatives, the primary hazards are:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[4]

  • Respiratory Tract Irritation: Inhalation of the powder form can lead to respiratory irritation.[4]

  • Harmful if Swallowed: Ingestion may be harmful and can lead to gastrointestinal irritation.[4][5]

To the best of our knowledge, the comprehensive toxicological properties of this specific deuterated compound have not been fully investigated.[4] Therefore, a cautious approach is mandated, treating it as a potentially potent compound.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.[6] The following table outlines the minimum PPE requirements for various laboratory operations involving this compound. Remember, the causality behind PPE selection is to create a complete barrier between you and the chemical, preventing any route of exposure.[7]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety GlassesChemical-Resistant Gloves (Nitrile)Lab CoatNot typically required
Weighing/Transfer (Solid) Safety Goggles or Face ShieldChemical-Resistant Gloves (Nitrile)Lab CoatRequired (N95/FFP2 or higher)
Solution Preparation Safety Goggles or Face ShieldChemical-Resistant Gloves (Nitrile)Lab CoatRecommended, especially if not in a fume hood
Handling Solutions Safety GlassesChemical-Resistant Gloves (Nitrile)Lab CoatNot typically required if in a closed system
Spill Cleanup Safety Goggles and Face ShieldChemical-Resistant Gloves (Double-gloved)Chemical-Resistant Apron or CoverallRequired (PAPR for large spills)
Waste Disposal Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatNot typically required
  • Rationale for Glove Selection: Nitrile gloves are recommended for their broad chemical resistance. Always inspect gloves for tears or punctures before use.[8]

  • Rationale for Respiratory Protection: When handling the solid form, the risk of aerosolization is high. An N95 or higher-rated respirator is crucial to prevent inhalation of fine particles. For larger quantities or significant spill potential, a Powered Air-Purifying Respirator (PAPR) offers superior protection.

Procedural Integrity: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination.[9] The following protocol is designed as a self-validating system, where each step logically follows the last to ensure containment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be performed in a designated area, clearly marked with hazard signs.

  • Ventilation: All handling of the solid compound or volatile solutions must be conducted within a certified chemical fume hood to control airborne exposure.[10] Ensure the fume hood is functioning correctly before starting work.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and a spill kit are readily accessible inside or near the fume hood.[2]

Handling Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure prep_area 1. Designate Work Area don_ppe 2. Don Full PPE prep_area->don_ppe verify_hood 3. Verify Fume Hood don_ppe->verify_hood weigh 4. Weigh Compound verify_hood->weigh dissolve 5. Prepare Solution weigh->dissolve transfer 6. Transfer to Reaction/Assay dissolve->transfer decontaminate 7. Decontaminate Surfaces transfer->decontaminate dispose_waste 8. Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure compliance with regulations.[11]

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated labware, must be considered hazardous waste.[10]

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Disposal Protocol: Dispose of all waste in accordance with federal, state, and local environmental regulations.[4] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. For unused product, do not dispose down the drain.[5] If a drug take-back program is not available, the material should be disposed of as chemical waste.[12]

Emergency and Spill Management

Preparedness is key to mitigating the impact of an accidental exposure or spill.[6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Containment: For small spills, use an appropriate absorbent material from a chemical spill kit to contain the spill.[2] Avoid raising dust.

  • Cleanup: Wearing appropriate PPE (including respiratory protection and double gloves), carefully clean up the spill. Place all contaminated materials into a sealed hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

By integrating these protocols into your daily operations, you build a robust safety culture that protects both your team and the integrity of your scientific endeavors. Trust in these self-validating procedures to provide a secure foundation for your valuable research.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Nebraska-Lincoln.[Link]

  • Lab Safety Rules and Guidelines. Bates College.[Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.[Link]

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.[Link]

  • Best Practices for Pharmaceutical PPE. Scribd.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).[Link]

  • Pharmaceutical PPE | Worker Health & Safety. 3M.[Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE.[Link]

  • Pharmaceutical PPE. Respirex International.[Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.[Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M India.[Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG.[Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software.[Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.[Link]

  • This compound Sulfide. Pharmaffiliates.[Link]

  • This compound. Pharmaffiliates.[Link]

  • SAFETY DATA SHEET - OMEPRAZOLE. Farmalabor Materie Prime.[Link]

  • Regulatory Considerations for Deuterated Products. Salamandra.[Link]

  • Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.[Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA).[Link]

  • This compound Sulfide. Stable-Isotopes.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.